molecular formula C22H30O4 B1235758 Sorgoleone

Sorgoleone

Cat. No.: B1235758
M. Wt: 358.5 g/mol
InChI Key: FGWRUVXUQWGLOX-AFJQJTPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorgoleone is a lipid benzoquinone that serves as the primary hydrophobic component of sorghum (Sorghum bicolor) root exudates, where it is constitutively biosynthesized and secreted from specialized root hairs . This natural product is a multi-target phytotoxin with significant research value. It acts as a potent inhibitor of photosystem II (PSII) by displacing plastoquinone at the QB-binding site, thereby disrupting photosynthetic electron transport . Concurrently, it inhibits p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone and carotenoid biosynthesis . Beyond plant physiology, this compound exhibits a fascinating dual role in the rhizosphere, functioning as a key agent of Biological Nitrification Inhibition (BNI) by suppressing the activity of ammonia-oxidizing archaea (AOA) and bacteria (AOB), thereby shaping soil microbial community structure and nitrogen cycling . Its applications in research are broad, encompassing studies of plant-plant interactions (allelopathy), the development of natural product-based herbicide models, soil microbiology and nitrogen use efficiency, and the biochemical pathways of specialized plant metabolite biosynthesis and secretion . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2-hydroxy-5-methoxy-3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h3,5-6,8-9,17,24H,1,4,7,10-16H2,2H3/b6-5-,9-8-

InChI Key

FGWRUVXUQWGLOX-AFJQJTPPSA-N

SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O

Isomeric SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\C/C=C\CC=C)O

Canonical SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O

Synonyms

sorgoleone
sorgoleone-358

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Sorgoleone Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone is a potent allelochemical produced in the root hairs of Sorghum bicolor and is of significant interest for its potential as a natural herbicide and for its role in plant defense and soil nitrification inhibition. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthetic pathway, detailing the key enzymatic steps, intermediates, and genetic regulation. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and potential biotechnological applications.

Introduction

This compound is a lipidic benzoquinone that constitutes a major component of the hydrophobic root exudate of sorghum (Sorghum bicolor (L.) Moench)[1]. Its biological activities, including potent inhibition of plant growth and photosynthetic electron transport, have made it a focal point of research in allelopathy and natural product-based herbicide development[1]. The biosynthesis of this compound is a highly specialized metabolic pathway localized exclusively within the root hairs of sorghum, where it is synthesized and exuded into the rhizosphere[1][2]. Understanding this pathway is crucial for harnessing its potential through metabolic engineering and for developing novel agrochemicals. This guide summarizes the current knowledge on the elucidation of this pathway, from the initial precursor to the final bioactive molecule.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving a unique set of enzymes that convert a common fatty acid precursor into the complex benzoquinone structure. The pathway can be broadly divided into four key stages: 1) fatty acid modification, 2) polyketide synthesis to form the resorcinolic core, 3) methylation of the aromatic ring, and 4) hydroxylation to yield the final product.

Key Enzymes and Intermediates

The core enzymes involved in the this compound biosynthetic pathway have been identified and functionally characterized through a combination of expressed sequence tag (EST) analysis of sorghum root hair-specific cDNA libraries, heterologous expression, and in vitro enzyme assays[1].

  • Fatty Acid Desaturases (DES): The pathway initiates with the modification of a C16:1Δ⁹ fatty acyl-CoA precursor, palmitoleoyl-CoA. Two specific fatty acid desaturases, SbDES2 and SbDES3, sequentially introduce double bonds at the Δ12 and Δ15 positions to produce a 16:3Δ⁹,¹²,¹⁵ fatty acyl-CoA[1].

  • Alkylresorcinol Synthases (ARS): A type III polyketide synthase, specifically an alkylresorcinol synthase (ARS), catalyzes the condensation of the 16:3Δ⁹,¹²,¹⁵ fatty acyl-CoA starter unit with three molecules of malonyl-CoA. This reaction forms the characteristic pentadecatrienylresorcinol intermediate, which is the core structure of this compound[1].

  • O-Methyltransferase (OMT): The resorcinolic intermediate is then methylated by an S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT3)[1]. This methylation step is crucial for the subsequent hydroxylation.

  • Cytochrome P450 Monooxygenase (CYP): The final step in the biosynthesis of the immediate precursor to this compound is catalyzed by a cytochrome P450 monooxygenase (CYP71AM1). This enzyme carries out the dihydroxylation of the methylated resorcinol intermediate to form dihydrothis compound[3]. Dihydrothis compound is then auto-oxidized to the more stable this compound upon secretion into the soil[3].

Pathway Visualization

The following diagram illustrates the key steps and intermediates in the this compound biosynthesis pathway.

Sorgoleone_Biosynthesis Palmitoleoyl_CoA Palmitoleoyl-CoA (16:1Δ⁹) Intermediate1 16:2Δ⁹,¹²-acyl-CoA Palmitoleoyl_CoA->Intermediate1 Fatty_Acyl_CoA 16:3Δ⁹,¹²,¹⁵-acyl-CoA Intermediate1->Fatty_Acyl_CoA Resorcinol 5-Pentadecatrienyl resorcinol Fatty_Acyl_CoA->Resorcinol Methylated_Resorcinol 5-Pentadecatrienyl resorcinol-3-methyl ether Resorcinol->Methylated_Resorcinol Dihydrothis compound Dihydrothis compound Methylated_Resorcinol->Dihydrothis compound This compound This compound Dihydrothis compound->this compound SbDES2 SbDES2 SbDES2->Intermediate1 SbDES3 SbDES3 SbDES3->Fatty_Acyl_CoA SbARS SbARS1/2 + 3x Malonyl-CoA SbARS->Resorcinol SbOMT3 SbOMT3 (SAM) SbOMT3->Methylated_Resorcinol CYP71AM1 CYP71AM1 CYP71AM1->Dihydrothis compound Auto_oxidation Auto-oxidation Auto_oxidation->this compound Agroinfiltration_Workflow cluster_analysis Analysis Vector_Construction 1. Construct Binary Vector (with Sb genes) Agro_Transformation 2. Transform Agrobacterium Vector_Construction->Agro_Transformation Infiltration 4. Infiltrate Leaves Agro_Transformation->Infiltration Plant_Growth 3. Grow N. benthamiana Plant_Growth->Infiltration Incubation 5. Incubate Plants Infiltration->Incubation Analysis 6. Analyze Infiltrated Tissue Incubation->Analysis Metabolite_Extraction Metabolite Extraction RNA_Extraction RNA Extraction GCMS_HPLC GC-MS / HPLC Metabolite_Extraction->GCMS_HPLC RNA_Seq_qPCR RNA-Seq / RT-qPCR RNA_Extraction->RNA_Seq_qPCR

References

The Allelochemical Sorgoleone: A Technical Guide to its Discovery, Biosynthesis, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum species, has garnered significant scientific interest for its potential as a natural herbicide and a lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and multifaceted biological activities of this compound. It details the experimental protocols for its extraction, purification, and quantification, as well as for assessing its primary mechanisms of action, including the inhibition of Photosystem II and mitochondrial respiration. Quantitative data on its bioactivity are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the this compound biosynthetic pathway, its molecular mechanism of action, and standardized experimental workflows, rendered using the Graphviz DOT language, to facilitate a deeper understanding of this remarkable natural product.

Introduction

The phenomenon of allelopathy, where one plant influences the growth of another through the release of chemical compounds, is a critical factor in plant ecology and agricultural productivity. Sorghum bicolor is a prime example of an allelopathic crop, largely due to its production and exudation of this compound.[1][2] this compound is a lipophilic p-benzoquinone that accumulates in the oily droplets on sorghum root hairs.[1][3] This compound and its analogs are potent inhibitors of various biological processes in competing plants, making this compound a promising candidate for the development of bioherbicides.[3][4] Understanding the intricate details of its discovery, biosynthesis, and mechanism of action is crucial for harnessing its full potential.

Discovery and Chemical Profile

This compound was first identified as the primary constituent of the hydrophobic root exudate of Sorghum bicolor.[5] It is chemically known as 2-hydroxy-5-methoxy-3-[(Z,Z)-8',11',14'-pentadecatriene]-p-benzoquinone.[3] The root exudate is a complex mixture containing this compound as the major component, along with several structurally related congeners that differ in the length and degree of saturation of the alkyl side chain.[6]

Biosynthesis of this compound

The biosynthesis of this compound is a specialized metabolic pathway occurring predominantly in the root hairs of sorghum.[6] It involves a unique combination of fatty acid and polyketide biosynthetic pathways.

Key Enzymatic Steps:

  • Fatty Acid Synthesis and Desaturation: The pathway begins with the synthesis of a C16:0 fatty acid, which undergoes a series of desaturations to produce an atypical 16:3Δ⁹,¹²,¹⁵ fatty acid. This step is catalyzed by specific fatty acid desaturases. The gene SOR1, which encodes a fatty acid desaturase, has been identified as being specifically expressed in this compound-producing root hairs.[3]

  • Polyketide Synthesis: The resulting fatty acyl-CoA serves as a starter unit for a type III polyketide synthase (PKS), which catalyzes the formation of a pentadecatrienyl resorcinol intermediate.[7]

  • Methylation and Hydroxylation: The resorcinolic intermediate is then methylated by S-adenosylmethionine-dependent O-methyltransferases and subsequently dihydroxylated by cytochrome P450 monooxygenases to yield the final this compound molecule.[7]

Sorgoleone_Biosynthesis C16_0 C16:0 Fatty Acid FattyAcid_Desaturases Fatty Acid Desaturases (e.g., SOR1) C16_0->FattyAcid_Desaturases FattyAcyl_CoA 16:3Δ⁹,¹²,¹⁵ Fatty Acyl-CoA FattyAcid_Desaturases->FattyAcyl_CoA PKS Polyketide Synthase (PKS) FattyAcyl_CoA->PKS Resorcinol_Intermediate Pentadecatrienyl Resorcinol Intermediate PKS->Resorcinol_Intermediate OMT O-Methyltransferases Resorcinol_Intermediate->OMT Methylated_Intermediate Methylated Intermediate OMT->Methylated_Intermediate P450 Cytochrome P450 Monooxygenases Methylated_Intermediate->P450 This compound This compound P450->this compound

Figure 1: Biosynthetic pathway of this compound in sorghum root hairs.

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from sorghum roots.

Extraction_Workflow Start Start: Harvest Sorghum Roots Extraction Immerse roots in dichloromethane (CH2Cl2) with 1% glacial acetic acid for 3-5 minutes Start->Extraction Filtration Filter extract to remove root debris Extraction->Filtration Evaporation Evaporate solvent under reduced pressure or nitrogen stream Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Purify via column chromatography (e.g., C8 or silica gel) Crude_Extract->Purification TLC Monitor fractions by Thin Layer Chromatography (TLC) Purification->TLC Combine Combine pure fractions and evaporate solvent TLC->Combine Pure_this compound Pure this compound Combine->Pure_this compound End End Pure_this compound->End

Figure 2: Experimental workflow for the extraction and purification of this compound.

Detailed Protocol:

  • Plant Material: Grow Sorghum bicolor seedlings for 5-10 days. The highest concentration of this compound is typically found in young seedlings.[8]

  • Extraction: Excise the roots and immediately immerse them in dichloromethane (CH2Cl2) containing 1% (v/v) glacial acetic acid for 3-5 minutes.[3] Alternative solvents like methanol or chloroform can also be used.[3]

  • Filtration: Decant the solvent and filter it through Whatman No. 1 filter paper to remove any root debris.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen to obtain the crude extract.

  • Purification: Purify the crude extract using column chromatography. A C8 column or silica gel column can be employed. Elute with a suitable solvent gradient (e.g., a hexane-acetone gradient for silica gel).

  • Fraction Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing pure this compound.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound.

Protocol:

  • Sample Preparation: Dissolve a known weight of the purified this compound or crude extract in a suitable solvent, such as acetonitrile or methanol.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: An isocratic or gradient mobile phase can be used. A common isocratic mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v) acidified with 0.1% acetic acid.

  • Detection: Detect this compound using a UV detector at a wavelength of 280 nm.[9]

  • Quantification: Create a standard curve using known concentrations of purified this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Photosystem II Inhibition Assay

This assay measures the inhibitory effect of this compound on the photosynthetic electron transport chain.

PSII_Inhibition_Workflow Start Start: Isolate Chloroplasts Incubation Incubate isolated chloroplasts with varying concentrations of this compound Start->Incubation Measurement Measure oxygen evolution using a Clark-type oxygen electrode or chlorophyll fluorescence Incubation->Measurement Data_Analysis Plot oxygen evolution rate or fluorescence parameter (Fv/Fm) against this compound concentration Measurement->Data_Analysis IC50 Calculate IC50 value Data_Analysis->IC50 End End IC50->End

Figure 3: Experimental workflow for the Photosystem II inhibition assay.

Protocol:

  • Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source, such as spinach or pea leaves, using differential centrifugation.

  • Incubation: Incubate the isolated chloroplasts with a range of this compound concentrations. A solvent control (e.g., ethanol or DMSO) should also be included.

  • Measurement of Photosynthetic Activity:

    • Oxygen Evolution: Measure the rate of light-dependent oxygen evolution using a Clark-type oxygen electrode. An artificial electron acceptor, such as DCPIP or ferricyanide, is typically used.

    • Chlorophyll Fluorescence: Measure changes in chlorophyll fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm), using a pulse-amplitude modulated (PAM) fluorometer. A decrease in Fv/Fm indicates inhibition of PSII.[6]

  • Data Analysis: Plot the percentage of inhibition of oxygen evolution or the Fv/Fm values against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that causes 50% inhibition) from the resulting dose-response curve.

Mitochondrial Respiration Inhibition Assay

This assay determines the effect of this compound on mitochondrial electron transport.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source, such as etiolated soybean or corn seedlings, using differential centrifugation.

  • Respiration Measurement: Measure the rate of oxygen consumption using a Clark-type oxygen electrode.

  • Substrate Addition: Add a respiratory substrate (e.g., NADH, succinate, or malate) to initiate electron transport.

  • Inhibitor Addition: Add different concentrations of this compound and monitor the change in the rate of oxygen consumption.

  • Data Analysis: Calculate the percentage of inhibition of respiration at each this compound concentration and determine the IC50 value.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its primary mode of action being the inhibition of photosynthetic electron transport.

Inhibition of Photosystem II

This compound is a potent inhibitor of Photosystem II (PSII) in plants.[6] It acts by binding to the QB-binding niche on the D1 protein of the PSII reaction center, thereby blocking the electron flow from QA to QB.[6] This mode of action is similar to that of commercial herbicides like atrazine and diuron. The hydrophobic alkyl side chain of this compound is thought to facilitate its interaction with the lipid environment of the thylakoid membrane, while the benzoquinone head group is responsible for blocking the electron transport.

PSII_Inhibition_Mechanism cluster_flow cluster_block Light Light Energy PSII Photosystem II (PSII) Light->PSII QA QA PSII->QA e- QB QB QA->QB e- Cyt_b6f Cytochrome b6f Complex QB->Cyt_b6f e- This compound This compound This compound->QB Binds to QB site Electron_Flow Electron Flow Blocked_Flow Blocked

Figure 4: Mechanism of Photosystem II inhibition by this compound.
Inhibition of Mitochondrial Respiration

In addition to its effects on photosynthesis, this compound also inhibits mitochondrial respiration. It is a potent inhibitor of state 3 (ADP-stimulated) and state 4 (basal) respiration.[1] The IC50 for state 3 respiration is approximately 0.5 µM.[1] Spectroscopic studies suggest that this compound blocks electron transport at the cytochrome b-c1 complex (Complex III) of the mitochondrial respiratory chain.[1]

Allelopathic Effects

This compound is the primary driver of sorghum's allelopathic activity. When exuded into the rhizosphere, it can inhibit the germination and growth of a wide range of weed species.[2][5] Broadleaf weeds are generally more susceptible to this compound than grass species.[3] The hydrophobic nature of this compound allows it to persist in the soil, providing prolonged weed suppression.[3]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: Inhibition of Photosystem II by this compound in Various Weed Species

Weed SpeciesIC50 (µM) for Photosynthesis InhibitionReference
Abutilon theophrasti (Velvetleaf)~10[5]
Amaranthus retroflexus (Redroot Pigweed)~10[5]
Echinochloa crus-galli (Barnyardgrass)~10[5]
Setaria viridis (Green Foxtail)~10[5]
Digitaria sanguinalis (Large Crabgrass)~10[5]

Table 2: Herbicidal Activity of Formulated this compound (4.6% Wettable Powder)

Weed SpeciesApplicationGrowth Inhibition (%) at 0.4 kg a.i. ha⁻¹Reference
Rumex japonicusPost-emergence100[4]
Plantago asiaticaPost-emergence100[4]
Broadleaf Weeds (average)Post-emergence>90[4]

Table 3: Inhibition of Mitochondrial Respiration by this compound

Respiration StateSubstrateIC50 (µM)Reference
State 3NADH, Succinate, or Malate~0.5[1]
State 4NADH, Succinate, or Malate~5.0[1]

Gene Expression Analysis of Biosynthetic Genes

Semi-quantitative Reverse Transcription PCR (RT-PCR) can be used to analyze the expression levels of genes involved in this compound biosynthesis, such as SOR1.

Protocol:

  • RNA Isolation: Isolate total RNA from sorghum root hairs using a suitable method (e.g., Trizol reagent).

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification: Perform PCR using gene-specific primers for SOR1 and a reference gene (e.g., actin or ubiquitin) for normalization. The number of PCR cycles should be optimized to be within the exponential phase of amplification.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel.

  • Densitometry: Quantify the band intensities using densitometry software. The expression of SOR1 is then normalized to the expression of the reference gene.

Conclusion and Future Perspectives

This compound stands out as a highly potent and well-characterized allelochemical with significant potential for agricultural and pharmaceutical applications. Its primary mode of action as a Photosystem II inhibitor, coupled with its effects on mitochondrial respiration, provides a multi-pronged approach to weed management. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further explore the biosynthesis, regulation, and application of this fascinating natural product. Future research should focus on elucidating the complete regulatory network of this compound biosynthesis, exploring its potential as a scaffold for novel synthetic herbicides, and investigating its broader pharmacological properties for drug development. The development of sorghum varieties with enhanced this compound production through genetic engineering could also pave the way for more sustainable weed management strategies in modern agriculture.

References

An In-depth Technical Guide to the Chemical Core of Sorgoleone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum bicolor, has garnered significant interest within the scientific community for its broad-spectrum herbicidal activity. This hydrophobic p-benzoquinone and its naturally occurring analogs represent a promising class of compounds for the development of bio-based herbicides. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known analogs, their mechanisms of action, and relevant experimental protocols, with a focus on quantitative data to facilitate comparative analysis and future research endeavors.

Chemical Structure and Properties

This compound is chemically identified as 2-hydroxy-5-methoxy-3-[(8'Z,11'Z)-pentadeca-8,11,14-trienyl]-p-benzoquinone. Its molecular structure consists of a substituted p-benzoquinone ring and a long, unsaturated aliphatic side chain. The unique terminal double bond in the C15 side chain is a notable characteristic.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₃₀O₄[1]
Molecular Weight358.5 g/mol [1]
IUPAC Name2-hydroxy-5-methoxy-3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-2,5-diene-1,4-dione[1]
XlogP~6[1]
Topological Polar Surface Area63.6 Ų[1]
Analogs of this compound

Several naturally occurring and synthetic analogs of this compound have been identified and studied. These analogs primarily differ in the length and degree of saturation of the aliphatic side chain or substitutions on the benzoquinone ring.

  • Dihydrothis compound: The reduced, hydroquinone form of this compound, which is believed to be the state in which it is exuded from the root hairs before being oxidized to the more stable this compound in the rhizosphere.

  • Saturated this compound Analog (13): A synthetic analog where the triene side chain of this compound has been fully hydrogenated to a pentadecyl chain. This analog is useful for studying the role of the unsaturated side chain in biological activity.[2]

  • Synthetic Quinone Analog (12): A synthetic analog with a shorter pentyl side chain and an acetoxy group at the 2-position of the benzoquinone ring.[2]

  • Other Congeners: Minor analogs have been isolated from sorghum root exudates that vary in the length of the alkyl side chain and the degree of unsaturation.

Mechanism of Action and Biological Activity

This compound is a multi-target inhibitor, affecting several key physiological processes in susceptible plants. Its primary modes of action include the inhibition of photosynthesis and mitochondrial respiration.

Inhibition of Photosystem II (PSII)

This compound is a potent inhibitor of photosynthetic electron transport in Photosystem II. It acts as an analog of plastoquinone, the native electron acceptor, and competes for its binding site on the D1 protein of the PSII reaction center. This binding blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), thereby halting ATP and NADPH production. The herbicidal efficacy of this compound is comparable to that of commercial herbicides like diuron, with concentrations below 0.2 µM causing rapid inhibition of photosynthetic electron transport.

Inhibition of Mitochondrial Electron Transport

This compound also disrupts cellular respiration by inhibiting the mitochondrial electron transport chain. It specifically targets the cytochrome bc₁ complex (Complex III), blocking the transfer of electrons and thus inhibiting ATP synthesis.

Other Molecular Targets
  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD): this compound has been shown to inhibit HPPD, a key enzyme in the biosynthesis of plastoquinone and tocopherols.

  • H+-ATPase: Inhibition of the plasma membrane proton pump (H+-ATPase) in roots has also been reported, which can disrupt nutrient uptake and ion balance.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its analogs.

Table 2: Phytotoxicity of this compound and Analogs on Various Plant Species [2]

CompoundTest SpeciesEffectInhibition (%)
This compound (1) Cucumis sativus (cucumber)Root Growth35.14
Lactuca sativa (lettuce)Root Growth30.83
Hyptis suaveolensRoot Growth69.19
Synthetic Quinone (12) Cucumis sativusRoot Growth48.95
Lactuca sativaRoot Growth38.86
Hyptis suaveolensRoot Growth48.93
Saturated this compound (13) Cucumis sativusRoot Growth40.23
Lactuca sativaRoot Growth35.42
Hyptis suaveolensRoot Growth55.67

Note: Inhibition measured at a dose of 5.6 µg of active ingredient per gram of substrate.

Table 3: Inhibitory Activity of this compound on Mitochondrial Respiration

CompoundTargetSubstrateIC₅₀ (µM)Reference
This compoundState 3 RespirationNADH, succinate, or malate~0.5
This compoundState 4 RespirationNADH, succinate, or malate~5.0

Experimental Protocols

Isolation and Purification of this compound from Sorghum bicolor Roots

This protocol is adapted from Barbosa et al. (2001).[2]

  • Extraction:

    • Excise the roots from young Sorghum bicolor plants.

    • Immerse the roots in dichloromethane (CH₂Cl₂) containing 1% glacial acetic acid for a brief period (e.g., 5 minutes) to extract the root exudates.

    • Repeat the extraction process multiple times with fresh solvent.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • Purification:

    • Perform flash column chromatography on the crude extract using silica gel as the stationary phase.

    • Elute the column with a solvent system of diethyl ether/hexane (e.g., 2:98 v/v).

    • Collect the fractions containing this compound, identified by thin-layer chromatography (TLC).

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

    • Confirm the identity and purity of the compound using spectroscopic methods such as NMR and mass spectrometry.

Synthesis of Saturated this compound Analog (13)

This protocol describes the hydrogenation of natural this compound.[2]

  • Hydrogenation:

    • Dissolve purified this compound (1) in a suitable solvent such as ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the hydrogenated this compound (13) as a solid.

Photosystem II Inhibition Assay (Chlorophyll Fluorescence Measurement)

This is a general protocol for assessing the inhibition of PSII by herbicides.

  • Plant Material: Use isolated chloroplasts, thylakoid membranes, or whole plant leaves/algal cells.

  • Inhibitor Preparation: Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to the desired concentrations in the assay buffer.

  • Measurement:

    • Use a pulse-amplitude-modulated (PAM) fluorometer.

    • Adapt the plant material to dark conditions for a period (e.g., 15-30 minutes) to ensure all reaction centers are open.

    • Measure the initial fluorescence (F₀) and the maximum fluorescence (Fₘ) by applying a saturating pulse of light.

    • Incubate the plant material with different concentrations of the inhibitor for a defined period.

    • Measure the variable fluorescence (Fᵥ = Fₘ - F₀) in the presence of the inhibitor.

    • The quantum yield of PSII (Fᵥ/Fₘ) is calculated. A decrease in this value indicates inhibition of PSII.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and processes discussed in this guide.

Sorgoleone_Biosynthesis 16:1 Acyl-CoA 16:1 Acyl-CoA 16:3 Acyl-CoA 16:3 Acyl-CoA 16:1 Acyl-CoA->16:3 Acyl-CoA Fatty Acid Desaturases (DES) Pentadecatrienyl\nResorcinol Intermediate Pentadecatrienyl Resorcinol Intermediate 16:3 Acyl-CoA->Pentadecatrienyl\nResorcinol Intermediate Polyketide Synthase (PKS) Methylated Resorcinol\nIntermediate Methylated Resorcinol Intermediate Pentadecatrienyl\nResorcinol Intermediate->Methylated Resorcinol\nIntermediate O-Methyltransferase (OMT) Dihydrothis compound Dihydrothis compound Methylated Resorcinol\nIntermediate->Dihydrothis compound Cytochrome P450 Monooxygenase This compound This compound Dihydrothis compound->this compound Oxidation

Caption: Biosynthetic pathway of this compound.

PSII_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- Plastoquinone_pool Plastoquinone Pool QB_site->Plastoquinone_pool e- This compound This compound This compound->QB_site Binds and Blocks Electron Transfer

Caption: Inhibition of Photosystem II by this compound.

Mito_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q Complex_I->Q e- H_gradient Proton Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP Synthesis This compound This compound This compound->Complex_III Inhibits Electron Transfer

Caption: Inhibition of mitochondrial electron transport by this compound.

Conclusion

This compound and its analogs represent a fascinating and promising area of research for the development of new, effective, and potentially more environmentally benign herbicides. Their multi-target mechanism of action, including the potent inhibition of Photosystem II and mitochondrial respiration, makes them particularly interesting candidates. This guide has provided a detailed overview of their chemical structures, biological activities, and the experimental methodologies used to study them. The provided quantitative data and visual representations of their mechanisms of action are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, weed science, and drug development. Further research into the synthesis of novel analogs and a more comprehensive understanding of their structure-activity relationships will be crucial in unlocking the full potential of this important class of natural products.

References

The Allelochemical Sorgoleone: A Technical Guide to its Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum species, has garnered significant attention for its profound biological activity. This hydrophobic p-benzoquinone analog acts as a powerful inhibitor of multiple essential plant processes, positioning it as a promising candidate for the development of natural herbicides and other agrochemical or pharmaceutical applications. This technical guide provides an in-depth analysis of the allelochemical properties of this compound, focusing on its mechanisms of action, biosynthetic pathway, and phytotoxic effects. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Allelopathy, the chemical interaction between plants, offers a rich source of bioactive compounds with potential for agricultural and medicinal use. This compound, the primary constituent of the hydrophobic root exudate of Sorghum bicolor, is a standout example of a potent allelochemical.[1] Its ability to suppress the growth of a wide range of weed species, often at micromolar concentrations, has made it a subject of intense scientific scrutiny.[1][2] This document serves as a comprehensive resource for researchers, detailing the multifaceted inhibitory actions of this compound and providing the necessary technical information to investigate its properties.

Biosynthesis of this compound

This compound is synthesized in the root hairs of Sorghum species through a unique metabolic pathway. The process begins with the desaturation of oleoyl-CoA to produce a C16:3 fatty acyl-CoA, which serves as the starter unit for a type III polyketide synthase. This enzyme catalyzes the formation of a pentadecatrienyl resorcinol intermediate. Subsequent methylation and dihydroxylation steps, catalyzed by an O-methyltransferase and a cytochrome P450 monooxygenase respectively, yield dihydrothis compound, the reduced precursor to this compound. Dihydrothis compound is then exuded from the root hairs and is rapidly oxidized to the more stable p-benzoquinone, this compound, in the rhizosphere.

Figure 1: Biosynthetic pathway of this compound.

Mechanisms of Allelochemical Action

This compound exerts its phytotoxic effects through the inhibition of multiple, crucial physiological and biochemical processes in target plants. Its primary modes of action include the disruption of photosynthetic electron transport, inhibition of key enzymes in biosynthetic pathways, and interference with nutrient and water uptake.

Inhibition of Photosynthetic Electron Transport

The most well-documented mechanism of this compound's action is the potent inhibition of photosynthetic electron transport at Photosystem II (PSII). This compound acts as a non-competitive inhibitor, binding to the D1 protein in the PSII complex at the QB-binding niche. This binding site is also the target for synthetic herbicides such as atrazine and diuron. By occupying this site, this compound blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the linear electron flow and, consequently, the production of ATP and NADPH necessary for carbon fixation.

Figure 2: Inhibition of Photosystem II electron transport by this compound.
Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound is also a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the biosynthetic pathway of plastoquinone and tocopherols. By inhibiting HPPD, this compound disrupts the production of these essential molecules, leading to a downstream inhibition of carotenoid biosynthesis. The lack of carotenoids results in photobleaching of chlorophyll, a characteristic symptom of HPPD-inhibiting herbicides.

Inhibition of H+-ATPase

Evidence suggests that this compound can inhibit the activity of plasma membrane H+-ATPase.[1] This enzyme is vital for establishing the proton gradient across the cell membrane, which drives the uptake of essential nutrients and water. Inhibition of H+-ATPase disrupts ion homeostasis and water balance, leading to impaired root function and overall stunted plant growth.

Quantitative Phytotoxicity Data

The phytotoxic efficacy of this compound has been quantified against a variety of weed species. The following tables summarize key inhibitory concentrations (IC50) and growth reduction (GR50) values from various studies, providing a comparative overview of its potency.

Table 1: Inhibition of Photosynthetic Oxygen Evolution by this compound

Plant SpeciesSystemIC50 (µM)Reference
Pisum sativum (Pea)Isolated Chloroplasts~0.2[3]
Glycine max (Soybean)Leaf Discs>50% inhibition at 10 µM[3]

Table 2: Growth Reduction (GR50) of Various Weed Species by this compound

Weed SpeciesGrowth ParameterGR50 (µM)Reference
Digitaria sanguinalis (Large Crabgrass)Shoot Growth10[2]
Abutilon theophrasti (Velvetleaf)Shoot & Root Growth10 - 200[2]
Echinochloa crus-galli (Barnyardgrass)Shoot & Root Growth10 - 200[2]
Eragrostis tefRadicle Elongation>50% reduction at 125 µM[4]
Lemna minorGrowthStunted at 50 µM[4]
Amaranthus retroflexus (Redroot Pigweed)Seedling GrowthReduced at 10 µM[4]
Setaria viridis (Green Foxtail)Seedling GrowthReduced at 10 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allelochemical properties of this compound.

Extraction and Quantification of this compound from Sorghum Roots

Objective: To extract and quantify this compound from fresh sorghum root tissue.

Protocol:

  • Plant Material: Germinate Sorghum bicolor seeds in the dark for 5-7 days.

  • Extraction: Excise the roots from the seedlings and immerse them in a solution of dichloromethane containing 1% glacial acetic acid for 5 minutes.[5] Alternatively, methanol can be used as the extraction solvent.[1]

  • Solvent Evaporation: Collect the extract and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Sample Preparation for HPLC: Re-dissolve the dried extract in a known volume of acetonitrile or a methanol/water mixture. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient system of acetonitrile and acidified water (e.g., with 0.1% acetic acid or formic acid). A typical isocratic condition is 65-75% acetonitrile.[6][7]

    • Flow Rate: 0.6 - 1.0 mL/min.

    • Detection: UV detector at 280 nm.[7]

    • Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow Sorghum_Roots Sorghum_Roots Extraction Extraction Sorghum_Roots->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Evaporation Evaporation Crude_Extract->Evaporation Dried_Residue Dried_Residue Evaporation->Dried_Residue Reconstitution_Filtration Reconstitution_Filtration Dried_Residue->Reconstitution_Filtration HPLC_Sample HPLC_Sample Reconstitution_Filtration->HPLC_Sample HPLC_Analysis HPLC_Analysis HPLC_Sample->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Figure 3: Workflow for this compound extraction and quantification.
Measurement of Photosynthetic Electron Transport Inhibition

5.2.1. Oxygen Evolution Assay

Objective: To measure the effect of this compound on the rate of photosynthetic oxygen evolution in isolated chloroplasts or leaf discs.

Protocol:

  • Chloroplast Isolation (for in vitro assay): Isolate intact chloroplasts from a suitable plant source (e.g., spinach or pea) using standard differential centrifugation techniques in an ice-cold isolation buffer.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable electron acceptor (e.g., 2,6-dichloroindophenol or potassium ferricyanide).

  • Oxygen Measurement: Use a Clark-type oxygen electrode to monitor the rate of oxygen evolution.

  • Assay Procedure:

    • Add a known amount of isolated chloroplasts or leaf discs to the reaction chamber containing the reaction buffer.

    • Illuminate the chamber with a saturating light source to initiate photosynthesis.

    • Record the basal rate of oxygen evolution.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like ethanol or DMSO) to the chamber and record the inhibited rate of oxygen evolution.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

5.2.2. Chlorophyll Fluorescence Assay

Objective: To assess the impact of this compound on PSII activity by measuring changes in chlorophyll fluorescence.

Protocol:

  • Plant Material: Use whole plants or leaf discs from a susceptible species.

  • Dark Adaptation: Dark-adapt the plant material for at least 20-30 minutes to ensure all PSII reaction centers are open.

  • Measurement: Use a pulse amplitude modulation (PAM) fluorometer to measure chlorophyll fluorescence parameters.

  • Assay Procedure:

    • Apply different concentrations of this compound to the plants or leaf discs.

    • After an incubation period, measure the minimal fluorescence (Fo) with a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm). A decrease in Fv/Fm indicates damage to PSII.

    • Other parameters such as the effective quantum yield of PSII (ΦPSII) can be measured under actinic light to assess the efficiency of electron transport.

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on HPPD activity.

Protocol:

  • Enzyme Source: Use a purified or partially purified HPPD enzyme from a plant source or a recombinant source.

  • Assay Buffer: Prepare a suitable buffer containing the necessary cofactors for the HPPD reaction (e.g., ascorbate and Fe2+).

  • Substrate: The substrate for the reaction is p-hydroxyphenylpyruvate (HPP).

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding the substrate (HPP).

    • Monitor the reaction progress by measuring the consumption of HPP or the formation of the product, homogentisate, spectrophotometrically.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. A common method involves a coupled-enzyme assay where the product of the HPPD reaction is further converted, leading to a change in absorbance.

H+-ATPase Inhibition Assay

Objective: To measure the effect of this compound on the activity of plasma membrane H+-ATPase.

Protocol:

  • Microsomal Fraction Isolation: Isolate plasma membrane vesicles from root tissue using differential centrifugation and sucrose density gradient centrifugation.

  • Assay Buffer: Prepare a reaction buffer containing ATP, Mg2+, and other necessary ions.

  • Assay Procedure:

    • Pre-incubate the membrane vesicles with varying concentrations of this compound.

    • Initiate the reaction by adding ATP.

    • The activity of H+-ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the release of inorganic phosphate (Pi) using a colorimetric method (e.g., the molybdate-blue reaction).

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound stands out as a highly effective natural herbicide with a multi-target mechanism of action. Its ability to inhibit photosynthesis, disrupt essential enzyme functions, and interfere with nutrient and water uptake makes it a formidable allelochemical. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the potential of this compound.

Future research should focus on several key areas:

  • Structure-Activity Relationship Studies: Investigating the chemical modifications of the this compound molecule to enhance its efficacy and selectivity.

  • Formulation Development: Creating stable and effective formulations for field application to overcome challenges associated with its hydrophobicity and soil persistence.

  • Drug Development: Exploring the potential of this compound and its analogs as lead compounds for the development of novel drugs, given its potent enzyme-inhibiting properties.

  • Molecular Genetics: Elucidating the complete regulatory network of the this compound biosynthetic pathway to enable the breeding of high-sorgoleone-producing Sorghum varieties for use in integrated weed management systems.

By continuing to unravel the complexities of this compound's bioactivity, the scientific community can unlock its full potential for sustainable agriculture and beyond.

References

Sorgoleone's Mechanism of Action in Photosynthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone, a p-benzoquinone exuded from the root hairs of Sorghum species, is a potent natural herbicide that primarily targets photosynthetic electron transport. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on Photosystem II (PSII). We consolidate quantitative data on its inhibitory efficacy, detail experimental protocols for its study, and provide visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant science, weed management, and natural product-based herbicide development.

Core Mechanism of Action: Inhibition of Photosystem II

This compound's primary mode of action is the inhibition of photosynthetic electron transport within Photosystem II (PSII). It functions as a non-covalent inhibitor, physically obstructing the electron flow and leading to a cascade of events that ultimately result in plant death, particularly in young seedlings.

Binding to the QB Site on the D1 Protein

This compound acts as an analog of plastoquinone (PQ), the native mobile electron carrier in the photosynthetic electron transport chain. It competitively binds to the QB binding niche on the D1 protein of the PSII reaction center.[1][2] This binding site is the same one targeted by well-known synthetic herbicides such as atrazine and diuron.[2] By occupying the QB site, this compound prevents the binding of plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor, QA, to QB.[3] This interruption of the electron flow leads to a halt in linear electron transport, which in turn inhibits the production of ATP and NADPH necessary for carbon fixation.

dot

cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site (D1 Protein) QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- (Normal Flow) PQH2 Plastoquinol (PQH2) PQ->PQH2 Reduced This compound This compound This compound->QB_site Binding & Inhibition Cytb6f Cytochrome b6f Complex PQH2->Cytb6f e- caption This compound Inhibition of PSII Electron Transport

Caption: this compound competitively binds to the QB site on the D1 protein of PSII, blocking electron flow to plastoquinone.

Quantitative Data on Photosynthesis Inhibition

The inhibitory potency of this compound on photosynthesis has been quantified in various studies. The following tables summarize key quantitative data, providing a comparative perspective on its efficacy.

Table 1: IC50 Values for Photosystem II Inhibition
Plant/SystemAssayIC50 (µM)Reference(s)
Isolated Wheat ThylakoidsO2 Evolution~0.04[4]
Isolated Pea ChloroplastsCO2-dependent O2 Evolution~0.2
Table 2: Comparative Inhibitory Activity
CompoundPlant/SystemAssayIC50 / Inhibition ConcentrationReference(s)
This compound Isolated Wheat ThylakoidsO2 Evolution~0.04 µM (50% inhibition)[4]
DCMU (Diuron) Isolated Wheat ThylakoidsO2 Evolution~0.11 µM (50% inhibition)[4]
Atrazine Velvetleaf Leaf DiscsElectron Transport Rate (ETR)33 µM (100% inhibition)[5]
This compound Velvetleaf Leaf Discs (7-day-old)Electron Transport Rate (ETR)100 µM (~50% inhibition)[5]
Table 3: Effects on Chlorophyll Fluorescence Parameters
Weed SpeciesTreatmentParameterEffectReference(s)
Galium spurium200 µg/mL this compound (6h)Fv/Fm93% reduction[6]
Aeschynomene indica200 µg/mL this compound (6h)Fv/Fm88% reduction[6]
Rumex japonicus200 µg/mL this compound (6h)Fv/Fm84% reduction[6]
Aeschynomene indica200 µg/mL this compound (120h)Fv/Fm93% reduction[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's inhibitory activity. The following sections provide step-by-step protocols for key experiments.

Isolation of Thylakoid Membranes

This protocol is adapted for the isolation of photosynthetically active thylakoids from spinach or pea leaves, suitable for subsequent inhibition assays.

Materials:

  • Fresh spinach or pea leaves

  • Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgCl2, 10 mM NaF, 0.1% BSA, 5 mM ascorbic acid.[7]

  • Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl2, 10 mM NaF.[7]

  • Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM sorbitol, 10 mM MgCl2, 10 mM NaF.[7]

  • Blender, miracloth, refrigerated centrifuge.

Procedure:

  • Homogenize fresh leaves in ice-cold Grinding Buffer.

  • Filter the homogenate through four layers of miracloth.

  • Centrifuge the filtrate at 5,000 x g for 5 minutes at 4°C.

  • Resuspend the pellet in Wash Buffer and centrifuge again.

  • Resuspend the final pellet in a minimal volume of Storage Buffer.

  • Determine chlorophyll concentration spectrophotometrically.

  • Store aliquots at -80°C.

dot

start Start: Fresh Leaves homogenize Homogenize in Grinding Buffer start->homogenize filter Filter through Miracloth homogenize->filter centrifuge1 Centrifuge (5,000 x g, 5 min) filter->centrifuge1 resuspend1 Resuspend Pellet in Wash Buffer centrifuge1->resuspend1 centrifuge2 Centrifuge (5,000 x g, 5 min) resuspend1->centrifuge2 resuspend2 Resuspend Pellet in Storage Buffer centrifuge2->resuspend2 quantify Determine Chlorophyll Concentration resuspend2->quantify store Store at -80°C quantify->store caption Thylakoid Isolation Workflow

Caption: A generalized workflow for the isolation of thylakoid membranes from plant tissue.

Measurement of Photosynthetic Electron Transport Rate (ETR)

Chlorophyll fluorescence analysis using a Pulse Amplitude Modulated (PAM) fluorometer is a non-invasive method to assess the impact of this compound on PSII activity.

Materials:

  • PAM fluorometer

  • Leaf discs or isolated thylakoids

  • This compound solutions of varying concentrations

  • Control solution (e.g., buffer with solvent)

Procedure:

  • Dark-adapt the samples for at least 20 minutes.

  • Measure the minimum fluorescence (Fo) with a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fm). Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).

  • Expose the samples to actinic light and apply saturating pulses to determine the effective quantum yield of PSII in the light-adapted state (Y(II) or ΔF/Fm').

  • Calculate the Electron Transport Rate (ETR) as: ETR = Y(II) × PAR × 0.5 × 0.84, where PAR is the photosynthetically active radiation.

  • For inhibition studies, incubate leaf discs in this compound solutions for a defined period before measurement.

dot

start Start: Leaf Disc/Thylakoids incubate Incubate with this compound start->incubate dark_adapt Dark Adapt (20 min) measure_f0 Measure Fo dark_adapt->measure_f0 light_adapt Light Adapt (Actinic Light) dark_adapt->light_adapt saturating_pulse1 Saturating Pulse measure_f0->saturating_pulse1 measure_fm Measure Fm saturating_pulse1->measure_fm calculate_fvfm Calculate Fv/Fm measure_fm->calculate_fvfm incubate->dark_adapt saturating_pulse2 Saturating Pulse light_adapt->saturating_pulse2 measure_fs_fm_prime Measure Fs and Fm' saturating_pulse2->measure_fs_fm_prime calculate_yii Calculate Y(II) measure_fs_fm_prime->calculate_yii calculate_etr Calculate ETR calculate_yii->calculate_etr end End: ETR Data calculate_etr->end caption Chlorophyll Fluorescence (ETR) Measurement Workflow

Caption: Workflow for measuring the Electron Transport Rate (ETR) using PAM fluorometry to assess this compound's inhibitory effect.

Oxygen Evolution Measurement

A Clark-type oxygen electrode is used to measure the rate of photosynthetic oxygen evolution from isolated thylakoids, providing a direct measure of PSII activity.

Materials:

  • Clark-type oxygen electrode system

  • Isolated thylakoid suspension

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 5 mM MgCl2, 10 mM NaCl)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide)

  • This compound stock solution

Procedure:

  • Calibrate the oxygen electrode.

  • Add the assay buffer and thylakoid suspension to the electrode chamber.

  • Add the artificial electron acceptor.

  • Record the baseline rate of oxygen consumption in the dark.

  • Illuminate the chamber with a light source and record the rate of oxygen evolution.

  • Inject a known concentration of this compound into the chamber and continue recording the oxygen evolution rate to determine the level of inhibition.

  • Repeat with a range of this compound concentrations to determine the IC50 value.

Competitive Binding Assay

This assay determines if this compound binds to the same site as other known PSII inhibitors, such as atrazine.

Materials:

  • Isolated thylakoid membranes

  • Radiolabeled herbicide (e.g., [14C]atrazine)

  • Unlabeled this compound in a range of concentrations

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Incubate a fixed concentration of [14C]atrazine with thylakoid membranes in the presence of increasing concentrations of unlabeled this compound.

  • After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • A decrease in retained radioactivity with increasing this compound concentration indicates competitive binding.

Other Molecular Targets

While PSII is the primary target, this compound has been shown to affect other cellular processes, which may contribute to its overall phytotoxicity.[5]

  • Mitochondrial Electron Transport: this compound can mimic ubiquinone and inhibit mitochondrial respiration.[5]

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD by this compound leads to a depletion of the plastoquinone pool, indirectly affecting photosynthesis.[8]

  • Root H+-ATPase: this compound can inhibit the activity of this proton pump in roots, which can impair nutrient and water uptake.[9]

In Planta Activity and Translocation

The efficacy of this compound in whole plants is a subject of ongoing research. It is highly effective on germinating seedlings, where it can be absorbed through the hypocotyl and cotyledonary tissues.[5] However, in older plants, its translocation from the roots to the shoots is limited, which may reduce its impact on the photosynthetic apparatus in mature leaves.[5][9]

Conclusion

This compound is a potent inhibitor of photosynthesis, with a well-defined mechanism of action centered on the disruption of electron transport in Photosystem II. Its ability to bind to the QB site of the D1 protein makes it an interesting natural template for the development of new herbicides. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the bioactivity of this compound and its potential applications in agriculture and weed science. Future research should continue to explore its other molecular targets and strategies to improve its in planta efficacy.

References

The Genetic Architecture of Sorgoleone Production in Sorghum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorgoleone is a potent bioherbicide, a lipophilic benzoquinone exuded from the root hairs of sorghum (Sorghum bicolor) species. Its allelopathic properties, inhibiting the growth of competing weeds, have garnered significant interest for its potential as a natural alternative to synthetic herbicides. Understanding the genetic underpinnings of this compound biosynthesis is paramount for harnessing its agricultural and pharmaceutical potential. This technical guide provides an in-depth exploration of the genes, enzymes, and regulatory mechanisms governing this compound production, supplemented with quantitative data, detailed experimental protocols, and visual pathways to facilitate further research and development.

The this compound Biosynthetic Pathway

This compound biosynthesis is a specialized metabolic pathway localized exclusively in the root hairs of sorghum. The pathway commences with fatty acid metabolism and culminates in a series of enzymatic modifications to produce the final bioactive compound. The key enzymatic steps are catalyzed by a suite of specific enzymes, each encoded by a corresponding gene.

The biosynthesis of this compound begins with the production of an atypical 16:3 fatty acyl-CoA starter unit from palmitoleoyl-CoA. This is a crucial step as the structure of this fatty acid determines the characteristic pentadecatrienyl tail of the most abundant this compound congener. This initial conversion is followed by the formation of a pentadecatrienyl resorcinol intermediate by a type III polyketide synthase. Subsequent methylation and dihydroxylation steps yield the final this compound molecule.[1][2]

The primary genes and enzymes implicated in this pathway are:

  • Fatty Acid Desaturases (FADs): These enzymes are responsible for introducing double bonds into the fatty acid chain. In sorghum, SOR1 (also known as SbDES2) and SbDES3 are key fatty acid desaturase genes involved in producing the specific 16:3 fatty acyl-CoA precursor.[1] SOR1 expression is highly specific to root hairs.

  • Alkylresorcinol Synthases (ARSs): These type III polyketide synthases catalyze the condensation of the fatty acyl-CoA starter unit with three molecules of malonyl-CoA to form the resorcinol ring structure. Two genes, SbARS1 and SbARS2, have been identified and are essential for this step.[3]

  • O-Methyltransferase (OMT): An S-adenosylmethionine-dependent O-methyltransferase, encoded by the SbOMT3 gene, methylates the resorcinol intermediate.[1]

  • Cytochrome P450 Monooxygenase: A cytochrome P450 enzyme, designated CYP71AM1, is responsible for the dihydroxylation of the methylated resorcinol intermediate to form dihydrothis compound, the immediate precursor to this compound.[1][4]

Sorgoleone_Biosynthesis_Pathway cluster_fatty_acid_synthesis Fatty Acid Metabolism cluster_sorgoleone_synthesis This compound Biosynthesis in Root Hairs Palmitoleoyl-CoA Palmitoleoyl-CoA 16:3_Fatty_Acyl_CoA 16:3 Fatty Acyl-CoA Palmitoleoyl-CoA->16:3_Fatty_Acyl_CoA SOR1 (SbDES2) SbDES3 Pentadecatrienyl_Resorcinol Pentadecatrienyl Resorcinol 16:3_Fatty_Acyl_CoA->Pentadecatrienyl_Resorcinol SbARS1, SbARS2 + 3 Malonyl-CoA Methylated_Resorcinol 5-Pentadecatrienyl Resorcinol-3-methyl ether Pentadecatrienyl_Resorcinol->Methylated_Resorcinol SbOMT3 (SAM-dependent) Dihydrothis compound Dihydrothis compound Methylated_Resorcinol->Dihydrothis compound CYP71AM1 This compound This compound Dihydrothis compound->this compound Auto-oxidation

Quantitative Data on this compound Production

The production of this compound varies significantly among different sorghum genotypes and is influenced by environmental conditions and external stimuli.

Table 1: this compound Production in Different Sorghum Genotypes

Genotype/AccessionThis compound Content (mg/g root dry weight)Reference
PI48290319.1[4]
R.Tx4301.8 - 19.1[4]
SC3721.8 - 19.1[4]
SC2651.8 - 19.1[4]
SC13451.8 - 19.1[4]
B.Tx6231.8 - 19.1[4]
P8980121.8 - 19.1[4]
IS9456 (South African landrace)0.585[5]

Table 2: Effect of Jasmonates on this compound Production

TreatmentConcentration (µM)Fold Increase in this compoundReference
Jasmonic Acid (JA)0.51.7[3]
1.02.3[3]
5.04.1[3]
Methyl Jasmonate (MeJa)0.51.8[3]
1.02.1[3]
5.03.4[3]

Table 3: Effect of Environmental Factors on this compound Production

FactorConditionEffect on this compound ProductionReference
TemperatureOptimum at 30°CReduced below 25°C and above 35°C
LightBlue light (470 nm)Reduced by nearly 50%
Red light (670 nm)Reduced by 23%

Experimental Protocols

Isolation of Sorghum Root Hairs

Root_Hair_Isolation_Workflow A Grow sorghum seedlings (e.g., on capillary matting system) B Excise roots A->B C Quickly stir roots in liquid nitrogen B->C D Alternatively, freeze roots in liquid nitrogen and stir with a glass rod B->D E Filter through a mesh (e.g., 250 µm) to separate root hairs C->E D->E F Collect isolated root hairs for analysis E->F

Protocol:

  • Seedling Growth: Grow sorghum seedlings under sterile conditions. A capillary matting system can be used to promote abundant root hair growth.

  • Root Excision: After a suitable growth period (e.g., 8-10 days), carefully excise the roots from the seedlings.

  • Root Hair Detachment:

    • Method A (for smaller roots): Grasp the excised roots with tweezers and quickly stir them in liquid nitrogen. The rapid freezing and agitation will cause the brittle root hairs to break off.

    • Method B (for larger roots): Place the excised roots in a mortar filled with liquid nitrogen and gently stir with a glass rod to detach the root hairs.

  • Filtration: Pour the liquid nitrogen containing the root fragments and detached root hairs through a fine mesh (e.g., 250 µm). The root hairs will pass through the mesh, while the larger root fragments are retained.

  • Collection: Collect the isolated root hairs from the liquid nitrogen for subsequent RNA or metabolite extraction.

Extraction and Quantification of this compound

a. Extraction

  • Root Washing: Gently wash freshly harvested sorghum roots with a solvent such as dichloromethane (DCM) or methanol to extract the exuded this compound.[4] For a more targeted extraction from root hairs, immerse the roots in a solution of 0.0025% (v/v) glacial acetic acid in dichloromethane for 5 minutes.

  • Solvent Evaporation: Evaporate the solvent from the extract. This can be done overnight at room temperature or more rapidly using a vacuum centrifuge.[4]

  • Re-dissolving: Re-dissolve the dried extract in a suitable solvent for analysis, such as methanol or acetonitrile.[4]

b. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC_Workflow A Prepare this compound extract B Inject into HPLC system A->B C Separation on a reverse-phase C18 column B->C D Isocratic or gradient elution C->D E Detection using a diode-array detector (e.g., 260 nm) D->E F Quantify by comparing peak area to a standard curve E->F

  • Column: Reverse-phase C18 column.[4]

  • Mobile Phase (Isocratic): A common mobile phase is a mixture of acetonitrile and acidified water (e.g., 65% acetonitrile and 35% water with 0.5% formic acid).[4]

  • Detection: Use a diode-array detector (DAD) set to a wavelength where this compound absorbs strongly, such as 260 nm.[4]

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Compare the peak area of this compound in the samples to the standard curve to determine its concentration.

c. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: this compound and its precursors are often derivatized before GC-MS analysis to increase their volatility. A common method is trimethylsilylation (TMS) using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms.

    • Temperature Program: A typical temperature program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 325°C), and holds for a period to ensure elution of all compounds. An example program could be: initial temperature of 60°C for 1 min, then ramp to 325°C at 10°C/min, and hold for 10 min.

  • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the TMS-derivatized this compound and its fragments.

  • Quantification: Use a selected ion monitoring (SIM) mode for higher sensitivity and selectivity, or quantify based on the total ion chromatogram (TIC) and a standard curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT_PCR_Workflow A Isolate total RNA from sorghum root hairs B Synthesize cDNA using reverse transcriptase A->B C Perform qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) B->C D Monitor fluorescence in real-time C->D E Analyze data using the ΔΔCt method relative to a reference gene D->E

  • RNA Isolation: Isolate high-quality total RNA from sorghum root hairs using a suitable method, such as a TRIzol-based protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (SOR1, SbDES3, SbARS1, SbARS2, SbOMT3, CYP71AM1) and a stable reference gene for normalization (e.g., 18S rRNA or actin).

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.

Gene Silencing by RNA Interference (RNAi)

RNAi_Workflow A Select a target gene sequence (e.g., from SbARS1 or CYP71AM1) B Amplify the target sequence by PCR A->B C Clone the PCR product into a hairpin RNAi vector (e.g., pHELLSGATE) to create an inverted repeat B->C D Transform Agrobacterium tumefaciens with the RNAi construct C->D E Transform sorghum immature embryos with the engineered Agrobacterium D->E F Regenerate transgenic sorghum plants E->F G Analyze transgenic plants for reduced target gene expression and this compound production F->G

  • Target Sequence Selection: Select a unique region of the target gene (e.g., SbARS1 or CYP71AM1) to ensure specificity of silencing.

  • Vector Construction:

    • Amplify the selected target sequence using PCR with primers that add appropriate restriction sites or recombination sequences (e.g., attB sites for Gateway cloning).

    • Clone the PCR product as an inverted repeat into a hairpin RNAi vector, such as pHELLSGATE. These vectors typically contain a spacer (often an intron) between the two arms of the inverted repeat to enhance silencing efficiency.

  • Agrobacterium Transformation: Transform Agrobacterium tumefaciens with the resulting RNAi construct.

  • Sorghum Transformation: Use the engineered Agrobacterium to transform sorghum immature embryos.

  • Plant Regeneration: Regenerate whole transgenic sorghum plants from the transformed calli on selection media.

  • Analysis of Transgenic Plants: Analyze the transgenic plants for the presence of the transgene, reduction in the target gene's mRNA levels (using qRT-PCR), and a corresponding decrease in this compound production (using HPLC or GC-MS).

Conclusion

The genetic basis of this compound production in sorghum is a well-defined pathway involving a specific set of genes and enzymes. This technical guide provides a comprehensive overview of this pathway, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers aiming to further elucidate the regulatory networks controlling this compound biosynthesis, as well as for professionals in the agricultural and pharmaceutical sectors seeking to leverage the potent biological activity of this natural product. Future research may focus on the transcriptional regulation of the biosynthetic genes, the transport and exudation mechanism of this compound from the root hairs, and the metabolic engineering of sorghum or other plant species for enhanced this compound production.

References

The Ecological Role of Sorgoleone in Plant-Plant Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum bicolor and related species, plays a significant role in mediating plant-plant interactions. This hydrophobic p-benzoquinone is a powerful inhibitor of plant growth, demonstrating significant potential as a natural herbicide. Its multifaceted mode of action, targeting key physiological and biochemical processes in susceptible plants, makes it a compelling subject for research in weed management and the development of novel bio-inspired herbicides. This technical guide provides an in-depth overview of the ecological role of this compound, its mechanisms of action, quantitative effects on various plant species, and detailed experimental protocols for its study.

Introduction

Allelopathy, the chemical-mediated interaction between plants, is a critical factor in shaping plant communities and ecosystem dynamics. Sorghum species are well-documented for their strong allelopathic properties, largely attributed to the production and exudation of this compound. This compound, a long-chain hydroquinone, is released into the rhizosphere, where it exerts its phytotoxic effects on neighboring plants. Understanding the ecological role and mechanism of action of this compound is paramount for its potential application in sustainable agriculture and for the development of new classes of herbicides.

Biosynthesis and Exudation

This compound is synthesized in the root hairs of sorghum plants. The biosynthetic pathway involves a series of enzymatic reactions, including the production of a 16:3 fatty acyl-CoA starter unit by unique fatty acid desaturases, followed by the action of an alkylresorcinol synthase to form a pentadecatrienylresorcinol intermediate. This intermediate is then methylated and dihydroxylated by cytochrome P450 monooxygenases to produce this compound. Once synthesized, this compound is exuded from the tips of root hairs as oily droplets.

Mechanism of Action

This compound exhibits a multi-target mechanism of action, disrupting several vital processes in susceptible plants.

3.1. Inhibition of Photosynthesis: The primary and most well-characterized mode of action of this compound is the inhibition of photosynthetic electron transport in Photosystem II (PSII). It acts similarly to classical herbicides like atrazine and diuron by binding to the QB-binding site on the D1 protein of the PSII complex. This binding blocks the electron flow from QA to QB, leading to a buildup of excited chlorophyll molecules, the generation of reactive oxygen species (ROS), and subsequent photo-oxidative damage and cell death.

3.2. Inhibition of H+-ATPase: this compound has been shown to inhibit the plasma membrane H+-ATPase in the roots of susceptible plants. This enzyme is crucial for maintaining the electrochemical gradient across the plasma membrane, which drives nutrient uptake and cell elongation. Inhibition of H+-ATPase disrupts ion homeostasis and water uptake, leading to stunted root growth and overall plant stress.

3.3. Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): this compound is also an inhibitor of HPPD, a key enzyme in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential component of the photosynthetic and respiratory electron transport chains, and its depletion disrupts these processes. Inhibition of HPPD also leads to the accumulation of its substrate, 4-hydroxyphenylpyruvate, which is phytotoxic.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the allelopathic effects of this compound on various plant species and its impact on soil microbial processes.

Table 1: Allelopathic Effects of this compound on Weed Species

Target Weed SpeciesConcentrationEffectReference
Abutilon theophrasti (Velvetleaf)10 µMReduced seedling growth[1]
Amaranthus retroflexus (Redroot Pigweed)10 µMReduced seedling growth[1]
Setaria viridis (Green Foxtail)10 µMReduced seedling growth[1]
Digitaria sanguinalis (Large Crabgrass)10 µMReduced seedling growth[1]
Echinochloa crus-galli (Barnyardgrass)10 µMReduced seedling growth[1]
Broadleaf Weeds (general)0.2 g a.i. L-1100% suppression of germination and growth[2]
Rumex japonicus0.4 kg a.i. ha-1Complete suppression[2]
Plantago asiatica0.4 kg a.i. ha-1Complete suppression[2]
Lolium perenne ssp. multiflorum3 g L-177% growth reduction[3]

Table 2: Impact of this compound on Soil Microbial Processes

Microbial ProcessThis compound Concentration/SourceEffectReference
NitrificationLinear inhibition0-13 µM[4]
Microbial Biomass Carbon (MBC)Aqueous sorghum extractReduced to 77.92 mg C kg⁻¹ soil[5]
Basal Soil Respiration (BSR)Aqueous sorghum extractReduced to 40.58 mg C-CO2 kg⁻¹ soil day⁻¹[5]

Mandatory Visualization

Signaling Pathway of this compound's Inhibition of Photosystem II

G cluster_PSII Photosystem II (PSII) Complex cluster_consequences Consequences of Inhibition P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone A) Pheo->QA Electron Transfer QB QB (Plastoquinone B) D1 Protein QA->QB Electron Transfer PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer ROS Reactive Oxygen Species (ROS) Generation This compound This compound This compound->QB Binds to QB site (Competitive Inhibition) Atrazine Atrazine Atrazine->QB Binds to QB site Photoinhibition Photoinhibition & Oxidative Damage ROS->Photoinhibition Leads to

Caption: Inhibition of Photosystem II electron transport by this compound.

Experimental Workflow for this compound Research

Caption: General experimental workflow for this compound research.

Ecological Roles of this compound

G cluster_plant Effects on Plants cluster_soil Effects on Soil This compound This compound Inhibit_Germination Inhibition of Seed Germination This compound->Inhibit_Germination Reduce_Growth Reduction of Seedling Growth This compound->Reduce_Growth Inhibit_Photosynthesis Inhibition of Photosynthesis This compound->Inhibit_Photosynthesis Inhibit_Nutrient_Uptake Inhibition of Nutrient Uptake This compound->Inhibit_Nutrient_Uptake Alter_Microbes Alteration of Microbial Communities This compound->Alter_Microbes Inhibit_Nitrification Inhibition of Nitrification This compound->Inhibit_Nitrification Inhibit_Photosynthesis->Reduce_Growth Inhibit_Nutrient_Uptake->Reduce_Growth

Caption: Ecological roles of this compound in the rhizosphere.

Experimental Protocols

Extraction and Purification of this compound

Materials:

  • Sorghum seedlings (7-10 days old)

  • Dichloromethane (CH2Cl2)

  • Glacial acetic acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Gently excavate sorghum seedlings and excise the roots.

  • Immediately immerse the fresh roots in dichloromethane containing 0.0025% (v/v) glacial acetic acid for 5 minutes.

  • Filter the extract to remove root debris.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Purify the crude extract using silica gel column chromatography, eluting with a hexane:ethyl acetate gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Pool fractions containing this compound and concentrate.

  • Further purify and quantify using HPLC with a C18 column and a mobile phase of acetonitrile and acidified water.

Seed Germination and Radicle Elongation Bioassay

Materials:

  • Purified this compound

  • Acetone (for stock solution)

  • Distilled water

  • Petri dishes (9 cm)

  • Filter paper (Whatman No. 1)

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus)

  • Growth chamber

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Prepare a series of test solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Ensure the final acetone concentration is the same in all treatments, including the control (typically <0.5%).

  • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution or control solution.

  • Place a known number of weed seeds (e.g., 25) on the filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark photoperiod).

  • After a set period (e.g., 7 days), count the number of germinated seeds to determine the germination percentage.

  • Measure the radicle length of the germinated seedlings.

  • Calculate the percent inhibition of germination and radicle elongation compared to the control.

Photosystem II Inhibition Assay

Materials:

  • Isolated chloroplasts from a susceptible plant (e.g., spinach or pea)

  • Purified this compound

  • Assay buffer (e.g., containing sorbitol, HEPES, MgCl2, and KCl)

  • DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor

  • Spectrophotometer

Procedure:

  • Isolate intact chloroplasts from fresh leaf tissue using standard differential centrifugation methods.

  • Determine the chlorophyll concentration of the chloroplast suspension.

  • Prepare a reaction mixture containing the assay buffer and a known concentration of chloroplasts.

  • Add different concentrations of this compound (dissolved in a suitable solvent like ethanol or DMSO, with a solvent control).

  • Add DCPIP to the reaction mixture.

  • Expose the mixture to a light source (e.g., a slide projector lamp).

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is a measure of PSII activity.

  • Calculate the percent inhibition of PSII activity at each this compound concentration compared to the control.

Plasma Membrane H+-ATPase Activity Assay

Materials:

  • Plant root tissue

  • Isolation buffer (e.g., containing Tris-HCl, sucrose, EDTA, DTT, and protease inhibitors)

  • Reaction buffer (e.g., containing Tris-MES, MgSO4, ATP, and specific inhibitors like vanadate)

  • Malachite green reagent for phosphate determination

  • Spectrophotometer

Procedure:

  • Isolate microsomal fractions containing plasma membrane vesicles from root tissue by homogenization and differential centrifugation.

  • Determine the protein concentration of the microsomal fraction.

  • Set up reaction tubes containing the reaction buffer and a known amount of microsomal protein.

  • Include a control with sodium orthovanadate, a specific inhibitor of P-type ATPases, to determine the proportion of H+-ATPase activity.

  • Add different concentrations of this compound to the test samples.

  • Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a set time.

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green colorimetric method.

  • Calculate the specific activity of the H+-ATPase (µmol Pi mg-1 protein min-1) and the percent inhibition by this compound.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

Materials:

  • Plant tissue (e.g., etiolated seedlings)

  • Extraction buffer (e.g., containing phosphate buffer, ascorbate, and DTT)

  • Assay buffer (e.g., containing Tris-HCl and FeSO4)

  • 4-hydroxyphenylpyruvate (HPP) as the substrate

  • Spectrophotometer

Procedure:

  • Extract and partially purify the HPPD enzyme from plant tissue.

  • Determine the protein concentration of the enzyme extract.

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the enzyme extract.

  • Add different concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the substrate, HPP.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPP.

  • Calculate the initial reaction rates and determine the percent inhibition of HPPD activity at each this compound concentration.

Conclusion

This compound is a powerful natural herbicide with a complex and effective mode of action. Its ability to inhibit multiple key metabolic processes in susceptible plants makes it a promising candidate for the development of new weed management strategies. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and professionals interested in further exploring the ecological significance and potential applications of this fascinating allelochemical. Further research into the genetic regulation of this compound production, its fate and transport in the environment, and the development of effective formulations will be crucial for harnessing its full potential in sustainable agriculture.

References

Sorgoleone and its Congeners: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone, a p-benzoquinone, and its congeners are allelochemicals exuded from the root hairs of Sorghum bicolor and other Sorghum species. These compounds are best known for their potent phytotoxic effects, making them of significant interest as natural herbicides. Beyond their role in agriculture, emerging research suggests a broader range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its congeners, with a focus on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Introduction

This compound (2-hydroxy-5-methoxy-3-[(Z,Z)-8′,11′,14′-pentadecatriene]-p-benzoquinone) is the primary constituent of the hydrophobic root exudate of sorghum.[1][2] This exudate also contains a variety of related compounds, or congeners, which differ in the length and degree of saturation of the alkyl side chain and the substitution pattern of the quinone ring.[2] The most abundant congener besides this compound is its hydroquinone form, dihydrothis compound. This guide will delve into the known biological activities of these compounds, with a particular emphasis on their phytotoxic, antimicrobial, and anticancer properties.

Phytotoxic Activity

The most extensively studied biological activity of this compound and its congeners is their phytotoxicity. This compound is a potent inhibitor of a wide range of broadleaf and grass weeds, often demonstrating efficacy at low micromolar concentrations.[3]

Mechanism of Action

This compound is a multi-target inhibitor in plants, affecting several key physiological processes.

  • Inhibition of Photosystem II (PSII): The primary mode of action is the inhibition of photosynthetic electron transport at Photosystem II.[2] this compound acts as an analog of plastoquinone, competing for the QB binding site on the D1 protein of the PSII complex.[2] This binding blocks electron flow, leading to an inhibition of photosynthesis and the generation of reactive oxygen species, ultimately causing cell death. The inhibitory effect of minor this compound congeners on PSII is similar to that of the major compound.[4]

  • Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD): this compound is also a potent inhibitor of HPPD, a key enzyme in the biosynthesis of plastoquinone and tocopherols.[5] Inhibition of HPPD leads to a depletion of the plastoquinone pool, further disrupting photosynthetic electron flow and causing bleaching of photosynthetic tissues.

  • Inhibition of H+-ATPase: this compound has been shown to inhibit the plasma membrane H+-ATPase in plant roots. This enzyme is crucial for nutrient uptake and maintaining cellular pH gradients. Its inhibition disrupts ion homeostasis and water uptake.

Quantitative Phytotoxicity Data

The phytotoxic activity of this compound has been quantified against various weed species. The following table summarizes key findings.

CompoundTarget SpeciesAssay TypeEndpointValueReference(s)
This compoundDigitaria sanguinalis (Large crabgrass)HydroponicGR50 (Shoot growth)10 µM
This compoundAbutilon theophrasti (Velvetleaf)HydroponicGrowth Inhibition10-200 µM
This compoundEchinochloa crus-galli (Barnyardgrass)HydroponicGrowth Inhibition10-200 µM
Formulated this compound (4.6 WP)Broadleaf weedsGrowth chamberComplete suppression0.2 g a.i. L-1[3]
Formulated this compound (4.6 WP)Rumex japonicus, Plantago asiaticaGreenhouse (Post-emergence)Complete suppression0.4 kg a.i. ha-1[3]
Experimental Protocols

A common method for the extraction and quantification of this compound from sorghum roots is as follows:

  • Extraction: Immerse fresh sorghum roots in dichloromethane containing 1% glacial acetic acid for a short period (e.g., 2 minutes).

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Resuspension: Dissolve the residue in a suitable solvent for analysis, such as acetonitrile or methanol.

  • Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. Detection is typically performed using a UV detector at a wavelength of 280 nm. Quantification is achieved by comparing the peak area to a standard curve of purified this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.[5]

A. Seed Germination and Radicle Elongation Assay:

  • Place seeds of the target weed species on filter paper in a petri dish.

  • Moisten the filter paper with a solution of this compound at various concentrations. A solvent control (e.g., a low concentration of acetone or ethanol used to dissolve the this compound) should be included.

  • Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle).

  • After a set period (e.g., 7 days), measure the germination percentage and the length of the radicle.

B. Hydroponic Growth Assay:

  • Germinate seedlings of the target weed species in a suitable medium (e.g., sand or vermiculite).

  • Transfer the seedlings to a hydroponic solution containing various concentrations of this compound.

  • Grow the seedlings in a controlled environment.

  • After a set period (e.g., 14 days), harvest the plants and measure shoot and root length and biomass.

Antimicrobial Activity

This compound and its congeners have demonstrated antimicrobial properties, although this area is less explored than their phytotoxicity. As quinones, they are expected to exhibit antimicrobial effects through various mechanisms.

Mechanism of Action

The precise antimicrobial mechanisms of this compound are not fully elucidated but are thought to be similar to other quinone compounds. Potential mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can damage cellular components such as DNA, proteins, and lipids.

  • Alkylation of Cellular Nucleophiles: The electrophilic nature of the quinone ring allows for Michael addition reactions with nucleophilic groups in proteins and DNA, leading to enzyme inactivation and DNA damage.

  • Inhibition of Nitrification: this compound has been shown to inhibit nitrification in soil by blocking the activity of ammonia monooxygenase (AMO) and hydroxylamine oxidoreductase (HAO) in nitrifying bacteria.[6]

Quantitative Antimicrobial Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound and its congeners against a broad range of pathogenic bacteria and fungi are not widely reported in the available literature. However, one study demonstrated that a 0.025 mM concentration of this compound inhibited the growth of several soil bacteria to varying degrees.[7]

Experimental Protocols

This method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Preliminary research suggests that this compound and related compounds may possess anticancer properties. However, this is the least studied area of their biological activity, and data is very limited.

Mechanism of Action

The specific signaling pathways through which this compound might exert anticancer effects are largely unknown. However, based on the activity of other quinone-containing compounds and other sorghum-derived phenolics, potential mechanisms could include:

  • Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death. The potential for this compound to trigger apoptotic pathways in cancer cells warrants investigation.

  • Inhibition of Cell Proliferation: this compound could potentially interfere with signaling pathways that control cell growth and division, such as the MAPK or PI3K/Akt pathways.

  • Induction of Oxidative Stress: Similar to its antimicrobial mechanism, this compound could induce ROS production, which can be selectively toxic to cancer cells that often have a compromised antioxidant defense system.

Quantitative Anticancer Data

There is a significant lack of publicly available IC50 values for this compound and its congeners against various cancer cell lines. Further research is needed to quantify their cytotoxic potential.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.

Signaling Pathway and Experimental Workflow Diagrams

This compound Biosynthesis Pathway

sorgoleone_biosynthesis fatty_acid Fatty Acid Precursor desaturases Fatty Acid Desaturases fatty_acid->desaturases acyl_coa 16:3 Acyl-CoA desaturases->acyl_coa ars Alkylresorcinol Synthase (ARS) acyl_coa->ars resorcinol Pentadecatrienyl Resorcinol ars->resorcinol omt O-Methyltransferases (OMT) resorcinol->omt methylated_resorcinol Methylated Resorcinol omt->methylated_resorcinol p450 Cytochrome P450 Monooxygenase methylated_resorcinol->p450 dihydrothis compound Dihydrothis compound p450->dihydrothis compound oxidation Auto-oxidation dihydrothis compound->oxidation This compound This compound oxidation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Biological Activity Screening

experimental_workflow start Sorghum Roots extraction Solvent Extraction (e.g., Dichloromethane) start->extraction purification Purification (Column Chromatography) extraction->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassays Biological Activity Assays characterization->bioassays phytotoxicity Phytotoxicity Assays (Germination, Growth) bioassays->phytotoxicity antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) bioassays->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) bioassays->anticancer data_analysis Data Analysis (IC50, MIC determination) phytotoxicity->data_analysis antimicrobial->data_analysis anticancer->data_analysis end Activity Profile data_analysis->end

Caption: General experimental workflow for screening the biological activity of this compound.

This compound's Inhibition of Photosystem II

psii_inhibition light Light Energy psii Photosystem II (PSII) P680 Pheophytin QA QB light->psii:p680 psii:p680->psii:pheo e- psii:pheo->psii:qa e- psii:qa->psii:qb e- pq_pool Plastoquinone Pool psii:qb->pq_pool e- cyt_b6f Cytochrome b6f Complex pq_pool->cyt_b6f This compound This compound This compound->psii:qb Inhibition

Caption: Mechanism of PSII inhibition by this compound.

Conclusion and Future Directions

This compound and its congeners are potent phytotoxins with a well-defined mechanism of action, making them promising candidates for the development of natural herbicides. Their biological activity spectrum, however, extends beyond phytotoxicity, with preliminary evidence suggesting antimicrobial and anticancer potential. The current body of research is heavily skewed towards their agricultural applications, and significant knowledge gaps exist, particularly in the areas of anticancer and antimicrobial efficacy.

Future research should focus on:

  • Quantitative evaluation of anticancer and antimicrobial activities: Determining the IC50 and MIC values of a wide range of this compound congeners against various cancer cell lines and pathogenic microbes is crucial.

  • Elucidation of non-phytotoxic mechanisms of action: Investigating the specific signaling pathways affected by this compound in mammalian cells and microorganisms will provide a deeper understanding of their therapeutic potential.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a variety of this compound analogs will help to identify the key structural features responsible for their different biological activities, paving the way for the design of more potent and selective compounds.

Addressing these research questions will be essential for unlocking the full potential of this fascinating class of natural products for applications in medicine and beyond.

References

Factors Influencing Sorgoleone Exudation from Sorghum Roots: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sorgoleone, a potent bioherbicidal compound exuded from the root hairs of Sorghum bicolor, presents a significant area of interest for natural product-based weed management and drug development. This technical guide provides a comprehensive overview of the genetic, developmental, and environmental factors that modulate the biosynthesis and exudation of this allelochemical. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and application.

Core Influential Factors

The production and exudation of this compound are not static processes but are dynamically influenced by a confluence of internal and external factors. Understanding these factors is critical for optimizing its production for agricultural or pharmaceutical purposes.

Genetic Determinants

Substantial genetic variability in this compound production exists within sorghum germplasm.[1] Studies have demonstrated that this compound exudation is a heritable trait, primarily driven by additive genetic effects, although dominance effects also play a role in optimal production.[2] This inherent genetic diversity offers a valuable resource for breeding programs aiming to enhance this compound output. While specific high-sorgoleone sorghum genotypes can accumulate up to 15 mg of this compound per gram of fresh root weight, others produce significantly less.[1] The heritability of this trait suggests that selective breeding can be an effective strategy for developing sorghum varieties with enhanced allelopathic potential.[2][3]

Developmental Stage

This compound production is intrinsically linked to the developmental stage of the sorghum plant, particularly the formation and maturation of root hairs.[4][5][6] The biosynthesis of this compound is initiated after the elongation of nascent secretory cells of the root hairs.[1] Consequently, younger, developing plants with actively growing root systems tend to exude higher concentrations of this compound.[1][7] Maximum this compound concentration is typically observed in 5-day-old seedlings, although the total amount per seedling may peak around 10 days due to increased root biomass.[7] The expression of genes involved in this compound biosynthesis is also developmentally regulated, showing peak activity in specific root zones.[8][9]

Environmental Conditions

Environmental factors significantly modulate this compound exudation, with temperature being one of the most critical.

  • Temperature: The optimal temperature for both root growth and this compound production is approximately 30°C.[1][4][5][6][10][11] Production is significantly reduced at temperatures below 25°C and above 35°C.[1][4][5][6][11]

  • Light: Light exposure can negatively impact this compound levels. Exposure to blue light (470 nm) can reduce this compound production by nearly 50%, while red light (670 nm) can cause a 23% reduction.[4][5][6][10][11]

  • Moisture: Excessive soil moisture can inhibit the formation of root hairs, which are the exclusive sites of this compound synthesis and exudation.[1][10] This, in turn, leads to a decrease in this compound production.

  • Nutrient Availability: The application of a half-strength Hoagland solution has been shown to increase this compound content.[4][10]

  • Soil pH: this compound production is favored in acidic environments, with an optimal pH range of 4-5.[12]

Biotic Interactions

The presence of other plants and certain chemical elicitors can influence this compound exudation.

  • Neighboring Plants: Crude root extracts from velvetleaf (Abutilon theophrasti) have been shown to increase this compound levels in sorghum seedlings, suggesting that sorghum can perceive and respond to the presence of competing plant species.[4][5][6]

  • Elicitors: While some plant defense elicitors have no effect, cellulose has been reported to stimulate this compound production significantly.[7][10] Jasmonates, such as methyl jasmonate (MeJa) and jasmonic acid (JA), also promote root hair formation and this compound accumulation.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of various factors on this compound production as reported in the literature.

FactorConditionEffect on this compound ProductionReference
Temperature Optimal at 30°CMaximum production[1][4][5][6][10][11]
< 25°C or > 35°CGreatly reduced[1][4][5][6][11]
Light Blue light (470 nm)~50% reduction[4][5][6][10][11]
Red light (670 nm)~23% reduction[4][5][6][10][11]
Chemical Stimuli Auxins6.1-fold increase[7]
Hoagland solution (half-strength)8.6-fold increase[7]
Auxins + Hoagland solution14.2-fold increase[7][10]
Cellulose6.2-fold increase[7][10]
Jasmonic Acid (5.0 µM)4.1-fold increase[13]
Methyl Jasmonate (5.0 µM)3.4-fold increase[13]

Signaling and Biosynthetic Pathways

This compound biosynthesis is a complex process localized within the root hair cells. It begins with the production of an atypical 16:3 fatty acyl-CoA starter unit by fatty acid desaturases. This is then converted to a pentadecatrienyl resorcinol intermediate by a polyketide synthase. Subsequent methylation by an O-methyltransferase and dihydroxylation by a P450 monooxygenase lead to the formation of the reduced form of this compound.[1]

Sorgoleone_Biosynthesis_Pathway Fatty_Acid_Desaturase Fatty Acid Desaturase Polyketide_Synthase Polyketide Synthase Fatty_Acid_Desaturase->Polyketide_Synthase 16:3 Fatty Acyl-CoA O_Methyltransferase O-Methyltransferase Polyketide_Synthase->O_Methyltransferase Pentadecatrienyl Resorcinol P450_Monooxygenase P450 Monooxygenase O_Methyltransferase->P450_Monooxygenase Methylated Intermediate This compound This compound (reduced form) P450_Monooxygenase->this compound 16:3 Fatty\nAcyl-CoA 16:3 Fatty Acyl-CoA Pentadecatrienyl\nResorcinol Pentadecatrienyl Resorcinol Methylated\nIntermediate Methylated Intermediate

Figure 1. Simplified biosynthetic pathway of this compound.

While the direct signaling pathways that connect environmental cues to the regulation of these biosynthetic genes are still under investigation, it is evident that factors like temperature, light, and biotic elicitors modulate the expression and activity of the involved enzymes.

Experimental Protocols

Accurate quantification of this compound is crucial for research in this field. The following sections detail standardized protocols for the extraction and analysis of this compound from sorghum roots.

This compound Extraction from Roots

This protocol is adapted from methodologies reported in the literature.[1][12][14][15]

Materials:

  • Sorghum roots (freshly harvested)

  • Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH)

  • Glacial acetic acid

  • Beakers

  • Filter paper

  • Rotary evaporator or nitrogen stream

  • Acetonitrile (HPLC grade)

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Excise the roots from sorghum seedlings.

  • For solvent extraction, immerse the roots in a solution of dichloromethane containing 1% glacial acetic acid or in methanol for a short duration (e.g., 30 seconds to 5 minutes).[1][12][14] Repeat this immersion step two more times with fresh solvent to ensure complete extraction.

  • Combine the solvent extracts.

  • Evaporate the solvent to dryness using a rotary evaporator at a controlled temperature (e.g., 35°C) or under a stream of nitrogen.[12][15]

  • Re-dissolve the dried residue in a known volume of methanol or acetonitrile.[12]

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • Store the sample at 4°C until HPLC analysis.[12]

Sorgoleone_Extraction_Workflow Start Harvest Sorghum Roots Immerse Immerse in Solvent (e.g., Dichloromethane + Acetic Acid) Start->Immerse Repeat Repeat Immersion 2x Immerse->Repeat Combine Combine Extracts Repeat->Combine Evaporate Evaporate Solvent to Dryness Combine->Evaporate Dissolve Re-dissolve in Acetonitrile/Methanol Evaporate->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Analyze HPLC Analysis Filter->Analyze

Figure 2. General workflow for this compound extraction from sorghum roots.
Quantification by High-Performance Liquid Chromatography (HPLC)

The following provides a general HPLC protocol for the quantification of this compound.[10][12][15][16]

Instrumentation:

  • HPLC system with a binary pump and a variable wavelength or diode array detector.

  • C18 reverse-phase analytical column (e.g., Phenomenex® Luna® 3 µm, 50 mm x 2 mm).[10]

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, both acidified with 0.1% acetic acid or 0.5% formic acid. A common isocratic system is 70-75% acetonitrile and 25-30% acidified water.[10][12]

  • Flow Rate: Approximately 0.6 mL/min.[10][12]

  • Injection Volume: 10-20 µL.[10][12]

  • Detection Wavelength: 280 nm.[10][12][15]

  • Quantification: Based on a calibration curve generated from a pure this compound standard.

Conclusion and Future Directions

The exudation of this compound from sorghum roots is a finely tuned process influenced by a complex interplay of genetic, developmental, and environmental factors. Temperature, light, and the presence of other plants are key environmental modulators, while the developmental stage, particularly root hair formation, is critical for its biosynthesis. The significant genetic variability in this compound production highlights the potential for breeding high-allelopathic sorghum cultivars.

Future research should focus on elucidating the specific signaling pathways that mediate the plant's response to environmental cues and regulate this compound biosynthesis. A deeper understanding of the transcriptional regulation of the biosynthetic genes will be instrumental in developing strategies to enhance this compound production. Furthermore, exploring the synergistic effects of different environmental and biotic factors could lead to novel agricultural practices that maximize the natural weed-suppressive capabilities of sorghum. For drug development professionals, a consistent and high-yielding source of this compound is paramount, making the optimization of its production a key area of investigation.

References

Natural Variation of Sorgoleone in Sorghum Germplasm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural variation of sorgoleone within sorghum (Sorghum bicolor (L.) Moench) germplasm. This compound, a potent allelochemical exuded from sorghum root hairs, has garnered significant interest for its bioherbicidal properties and potential applications in drug development. This document summarizes quantitative data on this compound production across diverse sorghum accessions, details the experimental protocols for its extraction and analysis, and visualizes the key biosynthetic pathway and experimental workflows.

Quantitative Variation of this compound

Substantial genetic variability in this compound production exists within the sorghum germplasm. Landraces and wild sorghum varieties tend to exhibit higher levels of this compound compared to improved or commercial cultivars.[1][2] This variation presents a valuable resource for breeding programs aiming to enhance allelopathic traits for weed suppression.

This compound content is typically measured in micrograms (µg) or milligrams (mg) per gram (g) of root fresh weight (RFW) or dry weight (RDW). The following table summarizes this compound concentrations reported in various sorghum accessions.

Sorghum Accession/TypeThis compound ConcentrationReference
South African landrace IS9456584.69 µg/mg RFW[1][2]
Sweet sorghum~550 µg/mg RFW[3]
Shattercane~400 to ~700 µg/mg RFW[3]
Various Genotypes (unspecified)1.8 to 19.1 mg/g RDW[4]
Certain Genotypes (unspecified)Up to 15 mg/g RFW[5][6]
General AccumulationUp to 20 µg/mg RDW[4][7]

Note: Direct comparison between studies may be influenced by different extraction and quantification methods, as well as varied plant growth conditions.

Factors influencing this compound production include:

  • Genetics: Significant differences in this compound production among sorghum cultivars have been observed, indicating a strong genetic basis.[1][6]

  • Temperature: The optimal temperature for both root growth and this compound production is 30°C. Production is significantly reduced at temperatures below 25°C and above 35°C.[5][8][9]

  • Light: Exposure to blue light (470 nm) can reduce this compound levels by nearly 50%, while red light (670 nm) can cause a 23% reduction.[3][8][9]

  • Moisture: High levels of water in the rhizosphere can inhibit root hair formation, subsequently reducing this compound production.[3][5]

  • Biotic Factors: The presence of other plants, such as velvetleaf (Abutilon theophrasti), may stimulate an increase in this compound levels.[8][9]

Experimental Protocols

Accurate quantification of this compound is crucial for screening germplasm and understanding its biological activity. The following sections detail the common methodologies for extraction and analysis.

This compound Extraction

This compound is a hydrophobic molecule concentrated in the oily droplets exuded by living root hairs.[5] Several solvents can be used for its extraction.

2.1.1. Methanol Extraction

This method is effective for extracting this compound from seedling roots.

  • Germinate sorghum seeds in petri dishes for approximately six days.[1][2]

  • Excise the roots from the shoots.[1][2]

  • Immerse the fresh roots in methanol for a short period (e.g., 30 seconds to 5 minutes).[1][2][10] This process can be repeated two to three times to ensure complete extraction.[10]

  • Combine the methanol extracts.[10]

  • Filter the crude extract to remove root debris.[1][2]

  • Evaporate the methanol under a stream of nitrogen or using a rotary evaporator.[1][2][10]

  • Dissolve the dried residue in a suitable solvent (e.g., methanol or the HPLC mobile phase) for analysis.[1][2][10]

2.1.2. Dichloromethane (DCM) / Methylene Chloride Extraction

This is another widely used method, often with the addition of a small amount of acid.

  • Wash freshly harvested roots with a solution of dichloromethane, sometimes containing a small percentage of glacial acetic acid (e.g., 1% or 0.0025% v/v).[4][5][11]

  • Collect the solvent containing the extracted this compound.

  • Evaporate the dichloromethane at room temperature overnight to obtain the dried this compound extract.[4]

  • The dried extract can be further purified or dissolved in an appropriate solvent for analysis.[4]

This compound Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification, often after derivatization.

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Instrument: A standard HPLC system with a C18 reverse-phase column is typically used.[1][4]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% acetic acid or 0.5% formic acid) is common. A typical ratio is 75:25 or 65:35 (acetonitrile:acidified water).[4][10]

  • Detection: A UV or diode array detector is used, with monitoring at a wavelength of 280 nm or 260 nm.[3][4][10]

  • Quantification: A calibration curve is generated using a purified this compound standard. The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.[3][4] this compound typically elutes at a retention time of approximately 2.58 minutes under these conditions.[3][12]

  • Injection Volume: A 10 µL or 20 µm injection volume is commonly used.[3][10]

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying this compound and its congeners.

  • Derivatization: Due to its polarity, this compound is often derivatized before GC-MS analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

  • Instrument: A GC system coupled to a mass spectrometer.[14][15]

  • Column: A TG-5MS column or similar is suitable for separation.[15]

  • Carrier Gas: Helium is typically used as the carrier gas.[15]

  • Temperature Program: An oven temperature program is used to separate the compounds, for example, starting at 80°C and ramping up to 330°C.[15]

  • Injection: Samples are injected into a heated port.[15]

  • Detection: The mass spectrometer detects the fragmented ions, allowing for identification based on their mass spectra.[16]

Visualizations

This compound Biosynthetic Pathway

This compound biosynthesis is a multi-step process that occurs exclusively in the living root hairs of sorghum.[5][17] It involves a unique fatty acid desaturase, a polyketide synthase, O-methyltransferases, and cytochrome P450 monooxygenases.[5][7]

Sorgoleone_Biosynthesis cluster_start cluster_enzymes cluster_products fatty_acid 16:3 Fatty Acyl-CoA Starter Unit desaturase Fatty Acid Desaturase (SOR1) pks Alkylresorcinol Synthase (ARS) desaturase->pks Produces atypical starter unit resorcinol Pentadecatrienyl Resorcinol Intermediate pks->resorcinol omt S-adenosylmethionine- dependent O-methyltransferase resorcinol->omt Is methylated by methylated_intermediate Methylated Intermediate p450 Cytochrome P450 Monooxygenase methylated_intermediate->p450 Is dihydroxylated by This compound This compound (Reduced Form)

Caption: Proposed biosynthetic pathway of this compound in sorghum root hairs.

Experimental Workflow for this compound Analysis

The general workflow for analyzing this compound from sorghum roots involves sample preparation, extraction, and quantification.

Sorgoleone_Analysis_Workflow start Sorghum Seedling (6-day-old) excise Excise Roots start->excise extract Extract with Solvent (Methanol or DCM) excise->extract filter Filter Crude Extract extract->filter evaporate Evaporate Solvent filter->evaporate dissolve Dissolve Residue in Mobile Phase evaporate->dissolve analyze Analyze via HPLC or GC-MS dissolve->analyze hplc HPLC Quantification analyze->hplc Quantification gcms GC-MS Identification analyze->gcms Identification data Data Analysis and Quantification hplc->data gcms->data

Caption: General experimental workflow for the extraction and analysis of this compound.

References

Methodological & Application

Sorgoleone from Sorghum Roots: Application Notes and Protocols for Extraction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, purification, and analysis of sorgoleone, a potent bioactive compound found in the root exudates of sorghum (Sorghum bicolor). The protocols detailed below are intended for laboratory use by professionals in the fields of natural product chemistry, pharmacology, and agricultural science.

Introduction

This compound is a lipophilic p-benzoquinone that is the primary component of the root exudates of many sorghum species. It is recognized for its significant allelopathic properties, including potent bioherbicidal activity and the inhibition of nitrification in soil.[1][2][3] These characteristics make this compound a compound of great interest for the development of natural herbicides and for improving nitrogen use efficiency in agriculture.[3] this compound and its analogs have been shown to interfere with several key biological processes, including photosynthetic and mitochondrial electron transport.[4][5]

Factors Influencing this compound Production

The yield of this compound is influenced by several factors, including the age of the sorghum seedlings and the specific extraction solvent used.

  • Seedling Age: The concentration of this compound is highest in young, developing seedlings. The maximum concentration (μg per mg of root dry weight) is typically observed in 5-day-old seedlings.[4] However, when considering the total amount of this compound per seedling (taking into account both concentration and root biomass), 10-day-old seedlings often yield the highest total amount.[4]

  • Extraction Solvent: The choice of solvent significantly impacts the efficiency of this compound extraction. Methanol has been identified as one of the most effective solvents for this purpose.[4][6] Other solvents such as methylene chloride and chloroform are also effective.[6]

Quantitative Data Summary

The following table summarizes the relative effectiveness of different organic solvents for the extraction of this compound from sorghum roots.

SolventRelative Extraction Efficiency (%)
Methanol100
Methylene Chloride38.5
Chloroform34.5

Data is normalized to the most effective solvent. This data is based on a study that found methanol extracted 2.6 and 2.9 times more this compound than methylene chloride and chloroform, respectively.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Sorghum Roots

This protocol details the extraction of this compound from fresh sorghum roots using an organic solvent.

Materials:

  • Sorghum seedlings (5-10 days old)

  • Methanol (HPLC grade)

  • Dichloromethane (CH₂Cl₂) (HPLC grade)

  • Chloroform (CHCl₃) (HPLC grade)

  • Beakers and graduated cylinders

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Round-bottom flasks

  • Analytical balance

Procedure:

  • Harvesting Roots: Carefully excise the roots from 5 to 10-day-old sorghum seedlings. Gently wash the roots with deionized water to remove any growth medium or debris. Pat the roots dry with a paper towel.

  • Solvent Extraction (Choose one):

    • Methanol Extraction: Immerse the fresh roots in methanol (e.g., 20 mL of solvent per gram of fresh root weight) for 30 seconds to 3 minutes.[1]

    • Dichloromethane or Chloroform Extraction: Immerse the fresh roots in dichloromethane or chloroform for 3 minutes.[7]

  • Filtration: Decant the solvent extract through a fluted glass funnel lined with Whatman No. 1 filter paper to remove root debris.[7]

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C until the solvent is completely removed.

  • Yield Determination: Weigh the dried crude extract and store it at -20°C for further analysis.

Protocol 2: Purification of this compound by Thin-Layer Chromatography (TLC)

This protocol describes the purification of this compound from the crude extract using preparative thin-layer chromatography.

Materials:

  • Crude this compound extract

  • Silica gel F254 glass-backed preparative TLC plates (20x20 cm)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Developing tank

  • UV lamp (254 nm)

  • Scraper

  • Glass column or funnel

  • Cotton wool or glass wool

Procedure:

  • Sample Application: Dissolve the crude this compound extract in a minimal amount of chloroform or methanol. Apply the dissolved extract as a narrow band onto the baseline of a preparative silica gel TLC plate.[7]

  • Chromatogram Development: Place the TLC plate in a developing tank containing a mobile phase of hexane-isopropanol (9:1, v/v).[7] Allow the solvent front to move up the plate until it is approximately 1 cm from the top.

  • Visualization: Remove the plate from the tank and allow it to air dry. Visualize the bands under a UV lamp at 254 nm. The band containing this compound will appear as a dark band against a fluorescent background.

  • Scraping and Elution: Carefully scrape the silica gel corresponding to the this compound band into a clean beaker.[7]

  • Elution: Add a solvent mixture of chloroform-methanol (19:1, v/v) to the scraped silica and stir to elute the this compound.[8]

  • Filtration and Concentration: Filter the mixture to remove the silica gel. Concentrate the filtrate under a stream of nitrogen gas to obtain purified this compound.[8]

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound using reverse-phase HPLC.

Materials:

  • Purified this compound standard

  • Crude or purified this compound extract

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • HPLC system with a C18 column and a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in acetonitrile or methanol.

  • Sample Preparation: Dissolve the crude or purified this compound extract in the mobile phase (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and acidified water. For example, 65% acetonitrile and 35% water containing 0.5% formic acid or 75% acetonitrile and 25% water containing 2.5% glacial acetic acid.[1]

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set at 260 nm or 280 nm.[1]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solution.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mechanism of Action

This compound exhibits its biological activity through the inhibition of several key cellular processes. Its primary modes of action include the inhibition of photosynthetic electron transport, mitochondrial respiration, and biological nitrification.[1][4][5]

  • Inhibition of Photosynthesis: this compound is a potent inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain.[1][7] It acts by binding to the Q_B binding site on the D1 protein, thereby blocking the electron flow from Q_A to Q_B.[1] This disruption of electron transport leads to a halt in ATP and NADPH production, which are essential for carbon fixation.

  • Inhibition of Mitochondrial Respiration: this compound also inhibits mitochondrial electron transport. It is reported to block the electron flow at the b-c1 complex (Complex III).[4] This inhibition disrupts the production of ATP through oxidative phosphorylation.

  • Biological Nitrification Inhibition (BNI): this compound released from sorghum roots can inhibit the activity of nitrifying bacteria in the soil, specifically targeting ammonia-oxidizing bacteria.[2][9] It is believed to disrupt the ammonia monooxygenase (AMO) and/or hydroxylamine oxidoreductase (HAO) enzymatic pathways.[9][10] By slowing down the conversion of ammonium to nitrate, this compound helps to reduce nitrogen loss from the soil and improve nitrogen availability to plants.[3]

Visualizations

Sorgoleone_Extraction_Workflow Sorghum_Roots Sorghum Roots (5-10 days old) Solvent_Extraction Solvent Extraction (Methanol, CH2Cl2, or CHCl3) Sorghum_Roots->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Purification (TLC or Column Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC) Crude_Extract->Analysis Purified_this compound Purified this compound Purification->Purified_this compound Purified_this compound->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for the extraction, purification, and analysis of this compound.

Sorgoleone_Biosynthesis Fatty_Acyl_CoA 16:3Δ9,12,15 Fatty Acyl-CoA Alkylresorcinol_Synthase Alkylresorcinol Synthase (ARS) Fatty_Acyl_CoA->Alkylresorcinol_Synthase Pentadecatrienylresorcinol 5-Pentadecatrienylresorcinol Alkylresorcinol_Synthase->Pentadecatrienylresorcinol Methyltransferases O-Methyltransferases (OMT) Pentadecatrienylresorcinol->Methyltransferases Methylated_Intermediate Methylated Intermediate Methyltransferases->Methylated_Intermediate Monooxygenases Cytochrome P450 Monooxygenases (CYP) Methylated_Intermediate->Monooxygenases This compound This compound Monooxygenases->this compound

Caption: Simplified biosynthetic pathway of this compound in sorghum root hairs.

Sorgoleone_MoA cluster_photosynthesis Photosynthesis (in Chloroplast) cluster_respiration Mitochondrial Respiration cluster_bni Biological Nitrification Inhibition This compound This compound QB_site QB binding site on D1 protein This compound->QB_site binds & inhibits Complex_III Complex III (b-c1 complex) This compound->Complex_III inhibits AMO_HAO AMO/HAO Enzymes This compound->AMO_HAO inhibits PSII Photosystem II (PSII) Electron_Transport_Photo Electron Transport Chain PSII->Electron_Transport_Photo ATP_NADPH ATP & NADPH Production Electron_Transport_Photo->ATP_NADPH Electron_Transport_Mito Electron Transport Chain Complex_III->Electron_Transport_Mito ATP_Prod_Mito ATP Production Electron_Transport_Mito->ATP_Prod_Mito Ammonia_Oxidizing_Bacteria Ammonia-Oxidizing Bacteria Nitrification Nitrification (NH4+ -> NO3-) Ammonia_Oxidizing_Bacteria->Nitrification

References

Application Note: HPLC Quantification of Sorgoleone in Root Exudates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorgoleone is a potent allelochemical, a lipophilic benzoquinone, exuded from the root hairs of sorghum (Sorghum bicolor (L.) Moench) and its relatives.[1][2][3] It is a subject of significant interest due to its phytotoxic properties, which allow it to inhibit the growth of competing plants, and its role in biological nitrification inhibition (BNI) by suppressing soil nitrifying bacteria.[1][3][4] The quantification of this compound in root exudates is crucial for understanding its ecological functions, developing novel bioherbicides, and potentially for drug development applications. This application note provides a detailed protocol for the extraction and High-Performance Liquid Chromatography (HPLC) quantification of this compound from sorghum root exudates.

Experimental Protocols

This section details the necessary steps for the quantification of this compound, from sample preparation to HPLC analysis.

Collection of Root Exudates

The collection method aims to efficiently extract this compound, which is present as oily droplets on the root hairs.[2]

Materials:

  • Sorghum seedlings (5-10 days old for optimal production)[5]

  • Dichloromethane (DCM) or Methanol[1][3][5]

  • Beakers or flasks

  • Filter paper (Whatman No. 1 or equivalent)[2]

  • Rotary evaporator or nitrogen stream for solvent evaporation

Protocol:

  • Carefully remove sorghum seedlings from their growth medium.

  • Gently wash the roots with deionized water to remove any attached soil or growth media.

  • Immerse the roots of the seedlings in a beaker containing dichloromethane or methanol for 3-5 minutes.[2][6] Methanol has been reported as a highly effective solvent for this compound extraction.[5]

  • Agitate the beaker gently to ensure thorough washing of the roots.

  • Decant the solvent, which now contains the this compound extract, through a filter paper to remove any root debris.[2]

  • Evaporate the solvent from the filtrate using a rotary evaporator or a gentle stream of nitrogen at room temperature.[3] The resulting residue contains the crude this compound extract.

Sample Preparation for HPLC Analysis

The crude extract needs to be redissolved and filtered before injection into the HPLC system.

Materials:

  • Acetonitrile (HPLC grade)[1][3]

  • Methanol (HPLC grade)

  • 0.2 µm syringe filters

  • Autosampler vials

Protocol:

  • Redissolve the dried crude extract in a known volume of HPLC-grade acetonitrile or a mixture of acetonitrile and acidified water.[1][3][7] For instance, the extract can be dissolved in 500 µL of acetonitrile.[4]

  • In some protocols, a re-extraction step with methanol is performed before the final dissolution in acetonitrile.[1][3]

  • Filter the redissolved sample through a 0.2 µm syringe filter into an autosampler vial to remove any particulate matter that could interfere with the HPLC analysis.[4]

HPLC Quantification

Reverse-phase HPLC with UV detection is a common method for the quantification of this compound.

HPLC System and Conditions:

  • HPLC System: An Agilent HPLC 1260 system or a Shimadzu system with a diode-array detector are suitable.[1][7]

  • Column: A C18 reversed-phase column is typically used (e.g., Schimadzu reverse phase C18 column or Phenomenex® Luna® column).[1][3][7]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and acidified water.[1][3][7]

    • Example 1: Isocratic elution with 65% acetonitrile and 35% acidified water (0.5% formic acid).[1][3]

    • Example 2: 70% acetonitrile and 30% water acidified with 0.1% acetic acid.[7]

  • Flow Rate: A typical flow rate is 0.6 mL/min.[7]

  • Detection Wavelength: this compound can be detected at 260 nm or 280 nm.[1][3][4][7]

  • Injection Volume: 10 µL is a common injection volume.[7]

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from pure this compound standards of known concentrations.[1][3][6]

Data Presentation

Quantitative data for this compound content in root exudates can vary significantly depending on the sorghum genotype, age of the plant, and growth conditions. The following tables summarize representative data from the literature.

Table 1: this compound Content in Different Sorghum Genotypes

Sorghum GenotypeThis compound Content (mg/g dry root weight)Reference
PI48290319.1[1]
R. Tx430>1.8[1]
SC372>1.8[1]
SC265>1.8[1]
SC1345>1.8[1]
B. Tx623>1.8[1]
P8980121.8[1]

Table 2: HPLC-UV Method Parameters for this compound Quantification

ParameterCondition 1Condition 2
Column Schimadzu reverse phase C18Phenomenex® Luna® C18 (50 x 2 mm, 3 µm)
Mobile Phase 65% Acetonitrile, 35% Water with 0.5% Formic Acid (Isocratic)70% Acetonitrile, 30% Water with 0.1% Acetic Acid
Flow Rate Not Specified0.6 mL/min
Detection 260 nm280 nm
Reference [1][3][7]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC quantification of this compound in root exudates.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_processing Extract Processing cluster_analysis HPLC Analysis seedling Sorghum Seedling (5-10 days old) wash_roots Wash Roots (Deionized Water) seedling->wash_roots extraction Root Immersion (DCM or Methanol) wash_roots->extraction filtration1 Filter Extract extraction->filtration1 evaporation Solvent Evaporation (Rotary Evaporator/N2 Stream) filtration1->evaporation redissolve Redissolve Crude Extract (Acetonitrile) evaporation->redissolve filtration2 Syringe Filtration (0.2 µm) redissolve->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection data_acquisition Data Acquisition (UV Detection at 260/280 nm) hplc_injection->data_acquisition quantification Quantification (vs. Calibration Curve) data_acquisition->quantification

Caption: Experimental workflow for this compound quantification.

Logical Relationship: Factors Influencing this compound Production

This diagram shows the relationship between various factors that can influence the production of this compound in sorghum roots.

logical_relationship cluster_factors Influencing Factors cluster_output Outcome genotype Sorghum Genotype sorgoleone_production This compound Production in Root Exudates genotype->sorgoleone_production plant_age Plant Age plant_age->sorgoleone_production growth_conditions Growth Conditions (e.g., nutrient availability) growth_conditions->sorgoleone_production

Caption: Factors influencing this compound production.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the quantification of this compound in sorghum root exudates using HPLC. The presented data and workflow diagrams offer a comprehensive guide for researchers, scientists, and professionals in drug development. Accurate quantification of this compound is a critical step in harnessing its potential for agricultural and pharmaceutical applications. The stability of this compound in extracts stored at -20°C for up to 21 days allows for flexibility in sample processing.[6][8] Further research into the microbial degradation of this compound may also be relevant for understanding its persistence and activity in the environment.[9][10][11]

References

Application Notes and Protocols for Sorgoleone Bioassays in Herbicidal Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum bicolor, has garnered significant interest as a natural herbicide.[1][2] Its bioherbicidal properties stem from its ability to inhibit weed growth at multiple physiological levels, making it a promising candidate for the development of novel, environmentally friendly weed management strategies.[1][2] These application notes provide detailed protocols for assessing the herbicidal activity of this compound through various bioassays, along with a summary of its known mechanisms of action.

Data Presentation

The herbicidal efficacy of this compound has been quantified against a range of weed species. The following tables summarize key findings from various studies, providing a comparative overview of its phytotoxicity.

Table 1: Herbicidal Efficacy of this compound on Various Weed Species

Weed SpeciesBioassay TypeParameterThis compound Concentration% Inhibition or EffectReference
Abutilon theophrasti (Velvetleaf)Hydroponic CultureShoot and Root Growth10 - 200 µMInhibition Observed[3]
Datura stramonium (Jimsonweed)Nutrient MediumSeedling Growth10 µMGrowth Reduction[4]
Amaranthus retroflexus (Redroot Pigweed)Nutrient MediumSeedling Growth10 µMGrowth Reduction[4]
Setaria viridis (Green Foxtail)Nutrient MediumSeedling Growth10 µMGrowth Reduction[4]
Digitaria sanguinalis (Large Crabgrass)Hydroponic CultureShoot Growth10 µM (GR50)50% Growth Reduction[3]
Echinochloa crus-galli (Barnyardgrass)Hydroponic CultureShoot and Root Growth10 - 200 µMInhibition Observed[3]
Eragrostis tefBioassayRadicle Elongation125 µMElongation Reduction[4]
Lemna minor (Duckweed)Liquid CultureGrowth50 µMStunted Growth[4]
Rumex japonicusFormulated WP (Greenhouse)Growth0.4 kg a.i. ha⁻¹Complete Suppression[5]
Plantago asiaticaFormulated WP (Greenhouse)Growth0.4 kg a.i. ha⁻¹Complete Suppression[5]

Table 2: Effect of Formulated this compound (4.6% WP) on Weed Germination and Growth in Growth Chamber

Weed SpeciesThis compound Concentration (g a.i. L⁻¹)Germination Inhibition (%)Growth Inhibition (%)Reference
Broadleaf Weeds0.2100100[5]
Grass Weeds0.2~70-[6]
Echinochloa crus-galli0.2-74.9[6]
Digitaria sanguinalis0.2-67.1[6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol describes the extraction of this compound from Sorghum bicolor roots, a critical first step for its use in bioassays.

Materials:

  • Sorghum bicolor seedlings (5-10 days old)[7]

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)[8]

  • Methanol[1][9]

  • Glacial acetic acid[1]

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Silica gel for column chromatography or preparative TLC plates[8]

  • Hexane

  • Isopropanol

  • HPLC system with a C18 column[9]

  • Acetonitrile

  • Water (acidified with 0.1% acetic acid)[9]

Procedure:

  • Sorghum Seedling Cultivation: Grow Sorghum bicolor seeds in the dark at approximately 30°C for 5-10 days to encourage root growth and this compound production.[10]

  • Extraction:

    • Excise the roots from the seedlings.

    • Immerse the roots in dichloromethane or chloroform for 3 minutes.[8] Alternatively, a 30-second immersion in methanol can be used.[9] For acidified extraction, a solution of methylene chloride with 1% glacial acetic acid can be employed.[1]

    • Decant the solvent and filter it through Whatman No. 1 filter paper to remove debris.[8]

    • Repeat the immersion process two more times and combine the extracts.[9]

  • Purification:

    • Concentrate the crude extract using a rotary evaporator.[6]

    • For further purification, apply the concentrated extract to a silica gel column or a preparative TLC plate.[8]

    • Elute with a hexane-isopropanol (9:1, v/v) solvent system for TLC.[8]

    • Scrape the band corresponding to this compound and elute from the silica with a suitable solvent.

  • Quantification:

    • Dissolve the purified this compound in methanol or acetonitrile.[9][11]

    • Analyze the sample using an HPLC system equipped with a C18 column.[9]

    • Use an isocratic elution with a mobile phase of 75% acetonitrile and 25% water acidified with 0.1% acetic acid.[9]

    • Detect this compound at a wavelength of 280 nm.[9]

    • Quantify the concentration based on a standard curve prepared from a purified this compound standard.

Protocol 2: Seed Germination and Seedling Growth Bioassay (Petri Dish Assay)

This in vitro assay is a rapid method to evaluate the effect of this compound on seed germination and early seedling growth.

Materials:

  • Purified this compound

  • Acetone or ethanol (as a solvent for this compound)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Seeds of target weed species (e.g., Lolium perenne, Senna obtusifolia, Abutilon theophrasti)[12]

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a minimal amount of acetone or ethanol.

    • Prepare a series of dilutions (e.g., 10, 50, 100, 250, 500 µM) by adding the stock solution to distilled water. Ensure the final solvent concentration is low and consistent across all treatments, including a solvent-only control.

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Apply a known volume (e.g., 5 mL) of the respective test solution or control to each Petri dish, ensuring the filter paper is saturated.

    • Place a predetermined number of seeds (e.g., 20) of the target weed species on the filter paper in each dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour photoperiod).[6]

  • Data Collection:

    • After a set period (e.g., 7-14 days), count the number of germinated seeds.

    • Measure the radicle and shoot length of the seedlings.

    • Carefully remove the seedlings, dry them in an oven, and measure their dry weight.

  • Analysis:

    • Calculate the percentage of germination inhibition and the reduction in root/shoot length and dry weight compared to the control.

    • Determine the IC50 or GR50 values (the concentration causing 50% inhibition) using dose-response curve analysis.

Protocol 3: Hydroponic Bioassay for Whole Plant Phytotoxicity

This assay assesses the impact of this compound on the growth of young plants in a soil-free system.

Materials:

  • Purified this compound

  • Nutrient solution (e.g., Hoagland solution)

  • Seedlings of target weed species (pre-germinated)

  • Glass tubes or small beakers

  • Apparatus to support seedlings (e.g., foam plugs, cotton)

  • Growth chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound and create a dilution series in the nutrient solution to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).[3]

  • Assay Setup:

    • Fill the glass tubes or beakers with the prepared test solutions.

    • Carefully transfer pre-germinated seedlings of uniform size into the tubes, ensuring their roots are submerged in the solution. Use a support system to hold the seedlings in place.

  • Incubation:

    • Place the tubes in a growth chamber under controlled environmental conditions.

  • Data Collection:

    • After a specific treatment period (e.g., 10 days), harvest the plants.[4]

    • Measure the shoot and root length.

    • Determine the fresh and dry weight of the shoots and roots.

  • Analysis:

    • Calculate the percentage of growth inhibition for each parameter relative to the control group.

    • Determine the GR50 value for shoot and root growth.

Mandatory Visualization

experimental_workflow cluster_extraction This compound Extraction & Purification cluster_bioassay Herbicidal Activity Bioassays cluster_analysis Data Analysis Sorghum Sorghum bicolor Seedlings Extraction Solvent Extraction (CH2Cl2 or MeOH) Sorghum->Extraction Purification Chromatography (TLC or Column) Extraction->Purification Quantification HPLC Analysis Purification->Quantification Petri_Dish Petri Dish Assay (Germination & Seedling Growth) Quantification->Petri_Dish Purified This compound Hydroponic Hydroponic Assay (Whole Plant Growth) Quantification->Hydroponic In_Vivo In Vivo Pot Assay (Pre/Post-emergence) Quantification->In_Vivo Data_Collection Measure Growth Parameters (% Inhibition, Dry Weight) Petri_Dish->Data_Collection Hydroponic->Data_Collection In_Vivo->Data_Collection IC50_GR50 Calculate IC50/GR50 Values Data_Collection->IC50_GR50

Caption: Experimental workflow for this compound bioassay.

sorgoleone_pathway cluster_photosynthesis Photosynthesis Inhibition cluster_other_targets Other Molecular Targets cluster_physiological_effects Physiological Effects This compound This compound D1_Protein D1 Protein (QB binding site) This compound->D1_Protein Binds to HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) This compound->HPPD Inhibits H_ATPase H+-ATPase (Root Plasma Membrane) This compound->H_ATPase Inhibits Mitochondria Mitochondrial Electron Transport This compound->Mitochondria Inhibits PSII Photosystem II (PSII) PSII->D1_Protein Electron_Transport Inhibition of Electron Transport D1_Protein->Electron_Transport Growth_Inhibition Weed Growth Inhibition Electron_Transport->Growth_Inhibition Bleaching Foliar Bleaching HPPD->Bleaching Leads to Water_Uptake Decreased Water Uptake H_ATPase->Water_Uptake Leads to Respiration Inhibited Respiration Mitochondria->Respiration Leads to Bleaching->Growth_Inhibition Water_Uptake->Growth_Inhibition Respiration->Growth_Inhibition

Caption: Signaling pathway of this compound's herbicidal action.

Mechanism of Action

This compound is recognized as a multi-target herbicidal compound. Its primary mechanisms of action include:

  • Inhibition of Photosynthesis: this compound is a potent inhibitor of Photosystem II (PSII) electron transport.[1] It binds to the D1 protein at the plastoquinone B (QB) binding site, functioning similarly to commercial herbicides like atrazine and diuron.[1][13] This disruption of the photosynthetic electron transport chain is a key contributor to its phytotoxicity, especially in young seedlings.[14][15]

  • Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD): this compound inhibits HPPD, an enzyme crucial for the biosynthesis of plastoquinone and tocopherols.[1][16] Inhibition of this enzyme leads to the bleaching of foliage in susceptible plants.[1]

  • Inhibition of H+-ATPase: In plant roots, this compound can inhibit the activity of H+-ATPase, an enzyme responsible for maintaining the electrochemical gradient across the plasma membrane.[1][13] This disruption leads to decreased water uptake and ionic imbalance.[1]

  • Mitochondrial Electron Transport Inhibition: this compound has also been shown to inhibit mitochondrial electron transport, thereby affecting respiration.[1][2]

The multifaceted nature of this compound's inhibitory actions contributes to its broad-spectrum herbicidal activity and makes it a compelling subject for the development of new bioherbicides.

References

Application Notes and Protocols for Sorgoleone in Integrated Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum bicolor, presents a promising avenue for the development of bioherbicides in integrated weed management (IWM) strategies.[1][2] This hydrophobic p-benzoquinone demonstrates significant pre- and post-emergence herbicidal activity against a wide spectrum of broadleaf and grass weeds, often exhibiting greater efficacy against broadleaf species.[1][3][4] Its multi-target mechanism of action, which includes the inhibition of photosynthesis, hydroxyphenylpyruvate dioxygenase (HPPD), and H+-ATPase, makes it an effective tool for managing herbicide-resistant weed populations.[1][5] This document provides detailed application notes and experimental protocols for the extraction, quantification, and bio-assessment of this compound, intended to guide researchers in harnessing its potential for sustainable weed control.

Mechanism of Action

This compound's phytotoxicity stems from its ability to disrupt multiple critical physiological and biochemical processes in susceptible plants.[1][5]

  • Inhibition of Photosystem II (PSII): this compound is a potent inhibitor of photosynthetic electron transport.[1][5][6][7] It binds to the QB-binding site on the D1 protein of the PSII complex, thereby blocking the electron flow between plastoquinone compounds.[1] This action is analogous to that of triazine herbicides like atrazine.[1] The inhibition of oxygen evolution in isolated chloroplasts is a key indicator of this activity.[6]

  • Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): this compound inhibits HPPD, a critical enzyme in the biosynthetic pathway of plastoquinones and tocopherols.[1][5][8] Inhibition of HPPD leads to the bleaching of foliage due to the disruption of carotenoid biosynthesis, which is essential for protecting chlorophyll from photooxidation.[1]

  • Inhibition of H+-ATPase: In plant roots, this compound can inhibit H+-ATPase activity.[1][5] This disruption leads to an ionic imbalance and reduced water uptake, contributing to the overall phytotoxic effect.[1]

The following diagram illustrates the key signaling pathways affected by this compound.

Sorgoleone_Mechanism_of_Action cluster_chloroplast Chloroplast cluster_root_cell Root Cell PSII Photosystem II (PSII) D1 Protein PQ Plastoquinone (PQ) PSII->PQ Electron Transport Photosynthesis Photosynthesis (O2 Evolution) PSII->Photosynthesis Carotenoids Carotenoid Biosynthesis PQ->Carotenoids Precursor HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPD->PQ Biosynthesis H_ATPase H+-ATPase Water_Uptake Water & Ion Uptake H_ATPase->Water_Uptake This compound This compound This compound->PSII Inhibits This compound->HPPD Inhibits This compound->H_ATPase Inhibits

Caption: Key molecular targets of this compound in plants.

Data Presentation: Efficacy of this compound

The herbicidal efficacy of this compound has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro and In Planta Inhibitory Concentrations of this compound

Target/OrganismParameterConcentrationReference
Isolated Pea ChloroplastsI50 (CO2-dependent O2 evolution)~0.2 µM[6]
Soybean Leaf DisksO2 evolution inhibition>50% at 10 µM[6]
Broadleaf & Grass WeedsPhytotoxicity in hydroponicsAs low as 10 µM[9]

Table 2: Herbicidal Activity of Formulated this compound (4.6% Wettable Powder) on Weeds

Weed SpeciesApplicationRate (kg a.i. ha-1)Growth Inhibition (%)Reference
Rumex japonicusPost-emergence0.4100[4]
Plantago asiaticaPost-emergence0.4100[4]
Broadleaf Weeds (general)Post-emergence0.4>90[4]
Galium spuriumPost-emergence150 µg/ml80.9[10]
Aeschynomene indicaPost-emergence150 µg/ml75.4[10]
Setaria viridisPost-emergence150 µg/ml52.3[10]

Table 3: Crop Tolerance to Formulated this compound (4.6% Wettable Powder)

Crop SpeciesMaximum Inhibition (%) at 0.4 kg a.i. ha-1Reference
Rice, Barley, Wheat, Corn, Perilla, Tomato, Soybean, Chinese CabbageTolerant[3]
Lettuce, CucumberSlightly Susceptible[3]
General<30[4]

Experimental Protocols

This compound Extraction from Sorghum bicolor Roots

This protocol is adapted from methodologies described in the literature.[1][11][12][13]

Materials:

  • Sorghum bicolor seedlings (6-7 days old)

  • Dichloromethane (DCM)

  • Methanol

  • Glacial acetic acid

  • Filter paper

  • Rotary evaporator

  • Speed vacuum concentrator

  • Glass vials

Procedure:

  • Germinate Sorghum bicolor seeds in the dark at 30°C for seven days.[13]

  • Excise the roots from the seedlings.

  • Immerse the fresh roots in a solution of dichloromethane containing 0.0025% (v/v) glacial acetic acid for 5 minutes.[12][13] Alternatively, methanol can be used as the extraction solvent.[1][14]

  • Filter the extract to remove root debris.

  • Evaporate the solvent (DCM or methanol) using a rotary evaporator at room temperature overnight to obtain the crude this compound extract.[11]

  • For further purification, re-dissolve the dried extract in a small volume of methanol (e.g., 500 µL), and then dry it down using a speed vacuum concentrator.[11] Repeat this step.

  • The final dried extract contains this compound and can be stored at -20°C.[13] For analysis, dissolve the extract in a known volume of HPLC-grade acetonitrile.[11]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for this compound quantification.[11][12]

Instrumentation and Conditions:

  • HPLC System: With a Diode Array Detector (DAD)

  • Column: Reverse-phase C18 column

  • Mobile Phase: Isocratic elution with 65% acetonitrile and 35% acidified water (0.5% formic acid).[11]

  • Detection Wavelength: 260 nm[11]

  • Quantification: Based on a calibration curve prepared from pure this compound standards of known concentrations.[11][12]

Procedure:

  • Prepare a series of standard solutions of purified this compound in acetonitrile.

  • Inject a known volume of each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting peak area against the concentration of the standard solutions.

  • Inject the prepared this compound extract (dissolved in acetonitrile) into the HPLC system.

  • Determine the peak area corresponding to this compound in the extract.

  • Calculate the concentration of this compound in the extract by using the regression equation from the calibration curve.

  • Express the this compound content as µg or mg per gram of root fresh or dry weight.[11][14]

In Vitro Photosynthesis Inhibition Bioassay

This bioassay, based on the inhibition of oxygen evolution, can be used to assess the direct effect of this compound on photosynthesis.[6]

Materials:

  • Isolated chloroplasts (e.g., from pea or spinach)

  • This compound stock solution (in a suitable solvent like acetone or ethanol)

  • Assay buffer (containing sorbitol, HEPES, MgCl2, and NaHCO3)

  • Oxygen electrode system

Procedure:

  • Isolate intact chloroplasts from fresh plant material using standard protocols.

  • Prepare a chloroplast suspension of a known chlorophyll concentration.

  • Add the chloroplast suspension to the oxygen electrode chamber containing the assay buffer.

  • Allow the system to equilibrate in the dark.

  • Initiate photosynthesis by illuminating the chamber with a light source.

  • Record the rate of CO2-dependent oxygen evolution.

  • Add different concentrations of this compound (or the extract) to the chamber and record the new rate of oxygen evolution.

  • Calculate the percentage of inhibition for each concentration relative to the control (without this compound).

  • Determine the I50 value (the concentration of this compound that causes 50% inhibition of oxygen evolution).

Greenhouse and Field Application Protocols

These protocols outline the application of this compound for weed control assessment under controlled and field conditions.[3][4][15]

Formulation: this compound is a hydrophobic molecule, requiring formulation for effective application.[1] A wettable powder (WP) formulation (e.g., 4.6% WP) has been shown to be effective.[4] The formulation should be suspended in water, and a surfactant (e.g., Tween 20 at 0.1%) can be added to improve foliar coverage.[3]

Experimental Workflow for Application Studies:

Sorgoleone_Application_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation Formulation Prepare this compound Formulation (e.g., Wettable Powder) Pre_Emergence Pre-emergence Application (Apply to soil before seedling emergence) Formulation->Pre_Emergence Post_Emergence Post-emergence Application (Apply to foliage of established seedlings) Formulation->Post_Emergence Weed_Cultivation Cultivate Weed and Crop Species (Greenhouse/Field Plots) Weed_Cultivation->Pre_Emergence Weed_Cultivation->Post_Emergence Data_Collection Data Collection (e.g., 2-5 weeks after treatment) Pre_Emergence->Data_Collection Post_Emergence->Data_Collection Analysis Analyze Weed Growth Inhibition (Biomass, Height, etc.) and Crop Tolerance Data_Collection->Analysis

Caption: General workflow for this compound application studies.

Pre-emergence Application:

  • Prepare pots or field plots with a suitable soil medium.

  • Sow seeds of the target weed and crop species.

  • Apply the this compound formulation to the soil surface using a calibrated sprayer.

  • Water the pots or plots as needed.

  • After a specified period (e.g., 3-5 weeks), assess weed emergence and growth (e.g., shoot biomass) compared to an untreated control.[4][15]

Post-emergence Application:

  • Grow weed and crop species to a specific stage (e.g., 21-day-old seedlings).[3]

  • Apply the this compound formulation to the foliage of the plants using a calibrated sprayer, ensuring uniform coverage.[3][16]

  • After a specified period (e.g., 2-3 weeks), visually assess plant injury (e.g., chlorosis, necrosis) and measure growth parameters such as shoot fresh/dry weight and plant height.[3][16]

  • Calculate the percentage of growth inhibition relative to untreated control plants.

Integrated Weed Management Strategies

The unique properties of this compound allow for its integration into IWM programs in several ways:

  • Bioherbicide Development: Formulated this compound can be developed as a stand-alone natural herbicide, offering an alternative to synthetic herbicides.[1][4]

  • Crop Rotation: The allelopathic potential of sorghum can be leveraged by including it in crop rotations to suppress weed populations in subsequent crops.[1][2]

  • Cover Cropping: Planting sorghum as a cover crop can provide effective weed suppression.[5]

  • Synergistic Combinations: Combining this compound with other natural herbicides or synthetic herbicides could enhance weed control efficacy and broaden the spectrum of controlled weeds.[1] A combination with hairy root extracts of tartary buckwheat has shown synergistic effects.[1][10]

Conclusion

This compound's multifaceted mechanism of action and broad-spectrum herbicidal activity make it a valuable tool for research and development in the field of weed management. The protocols and data presented here provide a foundation for further investigation into its practical application as a bioherbicide. Its potential to manage herbicide-resistant weeds and its compatibility with sustainable agricultural practices underscore the importance of continued research into this promising natural compound.

References

Application Notes and Protocols for the Development of Sorgoleone-Based Natural Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sorgoleone, a natural benzoquinone exuded from the root hairs of Sorghum bicolor, and its potential as a bioherbicide. The information compiled herein, supported by detailed experimental protocols and data, is intended to guide research and development efforts in harnessing this compound for sustainable weed management.

Introduction

This compound is a potent allelochemical that exhibits significant herbicidal activity against a broad spectrum of weed species.[1] Its primary mode of action is the inhibition of photosystem II (PSII) electron transport, a mechanism shared with several commercial synthetic herbicides.[1][2][3] This natural compound's efficacy, coupled with its environmental friendliness, makes it a promising candidate for the development of novel bioherbicides.

Mechanism of Action

This compound is a potent inhibitor of photosynthetic electron transport.[3][4] It functions by binding to the QB-binding site on the D1 protein of the photosystem II complex, effectively blocking the electron flow between plastoquinone A (QA) and plastoquinone B (QB).[1][2] This disruption of the electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, ultimately resulting in plant death. The binding of this compound to the D1 protein is competitive with other PSII inhibitors like atrazine and diuron.[1][4]

Beyond its primary target in photosynthesis, this compound has been shown to interfere with other molecular targets, including mitochondrial respiration and the activity of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plastoquinone biosynthesis.[5][6] It can also inhibit H+-ATPase in plant roots, leading to decreased water uptake and ionic imbalance.[1]

Signaling Pathway of this compound's Herbicidal Action

Sorgoleone_Pathway cluster_photosynthesis Photosystem II (PSII) Inhibition cluster_other Other Molecular Targets This compound This compound D1_Protein D1 Protein (QB-binding site) This compound->D1_Protein Binds to Mitochondrial_Respiration Mitochondrial Respiration This compound->Mitochondrial_Respiration Inhibits HPPD p-hydroxyphenylpyruvate dioxygenase (HPPD) This compound->HPPD Inhibits H_ATPase Root H+-ATPase This compound->H_ATPase Inhibits Electron_Transport Electron Transport Chain (QA to QB) D1_Protein->Electron_Transport Inhibits ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Blocks Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Halts Plant_Death Plant_Death Photosynthesis->Plant_Death

Caption: Mechanism of this compound's herbicidal action.

Quantitative Data on Herbicidal Activity

The phytotoxicity of this compound has been evaluated against various weed species. The following tables summarize key quantitative data from different studies.

Table 1: Herbicidal Efficacy of this compound Against Various Weed Species

Weed SpeciesAssay TypeEffective ConcentrationObserved EffectReference
Abutilon theophrasti (Velvetleaf)Hydroponic10 - 200 µMInhibition of shoot and root growth[3]
Amaranthus retroflexus (Redroot Pigweed)Liquid Culture10 µMReduced growth[7]
Datura stramonium (Jimsonweed)Liquid Culture10 µMReduced growth[7]
Digitaria sanguinalis (Large Crabgrass)HydroponicGR50 of 10 µMInhibition of shoot growth[3]
Echinochloa crus-galli (Barnyardgrass)Hydroponic10 - 200 µMInhibition of shoot and root growth[3]
Setaria viridis (Green Foxtail)Liquid Culture10 µMReduced growth[7]
Rumex japonicusGrowth Chamber0.2 g a.i. L-1100% suppression of germination and growth[8]
Plantago asiaticaGrowth Chamber0.2 g a.i. L-1100% suppression of germination and growth[8]

Table 2: Comparative Phytotoxicity of Formulated this compound (4.6 WP)

Weed TypeApplication MethodEfficacyReference
Broadleaf WeedsPost-emergence>90% growth suppression at 0.4 kg a.i. ha-1[8]
Grass WeedsPost-emergenceLess susceptible than broadleaf weeds[8]
Broadleaf WeedsPre-emergenceLess effective than post-emergence[8]
Grass WeedsPre-emergenceLess effective than post-emergence[8]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Sorghum bicolor Roots

This protocol outlines the steps for extracting and purifying this compound from sorghum root hairs.

Materials:

  • Sorghum bicolor seedlings (grown for 7-10 days)

  • Dichloromethane (CH2Cl2) or Methanol (CH3OH)[1][9]

  • Glacial acetic acid (optional)[1]

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Silica gel for column chromatography or preparative TLC plates[5]

  • Hexane

  • Isopropanol

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column[10]

Procedure:

  • Harvesting: Carefully harvest the roots of young Sorghum bicolor plants.

  • Extraction:

    • Immerse the freshly harvested roots in dichloromethane or methanol for 3-5 minutes.[5][11] For acidified extraction, a solution of 1% glacial acetic acid in methylene chloride can be used.[1]

    • Decant the solvent and filter it through Whatman No. 1 filter paper to remove any root debris.[5]

  • Concentration: Concentrate the crude extract using a rotary evaporator at a temperature below 40°C.

  • Purification (Preparative TLC):

    • Apply the concentrated crude extract onto a silica gel F254 preparative TLC plate.[5]

    • Develop the plate using a solvent system of hexane-isopropanol (9:1, v/v).[5]

    • Identify the band corresponding to this compound (typically a yellow-orange band) and scrape it from the plate.

    • Elute the this compound from the silica gel using a suitable solvent like chloroform or ethyl acetate.

  • Purification (Column Chromatography):

    • Alternatively, perform column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Final Purification and Quantification (HPLC):

    • Further purify and quantify the this compound using a reverse-phase C18 HPLC column.[10] Use a mobile phase of acetonitrile and water.

    • Quantification can be performed using a calibration curve with a purified this compound standard.[10]

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Start Start Harvest Harvest Sorghum Roots Start->Harvest Extract Extract with Solvent (Dichloromethane or Methanol) Harvest->Extract Filter Filter to Remove Debris Extract->Filter Concentrate Concentrate with Rotary Evaporator Filter->Concentrate Purify Purify via Preparative TLC or Column Chromatography Concentrate->Purify Analyze Analyze and Quantify by HPLC Purify->Analyze End End Analyze->End

Caption: Workflow for this compound extraction and analysis.

Protocol 2: Phytotoxicity Bioassay of this compound

This protocol describes a general method for assessing the phytotoxicity of this compound on weed seedlings in a hydroponic system.

Materials:

  • Purified this compound

  • Weed seeds (e.g., Digitaria sanguinalis, Abutilon theophrasti)

  • Petri dishes

  • Filter paper

  • Hydroponic solution (e.g., Hoagland's solution)

  • Growth chamber with controlled light and temperature

  • Ethanol (as a solvent for this compound)

Procedure:

  • Seed Germination: Germinate weed seeds on moist filter paper in Petri dishes in the dark.

  • Seedling Transfer: Once the radicles emerge, transfer the seedlings to a hydroponic system containing the nutrient solution.

  • Treatment Application:

    • Prepare stock solutions of this compound in ethanol.

    • Add the this compound stock solution to the hydroponic medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM).[3]

    • Include a control group with only the nutrient solution and a solvent control group with the same concentration of ethanol used in the treatments.

  • Incubation: Grow the seedlings in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C).

  • Data Collection: After a set period (e.g., 7-14 days), measure parameters such as shoot length, root length, and fresh/dry weight.

  • Data Analysis: Calculate the percent inhibition for each treatment compared to the control. Determine the GR50 (concentration causing 50% growth reduction) value by plotting the percent inhibition against the logarithm of the this compound concentration.

Protocol 3: In Vitro Photosystem II Inhibition Assay

This protocol details the measurement of PSII inhibition by this compound using isolated chloroplasts.

Materials:

  • Fresh spinach leaves or other suitable plant material

  • Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)

  • Reaction buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2)

  • DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor

  • This compound stock solutions in ethanol

  • Spectrophotometer

  • Light source

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh plant leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to remove cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of reaction buffer.

  • Chlorophyll Quantification: Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

  • Inhibition Assay:

    • In a cuvette, mix the reaction buffer, DCPIP solution, and the isolated chloroplast suspension.

    • Add different concentrations of this compound (or ethanol for the control).

    • Illuminate the cuvette with a strong light source.

    • Measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is a measure of PSII activity.

  • Data Analysis: Calculate the percent inhibition of PSII activity for each this compound concentration compared to the control. Determine the IC50 (concentration causing 50% inhibition) value.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that occurs in the root hairs of sorghum.[12] It involves a unique convergence of fatty acid and polyketide synthase pathways.[13] Key enzymes in this pathway include fatty acid desaturases (DES), an alkylresorcinol synthase (ARS), O-methyltransferases (OMT), and cytochrome P450 monooxygenases.[6][12]

This compound Biosynthetic Pathway

Sorgoleone_Biosynthesis Fatty_Acid 16:0 Fatty Acyl-CoA Desaturase1 Fatty Acid Desaturase (DES) Fatty_Acid->Desaturase1 Unsaturated_FA 16:3Δ9,12,15 Fatty Acyl-CoA Desaturase1->Unsaturated_FA ARS Alkylresorcinol Synthase (ARS) Unsaturated_FA->ARS Pentadecatrienylresorcinol Pentadecatrienylresorcinol Intermediate ARS->Pentadecatrienylresorcinol OMT O-Methyltransferases (OMT) Pentadecatrienylresorcinol->OMT Methylated_Intermediate Methylated Intermediate OMT->Methylated_Intermediate P450 Cytochrome P450 Monooxygenases Methylated_Intermediate->P450 Dihydrothis compound Dihydrothis compound P450->Dihydrothis compound Oxidation Oxidation Dihydrothis compound->Oxidation This compound This compound Oxidation->this compound

Caption: Simplified biosynthetic pathway of this compound.

References

Isolating Pure Sorgoleone for Laboratory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum species, has garnered significant interest in the scientific community for its potential as a natural herbicide and its broader applications in drug development. Its inhibitory effects on photosynthetic electron transport and other key physiological processes make it a valuable compound for laboratory investigation. This document provides detailed application notes and protocols for the isolation, purification, and quantification of pure this compound, enabling researchers to obtain high-quality material for their studies. The methodologies described herein are compiled from established scientific literature to ensure reliability and reproducibility.

Introduction

This compound is a lipid benzoquinone that acts as a powerful inhibitor of Photosystem II (PSII), disrupting the photosynthetic electron transport chain in a manner similar to commercial herbicides like atrazine.[1] It achieves this by competitively binding to the plastoquinone B (QB) binding niche on the D1 protein.[1] Additionally, this compound has been shown to inhibit root H+-ATPase activity, which in turn affects water and solute uptake in plants.[2][3] These mechanisms of action make this compound a compelling subject for research in weed science, plant biology, and for the discovery of new drug leads.

The primary source of this compound is the oily root exudate of young sorghum (Sorghum bicolor) seedlings.[2] The concentration of this compound can be influenced by various factors, including the age of the seedlings and their growing conditions.[4] For laboratory studies requiring pure this compound, a robust and efficient isolation and purification strategy is essential. This document outlines the necessary protocols, from extraction to final purity assessment.

Data Presentation

Table 1: Comparison of Solvents for this compound Extraction
Solvent SystemRelative EfficacyReference
MethanolMost effective[5]
Dichloromethane (DCM)Effective[6]
ChloroformEffective[2]
Dichloromethane with 0.0025% (v/v) Glacial Acetic AcidEffective[3]
Methylene Chloride with 1% Glacial Acetic AcidEffective[2]
Table 2: HPLC Conditions for this compound Quantification
ParameterCondition 1Condition 2Condition 3
Column Phenomenex® Luna® C18 (3 µm, 50 mm x 2 mm)Schimadzu reverse phase C18Genesis C18 RP (5 µm, 150 mm x 4.6 mm)
Mobile Phase 70% Acetonitrile / 30% Water with 0.1% Acetic Acid65% Acetonitrile / 35% Water with 0.5% Formic Acid75% Acetonitrile / 25% Water with 0.1% Acetic Acid
Flow Rate 0.6 mL/minNot specified0.6 mL/min
Detection Wavelength 280 nm260 nm280 nm
Injection Volume 10 µLNot specified20 µm (likely a typo, should be µL)
Retention Time 2.588 minNot specifiedNot specified
Reference [1][6][7][8]
Table 3: Purity and Yield of this compound
Purification MethodStarting MaterialYieldPurityReference
Preparative TLC (Silica gel F254)100 mg crude extract30-40 mgNot specified
Table 4: Stability and Storage of this compound
FormStorage TemperatureDurationStabilityReference
Purified this compound4°CSeveral monthsStable
Crude Extract-20°CUp to 21 daysNo significant difference in this compound content[3]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Sorghum Roots

Materials:

  • Sorghum seeds (e.g., Sorghum bicolor)

  • Germination trays or pots

  • Growth medium (e.g., sand, vermiculite)

  • Extraction solvent (e.g., Dichloromethane with 0.0025% v/v glacial acetic acid, or Methanol)

  • Beakers

  • Filter paper (Whatman No. 1)

  • Rotary evaporator or nitrogen stream

Procedure:

  • Germinate sorghum seeds in the dark at approximately 30°C for seven days.[3]

  • Carefully harvest the roots from the seedlings.

  • Immerse the fresh roots in the chosen extraction solvent for 3-5 minutes.[3]

  • Decant the solvent, filtering it through Whatman No. 1 filter paper to remove root debris.

  • Concentrate the filtrate using a rotary evaporator or under a gentle stream of nitrogen to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Preparative Thin-Layer Chromatography (TLC)

Materials:

  • Crude this compound extract

  • Preparative TLC plates (Silica gel F254, 20x20 cm)

  • Developing solvent: Hexane-isopropanol (9:1, v/v)

  • Eluting solvent: Chloroform-Methanol (19:1, v/v)

  • TLC developing chamber

  • Scraper (e.g., spatula)

  • Glass column or funnel for elution

  • Collection vials

Procedure:

  • Dissolve the crude this compound extract in a minimal amount of chloroform.

  • Apply the dissolved extract as a band onto the baseline of a preparative TLC plate.

  • Place the plate in a developing chamber saturated with the hexane-isopropanol developing solvent.

  • Allow the chromatogram to develop until the solvent front is near the top of the plate.

  • Remove the plate and visualize the bands under UV light. The band corresponding to this compound has a reported Rf value of approximately 0.35.

  • Carefully scrape the silica gel containing the this compound band into a clean container.

  • Elute the this compound from the silica gel using the chloroform-methanol eluting solvent.

  • Collect the eluate and concentrate it under a stream of nitrogen to yield purified this compound.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Purified this compound sample

  • This compound standard of known concentration

  • HPLC system with a UV detector

  • C18 HPLC column (refer to Table 2 for examples)

  • Mobile phase (refer to Table 2 for examples)

  • HPLC vials

Procedure:

  • Prepare a calibration curve using the this compound standard at a range of concentrations.

  • Dissolve the purified this compound sample in the mobile phase or a suitable solvent (e.g., 70% acetonitrile/30% water with 0.1% acetic acid).[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detection wavelength as detailed in Table 2.

  • Inject the prepared standards and the sample.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Isolation and Analysis

experimental_workflow start Sorghum Seed Germination (7 days at 30°C) harvest Harvest Seedling Roots start->harvest extraction Solvent Extraction (e.g., DCM with Acetic Acid) harvest->extraction filtration Filtration to Remove Debris extraction->filtration concentration1 Concentration of Filtrate (Rotary Evaporation/N2 Stream) filtration->concentration1 crude_extract Crude this compound Extract concentration1->crude_extract purification Preparative TLC (Hexane:Isopropanol 9:1) crude_extract->purification elution Elution of this compound Band (Chloroform:Methanol 19:1) purification->elution concentration2 Concentration of Eluate elution->concentration2 pure_this compound Pure this compound concentration2->pure_this compound quantification HPLC Quantification (C18 Column, UV Detection) pure_this compound->quantification analysis Data Analysis and Quantification quantification->analysis

Caption: Workflow for the isolation and analysis of pure this compound.

Signaling Pathways Inhibited by this compound

signaling_pathway cluster_psii Photosystem II (PSII) Inhibition cluster_root Root Cell Membrane Inhibition P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone A) Pheo->QA Electron Transfer QB QB (Plastoquinone B) on D1 Protein QA->QB Electron Transfer H_ATPase H+-ATPase proton_gradient Proton Gradient H_ATPase->proton_gradient Establishes uptake Solute and Water Uptake proton_gradient->uptake Drives This compound This compound This compound->QB Competitively Binds and Inhibits This compound->H_ATPase Inhibits

Caption: Mechanisms of action of this compound.

References

Application Notes and Protocols for the Analytical Determination of Sorgoleone in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the detection and quantification of sorgoleone in soil matrices. The protocols detailed herein are compiled from established methodologies to ensure reliable and reproducible results for researchers investigating the allelopathic properties of this potent bioherbicide.

Introduction

This compound, a lipophilic benzoquinone exuded from the root hairs of Sorghum bicolor, is a subject of significant interest due to its allelopathic potential and herbicidal activity.[1][2] Its ability to inhibit the growth of various weed species offers a promising avenue for the development of natural herbicides.[1] Accurate quantification of this compound in soil is crucial for understanding its environmental fate, persistence, and efficacy. This document outlines detailed protocols for the extraction and analysis of this compound from soil using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Extraction of this compound from Soil

The extraction of this compound from soil is a critical first step that significantly influences the accuracy of subsequent analytical measurements. Due to its hydrophobic nature, organic solvents are employed to efficiently recover this compound from the soil matrix.[2][3]

A. Solvent Selection

Several solvents and solvent systems have been successfully used for this compound extraction. Methanol has been reported as a highly effective solvent.[1][4] Other effective solvents include chloroform and methylene chloride, often acidified with a small percentage of acetic or formic acid to improve extraction efficiency.[1][5][6]

Table 1: Comparison of Extraction Solvents for this compound

Solvent SystemReported EfficacyReference
MethanolHigh[1][4]
Methylene chloride with 1% glacial acetic acidEffective[1]
ChloroformEffective[1][5]
Dichloromethane with 0.0025% v/v glacial acetic acidEffective[6]
Methanol/chloroform (1:1)Effective for plant tissue[7]
B. General Extraction Protocol

This protocol is a generalized procedure based on common methodologies. Researchers should optimize the parameters based on their specific soil type and laboratory conditions.

Materials:

  • Soil sample containing this compound

  • Selected extraction solvent (e.g., HPLC-grade methanol)

  • Shaker or sonicator

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with 0.22 µm pore size)

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • Vials for sample storage

Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

  • Extraction:

    • Weigh a known amount of soil (e.g., 5-10 g) into a suitable flask.

    • Add a specific volume of the chosen extraction solvent (e.g., a 1:2 or 1:5 soil-to-solvent ratio).

    • Agitate the mixture for a defined period (e.g., 1-3 hours) using a shaker or sonicator.

  • Separation:

    • Centrifuge the suspension to pellet the soil particles.

    • Carefully decant or pipette the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Concentration:

    • Evaporate the solvent from the filtrate using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the mobile phase to be used for chromatographic analysis.

  • Storage: Store the final extract at -20°C until analysis.[6]

II. Analytical Techniques for this compound Quantification

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of this compound due to its robustness and sensitivity.[2][8][9][10][11]

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition 1Condition 2Condition 3
Column Phenomenex® Luna® C18 (50 x 2 mm, 3 µm)[8][10]Genesis C18 RP (150 x 4.6 mm, 5 µm)[9]Schimadzu reverse phase C18[2]
Mobile Phase 70% acetonitrile / 30% water with 0.1% acetic acid[8][10]75% acetonitrile / 25% water with 0.1% acetic acid[9]65% acetonitrile / 35% water with 0.5% formic acid[2]
Flow Rate 0.6 mL/min[8][10]0.6 mL/min[9]Not specified
Injection Volume 10 µL[8][10]20 µm [sic, likely 20 µL][9]Not specified
Detection 280 nm[8][9][10]280 nm[9]260 nm[2]
Run Time 5 minutes[8][10]30 minutes[9]Not specified

Quantification: Quantification is typically performed using an external standard calibration curve prepared from a purified this compound standard.[10]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of this compound, often requiring derivatization of the analyte.[7][12]

Sample Preparation (Derivatization):

  • Transfer the dried extract to a vial.

  • Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried sample.[7]

  • Heat the mixture at 100°C for 30 minutes.[7]

  • Cool to room temperature before injection.[7]

Instrumentation:

  • A GC-MS system with a suitable capillary column.

GC-MS Conditions:

  • Specific column types (e.g., DB-5ms) and temperature programs will need to be optimized for the separation of the silylated this compound derivative.

  • Mass spectrometry is performed in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

III. Quantitative Data Summary

The following table summarizes quantitative data for this compound content found in various studies.

Table 2: Reported this compound Concentrations

Sorghum Genotype/Sample TypeThis compound ConcentrationAnalytical MethodReference
Shattercane0.5 mg/g fresh root weightHPLC[8]
Sorghum Accession 84461.62 mg/g fresh root weightHPLC[8]
Sorghum Accession 855F1.81 mg/g fresh root weightHPLC[8]
South African landrace IS9456584.69 µg/mg root fresh weightHPLC[13]
Various Sorghum Genotypes1.8 to 19.1 mg/g dry root weightHPLC[2]

IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for this compound analysis.

Sorgoleone_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_concentration Concentration & Reconstitution cluster_analysis Analysis soil_sample Soil Sample sieved_soil Sieved Soil soil_sample->sieved_soil Sieve extraction_step Add Solvent & Agitate/Sonicate sieved_soil->extraction_step centrifugation Centrifuge extraction_step->centrifugation filtration Filter (0.22 µm) centrifugation->filtration evaporation Evaporate Solvent filtration->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis

Caption: Workflow for this compound Extraction from Soil.

Sorgoleone_Analysis_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Extracted & Reconstituted This compound Sample hplc_injection Inject into HPLC start->hplc_injection derivatization Derivatization (BSTFA) start->derivatization separation C18 Reverse-Phase Separation hplc_injection->separation detection UV-Vis Detection (280 nm) separation->detection quantification_hplc Quantify using External Standard detection->quantification_hplc gcms_injection Inject into GC-MS derivatization->gcms_injection separation_gc Capillary Column Separation gcms_injection->separation_gc detection_ms Mass Spectrometry Detection separation_gc->detection_ms quantification_gcms Quantify detection_ms->quantification_gcms

Caption: Analytical Workflows for this compound Quantification.

References

Formulating Sorgoleone for Field Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum bicolor, has garnered significant interest as a natural herbicide.[1][2] Its multiple modes of action, including the inhibition of photosynthesis and other key plant enzymes, make it an effective agent against a variety of broadleaf and grass weeds.[1][3] This document provides detailed application notes and protocols for the formulation and field application of this compound, intended to guide researchers in harnessing its herbicidal potential. This compound is a hydrophobic molecule, which contributes to its persistence in the soil.[1][2]

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its effective formulation and application.

PropertyValue/DescriptionSource(s)
Molecular Formula C21H28O4[1]
Molecular Weight 358 g/mol [1]
Appearance Oily, hydrophobic substance[1]
Solubility Soluble in organic solvents such as methylene chloride, chloroform, and methanol.[1] Insoluble in water.[4]
Log Kow 6.1[5]
Stability Stable for several months when stored at 4°C.[6] Degrades slowly in soil.[6][6]

Experimental Protocols

Protocol for Extraction and Purification of this compound

This protocol outlines a common method for extracting and purifying this compound from Sorghum bicolor roots for research purposes.

Materials:

  • Sorghum bicolor roots (from 5-10 day old seedlings for optimal yield)[7]

  • Dichloromethane (CH2Cl2) or Chloroform (CHCl3)[1][6]

  • Methanol (CH3OH)[7]

  • Glacial acetic acid (optional)[1]

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Isopropanol

  • Nitrogen gas

Procedure:

  • Harvesting: Gently uproot 5-10 day old Sorghum bicolor seedlings and wash the roots carefully to remove soil particles.

  • Extraction: Immerse the fresh roots in dichloromethane or chloroform for approximately 3 minutes.[6] For every 1 gram of fresh root weight, use approximately 20 mL of solvent.

  • Filtration: Decant the solvent extract and filter it through Whatman No. 1 filter paper to remove root debris.[6]

  • Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C until a crude oily residue is obtained.

  • Purification (Column Chromatography):

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude extract in a minimal amount of hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of hexane and isopropanol (e.g., starting with 100% hexane and gradually increasing the proportion of isopropanol). A common elution solvent is a 9:1 (v/v) mixture of hexane-isopropanol.[6]

    • Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC). The band containing this compound will have an RF value of approximately 0.35 in a hexane-isopropanol (9:1, v/v) system.[6]

  • Final Concentration: Combine the fractions containing pure this compound and concentrate the solution under a gentle stream of nitrogen gas to yield the purified product.[6]

  • Storage: Store the purified this compound at 4°C in a sealed container.[6]

Protocol for Preparation of a Wettable Powder (WP) Formulation

Due to its hydrophobic nature, this compound must be formulated to allow for dispersion in water for field application. A wettable powder (WP) is a suitable formulation.[8][9] This protocol provides a general method for preparing a 4.6% WP formulation, similar to what has been described in the literature.[8]

Materials:

  • Purified this compound (Active Ingredient - AI)

  • Adsorbent carrier (e.g., diatomaceous earth, kaolin clay)

  • Wetting agent (e.g., non-ionic surfactant)

  • Dispersing agent (e.g., lignosulfonate)

  • Mortar and pestle or a mechanical grinder

  • Sieve

Procedure:

  • Pre-mixing: In a mortar, combine the wetting agent and dispersing agent.

  • Impregnation:

    • Dissolve the purified this compound in a minimal amount of a volatile solvent like acetone.

    • Gradually add the this compound solution to the adsorbent carrier while continuously mixing in the mortar.

    • Allow the solvent to evaporate completely, leaving the this compound adsorbed onto the carrier. This can be done at room temperature in a fume hood.

  • Blending: Add the pre-mixed wetting and dispersing agents to the this compound-impregnated carrier.

  • Milling: Grind the mixture to a fine powder using a mechanical grinder or by hand with a mortar and pestle.

  • Sieving: Pass the milled powder through a fine-mesh sieve to ensure a uniform particle size.

  • Packaging: Store the final wettable powder in an airtight, moisture-proof container.

Hypothetical 4.6% WP Formulation Composition:

ComponentPercentage by WeightPurpose
This compound (AI)4.6%Active herbicidal ingredient
Adsorbent Carrier85-90%Inert base for the AI
Wetting Agent2-5%Facilitates suspension in water
Dispersing Agent3-7%Prevents particle agglomeration
Protocol for Field Application of this compound WP Formulation

This protocol details the steps for applying the this compound WP formulation in a field setting.

Materials:

  • This compound Wettable Powder (4.6% WP)

  • Water

  • Calibrated sprayer with appropriate nozzles (e.g., flat fan nozzles)[10]

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat

Procedure:

  • Calculating Application Rate: Determine the target application rate based on previous studies. Effective rates have been shown to be in the range of 0.2 to 0.4 kg a.i. ha-1.[8]

  • Spray Solution Preparation:

    • Fill the sprayer tank with half the required volume of water.

    • Start the sprayer's agitation system.

    • In a separate container, create a slurry by mixing the required amount of the this compound WP with a small amount of water.

    • Slowly add the slurry to the sprayer tank.

    • Add the remaining volume of water to the tank.

    • Maintain continuous agitation throughout the mixing and application process to prevent the powder from settling.[11][12]

  • Application:

    • Apply the spray solution uniformly over the target area.

    • For pre-emergence application, apply to the soil surface before weed emergence.

    • For post-emergence application, apply directly to the foliage of emerged weeds. Post-emergence applications have shown to be more effective.[8]

  • Cleaning: Thoroughly clean the sprayer with water and a cleaning agent after use to prevent clogging and contamination.

Signaling Pathways and Mechanisms of Action

This compound exhibits multiple modes of action, making it a robust bioherbicide.

Inhibition of Photosystem II (PSII)

This compound is a potent inhibitor of photosynthetic electron transport in Photosystem II.[3][13] It binds to the QB-binding site on the D1 protein, thereby blocking the electron flow from QA to QB.[3][14] This disruption of electron transport leads to a halt in ATP and NADPH production, ultimately causing photo-oxidative damage and plant death.

Sorgoleone_PSII_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB (on D1 protein) QA->QB Normal e- flow Light Light (Photons) Light->P680 This compound This compound This compound->QB Inhibition Electron_Flow Electron Flow

Caption: this compound inhibits Photosystem II electron transport.

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound also inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and, consequently, carotenoids.[3][15] The inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of leaves due to the photo-destruction of chlorophyll.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Bleaching Foliar Bleaching Carotenoids->Bleaching Protection from This compound This compound This compound->HPPD Inhibition

Caption: this compound's inhibition of the HPPD enzyme pathway.

Experimental Workflow for Field Application

The following diagram illustrates the logical workflow for the field application of a formulated this compound product.

Field_Application_Workflow Start Start: Need for Weed Control Formulation Prepare this compound Wettable Powder (WP) Start->Formulation Calculation Calculate Application Rate (e.g., 0.2-0.4 kg a.i./ha) Formulation->Calculation Mixing Prepare Spray Solution (Slurry formation, dilution) Calculation->Mixing Application Field Application (Pre- or Post-emergence) Mixing->Application Evaluation Evaluate Weed Control Efficacy & Crop Tolerance Application->Evaluation End End: Data Analysis Evaluation->End

Caption: Workflow for the field application of this compound.

Data on Herbicidal Efficacy

The following tables summarize the herbicidal efficacy of formulated this compound from greenhouse and field studies.

Table 1: Pre-emergence Herbicidal Activity of Formulated this compound (4.6% WP) in Greenhouse Conditions

Weed SpeciesApplication Rate (kg a.i. ha-1)Growth Inhibition (%)
Rumex japonicus0.4100
Plantago asiatica0.4100
Broadleaf Weeds (average)0.4>90
Grass Weeds (average)0.4<70
Source: Adapted from Kim et al., 2013[8]

Table 2: Post-emergence Herbicidal Activity of Formulated this compound (4.6% WP) in Greenhouse Conditions

Weed SpeciesApplication Rate (kg a.i. ha-1)Growth Inhibition (%)
Rumex japonicus0.4100
Plantago asiatica0.4100
Broadleaf Weeds (average)0.4>90
Grass Weeds (average)0.4<75
Source: Adapted from Kim et al., 2013[8]

Conclusion and Future Directions

This compound presents a promising natural alternative to synthetic herbicides. Its multiple modes of action suggest a lower likelihood of weed resistance development. The formulation of this compound as a wettable powder enhances its applicability in field settings. Future research should focus on optimizing formulation components to improve stability and efficacy, as well as conducting large-scale field trials across diverse environmental conditions to validate its performance and crop safety. Further investigation into the synergistic effects of this compound with other natural compounds or conventional herbicides could also lead to more effective and sustainable weed management strategies.

References

Sorgoleone as a Molecular Probe for Photosynthesis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorgoleone, a p-benzoquinone exuded from the root hairs of Sorghum bicolor, is a potent allelochemical that has garnered significant interest as a molecular probe for studying photosynthetic electron transport. Its primary mechanism of action involves the inhibition of Photosystem II (PSII), making it a valuable tool for dissecting the intricacies of the photosynthetic apparatus. This document provides detailed application notes and experimental protocols for utilizing this compound in photosynthesis research, tailored for researchers, scientists, and professionals in drug development.

This compound's mode of action is analogous to that of well-characterized herbicides such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) and atrazine. It competitively binds to the Q\textsubscript{B}-binding niche on the D1 protein of the PSII reaction center.[1] This binding event physically displaces the native plastoquinone (PQ), thereby blocking the electron flow from the primary quinone acceptor, Q\textsubscript{A}, to the secondary quinone acceptor, Q\textsubscript{B}. The interruption of this critical step in the photosynthetic electron transport chain leads to a cessation of linear electron flow, halting CO\textsubscript{2} fixation and ultimately causing photooxidative damage and cell death. Beyond its primary target in PSII, this compound has been shown to inhibit other plant enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD) and plasma membrane H\textsuperscript{+}-ATPase, highlighting its potential for broader investigations into plant physiology.[2][3]

Quantitative Data Summary

The inhibitory effects of this compound on various photosynthetic and enzymatic activities have been quantified in several studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibition of Photosystem II Activity by this compound

ParameterPlant SpeciesExperimental SystemIC\textsubscript{50} ValueReference
CO\textsubscript{2}-dependent O\textsubscript{2} evolutionPisum sativum (Pea)Isolated chloroplasts~0.2 µM[4]
O\textsubscript{2} evolution (Hill Reaction)WheatBroken thylakoids~0.04 µM[4]
PhotosynthesisGlycine max (Soybean)Leaf disks~10 µM[2]

Table 2: Comparative Inhibition of Photosystem II

CompoundPlant SpeciesExperimental SystemIC\textsubscript{50} for O\textsubscript{2} EvolutionReference
This compoundWheatBroken thylakoids~0.04 µM[4]
DCMU (Diuron)WheatBroken thylakoids~0.11 µM[4]

Table 3: Other Enzymatic Inhibition by this compound

EnzymePlant SpeciesExperimental SystemObserved EffectReference
p-Hydroxyphenylpyruvate dioxygenase (HPPD)Not specifiedIn vitroPotent inhibitor[2]
H\textsuperscript{+}-ATPaseZea mays (Corn)Root microsomal membranesDecreased activity[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.

Sorgoleone_Mechanism_of_Action cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- (Normal Flow) This compound This compound This compound->QB_site Competitively Binds Block->PQ_pool

This compound's inhibition of PSII electron transport.

Experimental_Workflow_PSII_Inhibition cluster_prep Sample Preparation cluster_assays Inhibition Assays cluster_data Data Analysis plant Plant Material (e.g., Spinach, Pea) homogenize Homogenization plant->homogenize centrifuge1 Differential Centrifugation homogenize->centrifuge1 chloroplasts Isolated Chloroplasts/ Thylakoid Membranes centrifuge1->chloroplasts O2_evolution Oxygen Evolution Assay (Hill Reaction) chloroplasts->O2_evolution chlorophyll_fluorescence Chlorophyll a Fluorescence Measurement chloroplasts->chlorophyll_fluorescence binding_assay Competitive Binding Assay ([14C]-Atrazine) chloroplasts->binding_assay IC50 IC50 Determination O2_evolution->IC50 fluorescence_params Analysis of Fluorescence Parameters (Fv/Fm, etc.) chlorophyll_fluorescence->fluorescence_params Ki Ki Determination binding_assay->Ki

Workflow for assessing PSII inhibition by this compound.

Experimental Protocols

Isolation of Thylakoid Membranes

This protocol is adapted for the isolation of functional thylakoid membranes from spinach, suitable for subsequent photosynthesis assays.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl\textsubscript{2}, 0.1% (w/v) BSA)

  • Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl\textsubscript{2})

  • Resuspension buffer (20 mM HEPES-KOH pH 7.8, 0.01 M NaCl)

  • Blender, cheesecloth, centrifuge, and refrigerated rotor

Procedure:

  • Wash spinach leaves and remove midribs.

  • Homogenize approximately 20 g of leaves in 100 mL of ice-cold grinding buffer using a blender with short bursts.

  • Filter the homogenate through four layers of cheesecloth into a chilled beaker.

  • Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the pellet in 20 mL of ice-cold wash buffer.

  • Centrifuge again at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in a minimal volume (e.g., 2-3 mL) of ice-cold resuspension buffer to induce osmotic lysis and release thylakoids.

  • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

Oxygen Evolution Assay (Hill Reaction)

This assay measures the rate of photosystem II-mediated oxygen evolution using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated thylakoid membranes

  • Reaction buffer (50 mM Phosphate buffer pH 6.8, 0.1 M sucrose, 0.1 M KCl)

  • DCPIP solution (0.25 mM)

  • This compound stock solution (in DMSO or ethanol)

  • Spectrophotometer, cuvettes, light source

Procedure:

  • Prepare reaction mixtures in cuvettes containing reaction buffer and DCPIP.

  • Add varying concentrations of this compound to the experimental cuvettes. Include a control with no this compound and a blank with no DCPIP.

  • Equilibrate the cuvettes in the dark for 5 minutes.

  • To initiate the reaction, add a small aliquot of the thylakoid suspension (to a final chlorophyll concentration of 10-20 µg/mL) to each cuvette and mix gently.

  • Immediately measure the initial absorbance at 600 nm (A\textsubscript{600}).

  • Illuminate the samples with a strong light source.

  • Measure the decrease in A\textsubscript{600} at regular intervals (e.g., every 30 seconds for 5 minutes).

  • Calculate the rate of DCPIP reduction (ΔA\textsubscript{600}/min).

  • Determine the IC\textsubscript{50} value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Chlorophyll a Fluorescence Measurement

This non-invasive technique provides insights into the efficiency of PSII photochemistry.

Materials:

  • Intact leaves or isolated thylakoids

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • This compound solution

  • Dark adaptation clips

Procedure:

  • Dark-adapt the plant leaves for at least 20-30 minutes before measurement.

  • For in vivo measurements, apply this compound solution to the leaf surface or through the petiole. For in vitro measurements, add this compound to the thylakoid suspension.

  • Measure the minimal fluorescence (F\textsubscript{o}) with a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximal fluorescence (F\textsubscript{m}).

  • The maximal quantum yield of PSII (F\textsubscript{v}/F\textsubscript{m}) is calculated as (F\textsubscript{m} - F\textsubscript{o}) / F\textsubscript{m}.

  • Measure F\textsubscript{v}/F\textsubscript{m} at different this compound concentrations to assess the extent of PSII inhibition. A decrease in F\textsubscript{v}/F\textsubscript{m} indicates damage to PSII photochemistry.

Competitive Binding Assay with [¹⁴C]-Atrazine

This assay determines the binding affinity (K\textsubscript{i}) of this compound to the Q\textsubscript{B}-binding site by competing with a radiolabeled ligand.

Materials:

  • PSII-enriched thylakoid membranes

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl\textsubscript{2})

  • [¹⁴C]-Atrazine of known specific activity

  • Unlabeled this compound in a suitable solvent

  • Glass fiber filters, vacuum filtration apparatus, scintillation counter, and scintillation fluid

Procedure:

  • Prepare a series of tubes containing a fixed concentration of [¹⁴C]-atrazine and varying concentrations of unlabeled this compound in the binding buffer.

  • Add PSII-enriched membranes (e.g., 100 µg chlorophyll) to each tube.

  • Incubate the mixture in the dark at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound [¹⁴C]-atrazine.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled atrazine.

  • Calculate the amount of specifically bound [¹⁴C]-atrazine at each this compound concentration.

  • Determine the IC\textsubscript{50} value of this compound for atrazine binding and calculate the inhibition constant (K\textsubscript{i}) using the Cheng-Prusoff equation: K\textsubscript{i} = IC\textsubscript{50} / (1 + [L]/K\textsubscript{d}), where [L] is the concentration of [¹⁴C]-atrazine and K\textsubscript{d} is its dissociation constant.

H\textsuperscript{+}-ATPase Activity Assay

This protocol outlines the measurement of H\textsuperscript{+}-ATPase activity in root plasma membrane vesicles.

Materials:

  • Plant roots (e.g., corn)

  • Homogenization buffer (e.g., 250 mM sucrose, 50 mM MOPS-KOH pH 7.5, 5 mM EDTA, 1 mM DTT, 1 mM PMSF)

  • Microsomal membrane isolation buffers

  • Assay buffer (e.g., 30 mM MOPS-KOH pH 6.5, 5 mM MgSO\textsubscript{4}, 50 mM KCl, 0.02% Brij 58)

  • ATP solution

  • This compound stock solution

  • Phosphate determination reagents

Procedure:

  • Isolate microsomal membranes from plant roots by differential centrifugation.

  • Prepare reaction mixtures containing assay buffer and varying concentrations of this compound.

  • Add the microsomal membrane preparation to each reaction tube.

  • Pre-incubate for 5-10 minutes at the assay temperature (e.g., 30°C).

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing acid and molybdate).

  • Determine the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., the method of Ames).

  • Calculate the specific activity of the H\textsuperscript{+}-ATPase (nmol Pi/mg protein/min) and determine the inhibitory effect of this compound.

Conclusion

This compound serves as a powerful and specific molecular probe for investigating the function of Photosystem II. Its well-defined mechanism of action at the Q\textsubscript{B}-binding site allows for detailed studies of electron transport inhibition. The protocols provided herein offer a comprehensive toolkit for researchers to explore the effects of this compound on photosynthesis and other key physiological processes. These studies can contribute to a deeper understanding of plant bioenergetics and may aid in the development of novel herbicides and other agrochemicals.

References

Application Notes and Protocols for Screening Sorghum Varieties for High Sorgoleone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for screening sorghum (Sorghum bicolor (L.) Moench) varieties to identify those with high sorgoleone production. This compound, a potent allelochemical, holds significant promise for development as a natural herbicide and potentially as a lead compound in drug discovery programs. This document outlines detailed protocols for the cultivation of sorghum seedlings, extraction and quantification of this compound, and bioactivity assays to evaluate its potential applications.

Introduction

This compound is a lipophilic benzoquinone exuded from the root hairs of sorghum plants.[1] It is a well-documented allelochemical that inhibits the growth of competing plant species by interfering with photosynthesis and other key physiological processes.[1][2] The production of this compound is known to vary significantly among different sorghum genotypes, making the selection of high-producing varieties a critical first step for its utilization.[3][4] Environmental factors such as temperature, light, and moisture also play a crucial role in the biosynthesis and exudation of this compound.[5] These protocols are designed to provide a standardized methodology for researchers to screen sorghum germplasm and identify elite varieties for further development.

Data Presentation: this compound Content in Sorghum Varieties

The following table summarizes publicly available data on this compound content in various sorghum accessions. This information can serve as a reference for selecting initial germplasm for screening. It is important to note that this compound production can be influenced by environmental conditions, and values may vary.

Sorghum Accession/VarietyThis compound Content (µg/mg root fresh weight)Reference
IS 9456 (South African landrace)584.69[3][4]
Botswana Accessions (High)High levels detected[3][4]
Wild Sorghum (Zimbabwe)High levels detected[3][4]
Improved SorghumsVery little[3][4]
KWS Juno (15-day-old seedlings)Highest among tested varieties[6]
Sucrosorgo 506 (5-day-old seedlings)Lowest among tested varieties[6]
Sorghum GenotypeThis compound Content (mg/g root dry weight)Reference
PI48290319.1[7]
R.Tx430> SC372 > SC265 > SC1345 > B.Tx623 > P898012[7]
Various Accessions1.8 - 19.1[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required for screening sorghum varieties for high this compound production.

Protocol for Sorghum Seedling Growth and Root Harvesting

Objective: To cultivate sorghum seedlings under controlled conditions to ensure consistent growth and this compound production for comparative analysis.

Materials:

  • Sorghum seeds of different varieties

  • Petri dishes (100 x 15 mm) or germination boxes

  • Filter paper (Whatman No. 1 or equivalent)

  • Germination chamber or incubator with controlled temperature and light

  • Distilled water

  • Forceps

  • Scalpel or razor blade

Procedure:

  • Surface sterilize sorghum seeds by rinsing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1-2% sodium hypochlorite solution. Rinse thoroughly with sterile distilled water 3-5 times.

  • Place two layers of sterile filter paper in each petri dish and moisten with a known volume of sterile distilled water.

  • Arrange a predetermined number of seeds (e.g., 20-30) evenly on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm to maintain humidity.

  • Incubate the seeds in a germination chamber at an optimal temperature of 30°C in the dark.[5] Note: this compound production is significantly reduced at temperatures below 25°C and above 35°C.[5]

  • Allow the seedlings to grow for 5-7 days. The highest concentration of this compound is typically found in 5-day-old seedlings.[8]

  • After the incubation period, carefully remove the seedlings from the petri dishes.

  • Using a scalpel or razor blade, excise the roots from the shoots and record the fresh weight of the roots.

  • Proceed immediately to the this compound extraction protocol. If immediate extraction is not possible, roots can be stored at -20°C, as studies have shown that storage for up to 21 days does not significantly alter this compound content.[9]

Protocol for this compound Extraction

Objective: To efficiently extract this compound from sorghum root tissue for quantification.

Materials:

  • Fresh or frozen sorghum roots

  • Extraction solvent:

    • Methanol[3][4]

    • Dichloromethane (DCM) with 1% glacial acetic acid[10]

  • Beakers or flasks

  • Vortex mixer

  • Filter paper or syringe filters (0.22 µm)

  • Rotary evaporator or nitrogen evaporator

  • Autosampler vials for HPLC

Procedure:

  • Immerse the excised roots in the chosen extraction solvent. A common ratio is 1:20 (w/v) of root fresh weight to solvent.[11]

  • For methanol extraction, immerse the roots for 30 seconds to 5 minutes.[9][11] For DCM extraction, a 1-minute immersion is recommended.[10]

  • Agitate the sample gently during immersion.

  • Filter the extract to remove root debris. For small volumes, a syringe filter can be used.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35-40°C or under a gentle stream of nitrogen.[10]

  • Re-dissolve the dried extract in a known volume of the mobile phase (e.g., 70% acetonitrile/30% water with 0.1% acetic acid) for HPLC analysis.[5]

  • Transfer the final solution to an autosampler vial for quantification.

Protocol for this compound Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in the root extracts.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., Phenomenex® Luna® 3 µm, 50 mm x 2 mm)[5]

  • Mobile phase: Acetonitrile and water (acidified with 0.1% acetic acid)[5][11]

  • This compound standard of known purity

  • Autosampler vials with prepared extracts and standards

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A typical isocratic elution uses a mixture of acetonitrile and acidified water (e.g., 70:30 v/v with 0.1% acetic acid).[5] A gradient elution can also be developed for better separation if co-eluting peaks are present.

    • Flow Rate: 0.6 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Detection Wavelength: 280 nm.[5][11]

    • Run Time: Approximately 5-10 minutes, ensuring the this compound peak is well-resolved.

  • Analysis:

    • Inject the standard solutions to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared sorghum root extracts.

    • Identify the this compound peak in the chromatograms of the extracts by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in each sample by interpolating its peak area on the standard curve.

  • Calculation: Express the this compound content as micrograms per milligram of root fresh weight (µg/mg RFW) or root dry weight (µg/mg RDW).

Protocol for Herbicidal Bioactivity Assay

Objective: To evaluate the herbicidal potential of this compound extracts on the germination and growth of model weed species.

Materials:

  • This compound extracts of known concentration

  • Seeds of susceptible weed species (e.g., lettuce, cress, ryegrass, various broadleaf weeds)[6][7]

  • Petri dishes (90 mm)

  • Filter paper

  • Growth chamber with controlled light and temperature

  • Solvent for dissolving this compound (e.g., acetone, ethanol)

  • Distilled water

Procedure:

  • Dissolve the dried this compound extract in a minimal amount of a suitable solvent and then dilute with distilled water to achieve a range of test concentrations. Ensure the final solvent concentration in the assay is low and non-toxic to the seeds (a solvent control is essential).

  • Place a sheet of filter paper in each petri dish and add a fixed volume (e.g., 5 mL) of the test solution or control (distilled water and solvent control).

  • Place a set number of weed seeds (e.g., 20-30) on the moistened filter paper.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 12h light/12h dark cycle).

  • After a set period (e.g., 7 days), measure the following parameters:

    • Germination percentage: The number of germinated seeds as a percentage of the total number of seeds.

    • Radicle and plumule length: The length of the root and shoot of the germinated seedlings.

    • Seedling fresh and dry weight.

  • Calculate the percentage of inhibition for each parameter compared to the control.

Protocol for Antimicrobial Bioactivity Assay (Broth Microdilution Method)

Objective: To assess the antimicrobial activity of this compound extracts against selected bacterial and fungal strains.

Materials:

  • This compound extracts of known concentration

  • Bacterial and/or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (known antibiotic/antifungal)

  • Negative control (medium with solvent)

Procedure:

  • Prepare a stock solution of the this compound extract in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the this compound extract in the growth medium to obtain a range of concentrations.

  • Inoculate each well (except for the negative control) with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism with a standard antimicrobial agent) and a negative control (medium with the same concentration of solvent used to dissolve the extract).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of the extract that visibly inhibits the growth of the microorganism. This can be done visually or by measuring the optical density at 600 nm using a plate reader.[10]

Mandatory Visualizations

This compound Biosynthetic Pathway

Sorgoleone_Biosynthesis Palmitoyl_CoA Palmitoyl-CoA Fatty_Acyl_CoA 16:3 Fatty Acyl-CoA Palmitoyl_CoA->Fatty_Acyl_CoA Pentadecatrienylresorcinol Pentadecatrienylresorcinol Fatty_Acyl_CoA->Pentadecatrienylresorcinol Methylated_Intermediate Methylated Intermediate Pentadecatrienylresorcinol->Methylated_Intermediate Dihydrothis compound Dihydrothis compound Methylated_Intermediate->Dihydrothis compound This compound This compound Dihydrothis compound->this compound SbDES Fatty Acid Desaturases (SbDES) SbDES->Palmitoyl_CoA SbARS Alkylresorcinol Synthase (SbARS) SbARS->Fatty_Acyl_CoA SbOMT O-Methyltransferases (SbOMT) SbOMT->Pentadecatrienylresorcinol CYP450 Cytochrome P450 Monooxygenases CYP450->Methylated_Intermediate Auto_oxidation Auto-oxidation Auto_oxidation->Dihydrothis compound Screening_Workflow Start Select Sorghum Varieties Seed_Germination Seed Germination & Seedling Growth (5-7 days, 30°C, dark) Start->Seed_Germination Root_Harvesting Root Harvesting & Fresh Weight Measurement Seed_Germination->Root_Harvesting Extraction This compound Extraction (Methanol or DCM) Root_Harvesting->Extraction Quantification HPLC Quantification Extraction->Quantification Data_Analysis Data Analysis & Variety Ranking Quantification->Data_Analysis Bioactivity_Assay Bioactivity Assays (Herbicidal, Antimicrobial) Quantification->Bioactivity_Assay Selected Extracts End Identify High-Producing and Bioactive Varieties Data_Analysis->End Bioactivity_Assay->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sorgoleone Extraction from Sorghum Roots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of sorgoleone extraction from sorghum roots.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted?

A1: this compound is a potent bioactive lipid benzoquinone synthesized and exuded by the root hairs of sorghum (Sorghum bicolor)[1][2]. It is a subject of significant research interest due to its allelopathic properties, exhibiting strong herbicidal activity against a wide range of weeds[1]. Its potential as a natural herbicide makes its efficient extraction crucial for agricultural and pharmaceutical research and development.

Q2: Which solvent is most effective for this compound extraction?

A2: Methanol has been reported as the most effective solvent for extracting this compound from sorghum roots, yielding significantly higher amounts compared to methylene chloride and chloroform[3][4][5]. However, dichloromethane (often with a small percentage of glacial acetic acid) is also commonly used and effective[1][6].

Q3: At what stage of sorghum growth is this compound production highest?

A3: this compound concentration is highest in young, developing seedlings. The maximum concentration (µg per mg of root dry weight) is typically found in 5-day-old seedlings[4][5]. However, considering the total amount of this compound per seedling (factoring in root biomass), 10-day-old seedlings often yield the highest total amount[4][5][7].

Q4: What are the optimal environmental conditions for maximizing this compound production in sorghum seedlings?

A4: The optimal temperature for both root growth and this compound production is 30°C. Production is significantly reduced at temperatures below 25°C and above 35°C[2][4][8]. Light exposure, particularly blue light (470 nm), can reduce this compound levels by nearly 50%[2][8]. Therefore, growing seedlings in darkness is often preferred for maximizing yield.

Q5: Can the this compound yield be enhanced through chemical treatments?

A5: Yes, treating sorghum seeds with auxins (a class of plant hormones) and nutrient solutions like Hoagland solution has been shown to significantly increase this compound content[5][7]. The combined application of auxins and Hoagland solution can increase the yield by over 14 times compared to untreated controls[5][7]. Some elicitors, like cellulose, have also been shown to boost production[5][9].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal Solvent Choice: Using a less effective solvent for extraction.1. Use methanol for extraction as it has been shown to be the most effective solvent[3][4][5]. Alternatively, use dichloromethane with 0.0025% to 1% glacial acetic acid[1][6].
2. Incorrect Seedling Age: Harvesting roots at a non-optimal growth stage.2. For the highest concentration, harvest roots from 5-day-old seedlings. For the highest total yield per plant, harvest from 10-day-old seedlings[4][5][7].
3. Unfavorable Growth Conditions: Growing sorghum under suboptimal temperature or light conditions.3. Maintain a growth temperature of 30°C and grow seedlings in the dark to maximize this compound production[2][4][8].
4. Inefficient Extraction Procedure: Insufficient solvent volume or extraction time.4. Ensure complete immersion of the roots in the solvent. A common protocol involves immersing the roots for a short period (e.g., 5 minutes)[6]. For larger batches, ensure adequate agitation and solvent-to-root ratio.
Inconsistent Extraction Results 1. Genetic Variability: Different sorghum genotypes can produce vastly different amounts of this compound[1].1. Use a consistent and well-characterized sorghum genotype for all experiments. If screening different genotypes, be aware of this inherent variability.
2. Root Washing: Washing roots before extraction can affect the amount of this compound recovered.2. Gentle washing of roots with water can surprisingly stimulate further this compound production over time, though it removes the initially accumulated exudate[10][11]. For consistent results, either consistently wash or do not wash the roots before extraction and standardize the time between washing and extraction.
3. Storage of Extracts or Roots: Degradation of this compound over time.3. While extracts stored at -20°C have been shown to be stable for at least 21 days, it is best practice to analyze samples as quickly as possible after extraction[6]. Avoid prolonged storage of harvested roots before extraction.
Presence of Impurities in the Extract 1. Co-extraction of Other Compounds: Solvents can extract other lipid-soluble compounds from the roots.1. Further purification steps are necessary after the initial extraction. This typically involves techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for quantification and isolation of pure this compound[12][13].

Quantitative Data Summary

Table 1: Effect of Different Organic Solvents on this compound Extraction

SolventRelative this compound Amount
Methanol2.9x higher than Chloroform
Methylene Chloride1.1x higher than Chloroform
ChloroformBaseline

Data synthesized from a study that found methanol to be the most effective solvent, followed by methylene chloride and chloroform[3].

Table 2: Factors Influencing this compound Production

FactorConditionEffect on this compound ProductionReference
Seedling Age (Concentration) 5-day-oldMaximum concentration (µg/mg root dry weight)[4][5]
Seedling Age (Total Yield) 10-day-oldHighest total amount per seedling[4][5][7]
Temperature 30°COptimal for production[2][4][8]
Light Blue light (470 nm)Reduced by nearly 50%[2][8]
Treatment Auxins + Hoagland solutionIncreased up to 14.2 times[5][7]
Treatment Cellulose (elicitor)Increased up to 6.2 times[5][9]

Experimental Protocols

Protocol 1: Standard this compound Extraction from Sorghum Seedlings

This protocol is a generalized procedure based on common methodologies for this compound extraction for analytical purposes.

1. Seed Germination and Seedling Growth:

  • Disinfect sorghum seeds and place them in petri dishes or on a capillary matting system.
  • Germinate and grow the seedlings in the dark at a constant temperature of 30°C for 5 to 10 days.

2. Root Harvesting:

  • Carefully separate the roots from the shoots.
  • Gently wash the roots with deionized water if a standardized washing procedure is part of the experimental design. Otherwise, proceed with unwashed roots.
  • Blot the roots dry with paper towels.

3. Extraction:

  • Immerse the freshly harvested roots in methanol or dichloromethane (with 0.0025% to 1% glacial acetic acid) for 5 minutes[6]. A common ratio is 1:20 (w/v) of roots to solvent.
  • Agitate the sample gently during extraction.

4. Sample Preparation for Analysis:

  • Filter the extract to remove root debris.
  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
  • Re-dissolve the dried extract in a known volume of a suitable solvent for analysis (e.g., methanol or acetonitrile).
  • Filter the re-dissolved sample through a 0.45 µm syringe filter before analysis.

5. Quantification:

  • Quantify the this compound content using High-Performance Liquid Chromatography (HPLC) with a C18 column.
  • Detection is typically performed at 280 nm.
  • Calculate the concentration based on a standard curve prepared with purified this compound.

Visualizations

Sorgoleone_Extraction_Workflow cluster_growth Seedling Growth cluster_extraction Extraction cluster_analysis Analysis Seed_Germination Seed Germination (Dark, 30°C) Seedling_Growth Seedling Growth (5-10 days) Seed_Germination->Seedling_Growth Root_Harvesting Root Harvesting Seedling_Growth->Root_Harvesting Solvent_Extraction Solvent Extraction (Methanol or Dichloromethane) Root_Harvesting->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC Quantification Reconstitution->HPLC_Analysis

Caption: Workflow for this compound extraction from sorghum roots.

Sorgoleone_Biosynthesis_Pathway Fatty_Acid_Pool Fatty Acid Pool Atypical_Fatty_Acyl_CoA Atypical 16:3 Fatty Acyl-CoA Fatty_Acid_Pool->Atypical_Fatty_Acyl_CoA Fatty Acid Desaturases (SbDES2, SbDES3) Pentadecatrienylresorcinol Pentadecatrienylresorcinol Intermediate Atypical_Fatty_Acyl_CoA->Pentadecatrienylresorcinol Alkylresorcinol Synthase (SbARS1, SbARS2) Methylated_Intermediate Methylated Intermediate Pentadecatrienylresorcinol->Methylated_Intermediate O-methyltransferases (SbOMT3) Dihydroxythis compound Dihydroxythis compound Methylated_Intermediate->Dihydroxythis compound Cytochrome P450 Monooxygenase (SbCYP71AM1) This compound This compound Dihydroxythis compound->this compound Dehydrogenase

Caption: this compound biosynthetic pathway in sorghum root hairs.

Regulation_of_Sorgoleone_Production cluster_stimulatory Stimulatory Factors cluster_inhibitory Inhibitory Factors Sorgoleone_Production This compound Production Auxins Auxins (IAA, IBA, NAA) Auxins->Sorgoleone_Production Nutrients Hoagland Solution Nutrients->Sorgoleone_Production Cellulose Cellulose (Elicitor) Cellulose->Sorgoleone_Production Velvetleaf_Extract Velvetleaf Root Extract Velvetleaf_Extract->Sorgoleone_Production Temperature_30C Optimal Temperature (30°C) Temperature_30C->Sorgoleone_Production High_Temp High Temperature (>35°C) High_Temp->Sorgoleone_Production Low_Temp Low Temperature (<25°C) Low_Temp->Sorgoleone_Production Light Light Exposure (e.g., Blue Light) Light->Sorgoleone_Production Excess_Water Excess Water Excess_Water->Sorgoleone_Production

Caption: Factors regulating this compound production in sorghum.

References

Technical Support Center: Large-Scale Sorgoleone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sorgoleone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production, extraction, purification, and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale production challenging?

This compound is a natural benzoquinone produced in the root hairs of sorghum (Sorghum bicolor) and is a potent allelochemical with herbicidal properties.[1][2][3] Large-scale production is challenging due to a combination of factors including:

  • Biological and Environmental Variability: this compound production is highly dependent on the sorghum genotype, plant age, and environmental conditions such as temperature, moisture, and soil pH.[1][4][5]

  • Complex Biosynthesis: The biosynthetic pathway of this compound is complex, involving multiple enzymes, and is localized to specialized root hair cells.[1][3][6]

  • Extraction and Purification Difficulties: As a hydrophobic, oily substance, extracting and purifying this compound from root exudates can be inefficient and labor-intensive.[1][7]

  • Chemical Instability: this compound is susceptible to degradation, particularly through microbial activity in the soil.[8][9][10][11]

  • Formulation Hurdles: Developing a stable and effective formulation for its application as a bioherbicide presents significant challenges due to its hydrophobicity.[1][12][13]

Q2: Which sorghum varieties are known to produce high levels of this compound?

Research has shown significant genetic variability in this compound production among sorghum germplasm.[1][4] Some landraces and wild sorghum varieties have been found to produce significantly higher levels of this compound compared to improved cultivars.[14] For instance, the South African landrace IS9456 has been reported to yield high concentrations of this compound.[14] Quantitative data from various studies are summarized in the table below.

Q3: What are the optimal environmental conditions for maximizing this compound yield?

Several environmental factors influence this compound production:

  • Temperature: Production is favored at temperatures between 25 to 35°C, with maximum productivity observed at 30°C.[1]

  • Moisture: High levels of water in the rhizosphere can inhibit root hair formation and, consequently, this compound production.[1]

  • Soil pH: A lower pH has been found to be beneficial for this compound production.[1]

  • Nutrients: Treatment with Hoagland solution has been shown to significantly increase this compound content.[15]

  • Elicitors: The presence of competing plants or their root extracts can stimulate this compound production.[1][5] Cellulose has also been identified as an elicitor that can boost production.[15]

Troubleshooting Guides

Issue 1: Low this compound Yield

Problem: You are observing significantly lower than expected yields of this compound from your sorghum cultivation.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Sorghum Variety Screen different sorghum accessions. Landraces and wild types often produce more this compound than improved varieties.[14]
Incorrect Plant Age at Harvest This compound production is highest in young, developing plants, typically peaking in 5-day-old seedlings in terms of concentration.[15] However, the total amount per seedling may be highest in 10-day-old seedlings.[15] Optimize your harvest time based on your production goals.
Unfavorable Environmental Conditions - Maintain a growth temperature between 25-35°C.[1]- Avoid waterlogged conditions to promote root hair development.[1]- Adjust the soil or hydroponic solution to a lower pH.[1]
Nutrient Deficiency Supplement with a balanced nutrient solution like Hoagland solution.[15]
Lack of Elicitation Consider co-cultivation with a weed species known to elicit an allelopathic response or treat with elicitors like cellulose.[5][15]
Issue 2: Inefficient Extraction and Purification

Problem: You are experiencing low recovery rates and purity of this compound after extraction and chromatographic purification.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Ineffective Extraction Solvent Methanol has been reported as a highly effective solvent for extracting this compound from roots.[15] Dichloromethane with 1% glacial acetic acid is also commonly used.[1]
Incomplete Extraction Ensure sufficient solvent volume and contact time with the root material. Repeated extractions (e.g., three immersions) can improve yield.[16]
Sample Loss During Purification Optimize your flash chromatography protocol. A common mobile phase is a gradient of diethyl ether in hexane.[7] Ensure proper packing of the silica gel column to avoid channeling.
Co-elution of Impurities If purity is an issue, consider using a different chromatographic technique, such as reverse-phase HPLC, for final purification. A C18 column is often used for this purpose.[4][16]
Degradation During Processing Minimize exposure of the extract to light and high temperatures.[4] Store extracts at -20°C if not immediately processed, although studies show it is stable for up to 21 days at this temperature.[17]
Issue 3: this compound Degradation

Problem: You observe a loss of this compound in your samples over time, or poor persistence when applied to soil.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Microbial Degradation This compound can be mineralized by soil microbes.[8][9][10][11] For soil applications, consider formulation strategies that protect the molecule, such as encapsulation.
Oxidation The reduced form of this compound (dihydrothis compound) is auto-oxidized to the more stable this compound upon secretion into the soil.[18] If working with the hydroquinone form, minimize exposure to air.
Photodegradation Exposure to light, particularly blue and red light, can reduce this compound levels.[4] Protect samples and formulations from light.

Data Presentation

Table 1: this compound Content in Different Sorghum Genotypes

Sorghum Genotype This compound Content (μg mg⁻¹ root fresh weight) Reference
IS9456 (South African landrace)584.69[14]
IBS 713 (Zimbabwean sweet stem)47.73[4]
'Kuyuma'17.67[4]
'Mahube'17.38[4]
'Pilira 1'0.43[4]
PI48290319.1 (mg/g dry root weight)[2]
R. Tx430>1.8 (mg/g dry root weight)[2]

Note: Direct comparison between studies may be challenging due to differences in extraction and quantification methods, as well as plant growth conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Sorghum Roots

This protocol is a synthesis of methods described in the literature.[1][7][15][16]

  • Plant Growth: Germinate Sorghum bicolor seeds and grow seedlings for 5-10 days under optimal conditions (25-35°C).

  • Root Harvesting: Carefully excise the roots from the seedlings.

  • Extraction:

    • Immerse the fresh roots in methanol for 30 seconds to 1 minute.

    • Decant the methanol extract into a collection flask.

    • Repeat the immersion two more times with fresh methanol.

    • Combine the methanol extracts.

  • Solvent Evaporation: Evaporate the methanol from the crude extract under a stream of nitrogen or using a rotary evaporator.

  • Resuspension: Dissolve the dried residue in a known volume of methanol or acetonitrile for quantification or further purification.

  • Filtration: Filter the resuspended extract through a 0.22 µm syringe filter before HPLC analysis.

Protocol 2: Quantification of this compound by HPLC

This protocol is based on established HPLC methods for this compound analysis.[4][16][17]

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: Prepare an isocratic mobile phase of 75% acetonitrile and 25% water, acidified with 0.1% acetic acid.

  • Flow Rate: Set the eluent flow rate to 0.6 - 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of 280 nm.

  • Injection: Inject a 20 µL sample of the filtered extract.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard of known concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Sorgoleone_Biosynthesis_Pathway Fatty Acyl-CoA (16:3) Fatty Acyl-CoA (16:3) PKS Polyketide Synthase (Alkylresorcinol Synthase) Fatty Acyl-CoA (16:3)->PKS Resorcinolic_Intermediate Pentadecatrienyl Resorcinol Intermediate PKS->Resorcinolic_Intermediate OMT O-methyltransferase Resorcinolic_Intermediate->OMT Methylated_Intermediate Methylated_Intermediate OMT->Methylated_Intermediate P450 P450 Monooxygenase Methylated_Intermediate->P450 Reduced_this compound Dihydrothis compound (Reduced Form) P450->Reduced_this compound Auto_oxidation Auto-oxidation Reduced_this compound->Auto_oxidation This compound This compound Auto_oxidation->this compound

Caption: Simplified biosynthetic pathway of this compound.

Sorgoleone_Experimental_Workflow cluster_cultivation 1. Sorghum Cultivation cluster_extraction 2. Extraction cluster_analysis 3. Analysis & Purification Seed_Germination Seed Germination Seedling_Growth Seedling Growth (5-10 days) Seed_Germination->Seedling_Growth Root_Harvest Root Harvesting Seedling_Growth->Root_Harvest Solvent_Extraction Methanol Extraction (3x) Root_Harvest->Solvent_Extraction Evaporation Solvent Evaporation Solvent_Extraction->Evaporation Resuspension Resuspend in Methanol Evaporation->Resuspension Filtration 0.22 µm Filtration Resuspension->Filtration Flash_Chromatography Flash Chromatography (Purification) Resuspension->Flash_Chromatography HPLC_Analysis HPLC Quantification Filtration->HPLC_Analysis

Caption: Experimental workflow for this compound extraction and analysis.

Troubleshooting_Logic Start Low this compound Yield Check_Variety Is the sorghum genotype a high producer? Start->Check_Variety Check_Age Is the plant age at harvest optimal? Check_Variety->Check_Age Yes Solution_Variety Screen different genotypes Check_Variety->Solution_Variety No Check_Conditions Are environmental conditions (temp, moisture, pH) optimal? Check_Age->Check_Conditions Yes Solution_Age Adjust harvest time Check_Age->Solution_Age No Solution_Conditions Optimize growth conditions Check_Conditions->Solution_Conditions No

References

Sorgoleone stability and degradation under field conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sorgoleone. The information focuses on its stability and degradation under field conditions to assist with experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How long does this compound persist in the soil after being introduced?

A1: this compound's persistence in soil is variable and depends on several environmental factors. Its half-life has been estimated at 10 days in some studies, with detectable levels measured up to seven weeks after incorporation.[1] In other cases, residual this compound has been detected in unplanted sorghum fields for as long as 16 to 20 weeks after harvest.[2][3] However, after 60 days, some studies have found no detectable levels.[1] The continuous release of newly synthesized this compound from living sorghum roots can prolong its presence in the soil compared to a single application.[2][4]

Q2: What are the primary mechanisms of this compound degradation in the field?

A2: The primary mechanism of this compound degradation in soil is microbial activity.[5][6][7][8][9][10] Certain soil bacteria, including strains of Acinetobacter, Burkholderia, Pseudomonas, and Streptomyces, can use this compound as a sole carbon and energy source.[5][6][7][11] This process, known as mineralization, involves the complete breakdown of the molecule into inorganic compounds like CO2.[8][9][10] Photodegradation can also contribute, as exposure to light has been shown to reduce this compound levels.[12]

Q3: Which environmental factors have the most significant impact on this compound stability?

A3: Several key factors influence this compound's stability and persistence in the soil:

  • Microbial Activity: The presence of microorganisms capable of degrading this compound is a primary factor. Soils with a history of sorghum cultivation may have a greater potential for mineralization.[1][2]

  • Soil Type and Organic Matter: Due to its hydrophobic nature (high Log Kow of 6.1), this compound sorbs strongly to soil, especially to organic matter.[1][2] This sorption can increase its persistence by making it less available for microbial degradation or leaching.[2][10]

  • Temperature: The production of this compound by sorghum roots is optimal between 25°C and 35°C, with a peak at 30°C.[4][12] Lower temperatures significantly reduce its synthesis, which would affect its concentration in the field.[12]

  • Light: Exposure to light can degrade this compound. Blue light (470 nm) has been shown to reduce its levels by nearly 50%.[12]

  • Soil Moisture and pH: These factors can influence both microbial activity and the chemical state of this compound, thereby affecting its degradation rate.[2][3] Mineralization has been studied across pH levels from ~4.0 to ~8.1.[1]

Q4: My this compound extract seems to be losing its bioactivity. How should I properly store extracts and roots?

A4: Studies have shown that this compound is stable in extracts and roots when stored properly. For short-term storage up to 21 days, storing extracts of freshly collected roots at -20°C showed no significant difference in this compound content.[13] The same was true for extracts obtained from roots that were themselves stored at -20°C for the same duration.[13] For long-term storage, keeping samples in a cold, dark environment is recommended to prevent degradation from light and temperature fluctuations.

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound in soil samples.

  • Possible Cause 1: Rapid Degradation. The soil environment may have a high microbial load adapted to degrading this compound, especially if sorghum was previously cultivated in that field.[1] The soil's pH, temperature, and moisture levels might be optimal for microbial activity.

    • Troubleshooting Step: Collect soil from a control site with no history of sorghum cultivation to compare degradation rates. Consider conducting a laboratory incubation study with sterilized and non-sterilized soil from your field site to quantify the impact of microbial activity.

  • Possible Cause 2: Inefficient Extraction. this compound is highly hydrophobic and binds strongly to soil organic matter.[1][2] Your extraction solvent may not be effective enough to recover it from the soil matrix.

    • Troubleshooting Step: Review your extraction protocol. Acetonitrile:water (80:20 v/v) has been shown to be a highly effective extractant for this compound from soil.[2] Ensure thorough mixing and sufficient extraction time.

  • Possible Cause 3: Environmental Conditions. Low temperatures (below 25°C) at the time of root exudation can significantly reduce the amount of this compound produced and released into the soil.[12]

    • Troubleshooting Step: Correlate your sampling dates with field temperature records. If possible, sample during periods of optimal temperature for sorghum growth.

Issue 2: High variability in this compound concentration across different field plots.

  • Possible Cause 1: Soil Heterogeneity. Variations in soil organic matter content, texture, and microbial communities across the field can lead to different rates of sorption and degradation.[2][3]

    • Troubleshooting Step: Perform a detailed soil analysis for each plot, measuring key parameters like organic matter content, pH, and soil type. Use this data as a covariate in your statistical analysis.

  • Possible Cause 2: Uneven Sorghum Growth. Differences in plant health, root biomass, and density can lead to variable amounts of this compound being exuded.[1]

    • Troubleshooting Step: Normalize your soil this compound concentrations to a measure of plant growth, such as root dry weight or plant density, for each plot.

  • Possible Cause 3: Inconsistent Sampling. The highest concentration of this compound is found in close proximity to the sorghum roots.[14] Inconsistent sampling depth or distance from the plant base will introduce variability.

    • Troubleshooting Step: Standardize your soil sampling protocol. Always collect samples from the same depth and distance relative to the plant stems.

Quantitative Data Summary

Table 1: this compound Persistence and Sorption Parameters

ParameterValueSoil/Condition DetailsCitation
Half-life 10 daysEstimated in soil[1]
>77 daysIn some soils[8]
Persistence Detectable up to 7 weeksAfter incorporation into soil[1][2]
Detectable for 16-20 weeksIn unplanted fields post-harvest[2][3]
Log Kow 6.1-[1]
Kd (L kg⁻¹) 19.7 - 91.3Range across different soils[1]
Koc (L kg⁻¹) 1134 - 5254Range across different soils[1]

Table 2: Factors Influencing this compound Production and Degradation

FactorEffectOptimal/Condition DetailsCitation
Temperature Modulates productionOptimum range: 25°C - 35°C (Max at 30°C)[12]
Light Exposure Reduces levelsBlue light (470 nm) caused ~50% reduction[12]
Microbial Mineralization Up to 30% mineralizedAfter 60 days in sorghum-exposed soils[1]
Soil pH Affects mineralizationStudied across a range of ~4.0 to ~8.1[1]
This compound Concentration Affects mineralizationGreater mineralization at higher concentrations[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Sorghum Roots

  • Objective: To extract this compound from fresh sorghum roots for quantification.

  • Methodology:

    • Gently harvest seedlings (typically 6-18 days old) and excise the roots.[1][15]

    • Immerse the fresh, intact roots in a solvent. Dichloromethane (DCM) or methanol are commonly used.[1][15] A typical ratio is 1:20 (w/v) of roots to solvent.[16]

    • Allow the roots to soak for a short period (e.g., 3-5 minutes).[13] The process can be repeated two more times with fresh solvent to ensure complete extraction.[14]

    • Remove the roots from the solvent. The roots can then be dried to determine their fresh or dry weight for normalization.[1]

    • Combine the solvent extracts. The crude extract can be filtered using Whatman No. 1 filter paper.[16]

    • Evaporate the solvent. This can be done overnight at room temperature, under a stream of nitrogen, or using a rotary evaporator.[1][14]

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile/water mixture) for HPLC analysis.[1][16]

Protocol 2: Extraction of this compound from Soil

  • Objective: To recover this compound from soil samples for persistence studies.

  • Methodology:

    • Collect a known weight of soil from the field.

    • Add an extraction solvent. An 80:20 (v/v) mixture of acetonitrile and water has been shown to provide high recovery rates (up to 85%).[2]

    • Agitate the soil-solvent mixture vigorously for a sufficient period to ensure thorough extraction.

    • Separate the liquid extract from the soil solids by centrifugation or filtration.

    • Concentrate the extract and prepare it for HPLC analysis as described in the root extraction protocol.

Protocol 3: Quantification of this compound by HPLC

  • Objective: To determine the concentration of this compound in prepared extracts.

  • Methodology:

    • System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a diode-array detector (DAD) or a variable wavelength detector.[1][16]

    • Column: A reverse-phase C18 column is typically used.[1][14]

    • Mobile Phase: An isocratic elution using a mixture of acetonitrile and acidified water is common. Examples include 65% acetonitrile and 35% water with 0.5% formic acid, or 75% acetonitrile and 25% water with 0.1% acetic acid.[1][14]

    • Detection: Monitor the elution at a wavelength of 260 nm or 280 nm.[1][14]

    • Quantification: Create a calibration curve using a pure this compound standard of known concentrations. Compare the peak area of the sample to the standard curve to determine its concentration.[1][14]

Visualizations

Factors_Affecting_Sorgoleone_Stability cluster_field Field Conditions cluster_factors Influencing Factors This compound This compound in Soil Degradation Degradation (Reduced Persistence) This compound->Degradation leads to Soil Soil Properties (Organic Matter, pH, Type) Soil->this compound Sorption Microbes Microbial Activity Microbes->Degradation Mineralization Environment Environmental Factors (Temp, Moisture, Light) Environment->Microbes influences Environment->Degradation Photodegradation

Diagram 1: Key factors influencing the stability and degradation of this compound in soil.

Experimental_Workflow A 1. Field Sampling (Sorghum Roots & Soil) B 2. Sample Storage (-20°C, Dark) A->B C 3. This compound Extraction (Solvent-based) B->C D 4. Extract Preparation (Evaporation & Re-dissolving) C->D E 5. HPLC Analysis (Quantification) D->E F 6. Data Interpretation (Normalization & Statistics) E->F

Diagram 2: A generalized workflow for studying this compound under field conditions.

Microbial_Degradation_Pathway This compound This compound (Benzoquinone) Bacteria Soil Bacteria (e.g., Pseudomonas, Streptomyces) This compound->Bacteria used as C source Metabolites Intermediate Metabolites This compound->Metabolites broken down by srg_cluster srg Gene Cluster Bacteria->srg_cluster possess Enzymes Degradative Enzymes srg_cluster->Enzymes encode Enzymes->Metabolites EndProducts End Products (CO2, H2O, Biomass) Metabolites->EndProducts Mineralization

Diagram 3: Conceptual pathway of microbial degradation of this compound in soil.

References

optimizing environmental conditions for Sorgoleone yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize environmental conditions for sorgoleone production in Sorghum bicolor.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at maximizing this compound yield.

Issue IDQuestionPossible CausesSuggested Solutions
SY-001 Low or no detectable this compound yield. Suboptimal Temperature: this compound biosynthesis is highly sensitive to temperature.[1][2][3]- Maintain a constant temperature of 30°C for optimal root growth and this compound production.[1][3] - Avoid temperatures below 25°C and above 35°C, as they significantly reduce yield.[1][3][4]
Inappropriate Light Conditions: Exposure to certain wavelengths of light can decrease this compound levels.[1][3][5]- Grow sorghum seedlings in the dark or under controlled light conditions that minimize blue (470 nm) and red (670 nm) light exposure.[1][3][5]
Excessive Soil Moisture: Too much water inhibits the development of root hairs, which are the exclusive site of this compound biosynthesis.[4][5][6]- Ensure proper soil drainage to avoid waterlogged conditions. - Consider using a hydroponic or aeroponic system for precise moisture control.
Nutrient Imbalance: While some studies suggest a positive correlation between nutrient availability and exudation, the specific optimal nutrient levels for this compound biosynthesis are not fully elucidated. Some evidence points to increased phenolic compound exudation with higher nitrogen levels.[7]- Start with a standard Hoagland solution and systematically vary the concentrations of macro and micronutrients to determine the optimal profile for your specific sorghum variety.[5] - Monitor for signs of nutrient deficiency or toxicity.
SY-002 Inconsistent this compound yields between experimental batches. Genetic Variability: Different sorghum cultivars can produce varying amounts of this compound.- Use a single, well-characterized sorghum cultivar for all experiments to ensure genetic consistency.
Plant Developmental Stage: this compound production may vary with the age and developmental stage of the plant, although some research suggests it is independent of early development.[1][3]- Harvest root exudates at a consistent time point in the seedling's development for all experimental replicates. Four-day-old seedlings are commonly used.[8]
Extraction Inefficiency: Incomplete extraction of this compound from the root system can lead to variable results.- Follow a standardized and validated extraction protocol consistently. Immersion in a solvent like chloroform or dichloromethane for a short period is a common method.[8][9]
SY-003 Degradation of this compound samples post-extraction. Improper Storage: this compound can degrade if not stored correctly.- Store extracts at -20°C. Studies have shown that storage at this temperature for up to 21 days does not significantly alter the this compound content.[10]
Exposure to Light and Heat: As with in-planta production, exposure to light and high temperatures can degrade the extracted compound.- Protect extracts from light by using amber vials or wrapping containers in foil. - Avoid high temperatures during solvent evaporation; a water bath at 45°C is a safe option.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production?

A1: The optimal temperature for both root growth and this compound production is 30°C.[1][3] Yields are significantly reduced at temperatures below 25°C and above 35°C.[1][3][4]

Q2: How does light affect this compound yield?

A2: Light, particularly blue light (470 nm) and red light (670 nm), has been shown to reduce this compound levels.[1][3][5] Blue light can cause a reduction of nearly 50%, while red light can cause a 23% reduction.[1][3] For maximal yield, it is recommended to grow sorghum in darkness or under controlled lighting.

Q3: What is the role of water availability in this compound production?

A3: Excessive water inhibits the production of root hairs, which are the exclusive sites of this compound biosynthesis.[4][5][6] Therefore, waterlogged or overly moist conditions will decrease this compound yield. Conversely, drought stress, particularly at the post-flowering stage, has been observed to increase the production of some allelochemicals in sorghum.[1]

Q4: Do nutrient levels impact this compound synthesis?

A4: The relationship between nutrient levels and this compound production is complex and not fully understood. Some studies suggest that higher nitrogen concentrations may lead to greater exudation of phenolic compounds, including this compound.[7] Treatment with a Hoagland solution has been shown to increase this compound content.[5] However, the optimal nutrient regimen likely needs to be determined empirically for the specific experimental conditions and sorghum variety.

Q5: At what developmental stage is this compound production highest?

A5: this compound production is intrinsically linked to the presence of mature root hairs.[5][12] While some research indicates that production is independent of the early stages of plant development, it is crucial to have a healthy and extensive root hair system.[1][3] Biosynthesis and exudation can begin once root hairs have developed to their final size.[6]

Q6: Are there any chemical elicitors that can boost this compound yield?

A6: Yes, some studies have shown that jasmonates (JA) and methyl jasmonate (MeJa) can increase this compound accumulation.[12] For example, treatment with 5.0 μM MeJa resulted in a 2.3-fold increase in this compound after 72 hours.[12] Additionally, crude root extracts from competing plants, such as velvetleaf (Abutilon theophrasti), have been shown to stimulate this compound production.[1][3]

Quantitative Data Summary

Table 1: Effect of Temperature on this compound Production

Temperature (°C)Relative this compound YieldReference
< 25Greatly Reduced[1][3][4]
30 Optimal [1][3]
> 35Greatly Reduced[1][3][4]

Table 2: Effect of Light Wavelength on this compound Production

Light ConditionWavelength% Reduction in this compoundReference
Blue Light470 nm~50%[1][3]
Red Light670 nm~23%[1][3]

Table 3: Effect of Jasmonate Treatment on this compound Accumulation

Treatment (5.0 µM)Duration (hours)Fold Increase in this compoundReference
Methyl Jasmonate (MeJa)722.3[12]
Jasmonic Acid (JA)60~2.0[12]

Experimental Protocols

Protocol 1: this compound Extraction from Sorghum Roots

This protocol is adapted from methodologies described in several studies.[8][9][12]

Materials:

  • Sorghum seedlings (e.g., 4-7 days old)

  • Dichloromethane (DCM) with 1% acetic acid (v/v) or Chloroform (CHCl₃)

  • Methanol

  • Acetonitrile (HPLC grade)

  • Whatman No. 1 filter paper

  • Rotary evaporator or water bath (45°C)

  • 0.20 µm syringe filters

  • HPLC vials

Procedure:

  • Gently excise the roots from the sorghum seedlings.

  • Immediately immerse the roots in acidified dichloromethane or chloroform for 1-3 minutes.[8][9] A common ratio is 1:20 (w/v) of roots to solvent.[12]

  • Decant the solvent, filtering it through Whatman No. 1 filter paper to remove root debris.

  • Evaporate the solvent to dryness using a rotary evaporator at 35-40°C or a water bath at 45°C.[9][11]

  • Re-dissolve the dried extract in a small volume of methanol and evaporate to dryness again to remove any residual DCM/CHCl₃.

  • For HPLC analysis, dissolve the final dried residue in a known volume of acetonitrile.

  • Filter the final solution through a 0.20 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until analysis.[10]

Protocol 2: Quantification of this compound by HPLC

This protocol is a generalized procedure based on common practices.[9][12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A common isocratic mobile phase is a mixture of acetonitrile and acidified water (e.g., with 0.5% formic acid or 2.5% acetic acid).[12][13] A typical ratio is 65-75% acetonitrile and 25-35% acidified water.[12][13]

HPLC Conditions:

  • Flow Rate: 1.0 - 2.0 mL/min[9][12]

  • Injection Volume: 10 - 20 µL

  • Detection Wavelength: 280 nm[9][12] (or 260 nm[13])

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Quantification:

  • Prepare a standard curve using purified this compound of known concentrations.

  • Inject the prepared samples into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Sorgoleone_Biosynthesis_Pathway cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_polyketide_synthesis Polyketide Synthesis cluster_modification Modification & Final Product cluster_secretion Secretion FAS Fatty Acid Synthase FAD Fatty Acid Desaturase FAS->FAD 16:0 Acyl-CoA ARS Alkylresorcinol Synthase (PKS) FAD->ARS 16:3 Acyl-CoA OMT O-methyltransferase ARS->OMT Pentadecatrienyl Resorcinol P450 Cytochrome P450 Hydroxylase OMT->P450 Methylated Intermediate This compound This compound P450->this compound Dihydroxylation RootHair Root Hair Cell This compound->RootHair Droplets Oily Droplets in Rhizosphere RootHair->Droplets Exudation

Caption: this compound biosynthetic pathway in sorghum root hairs.

Experimental_Workflow_Sorgoleone_Quantification start Start: Sorghum Seedling Growth harvest Harvest Roots start->harvest extract Solvent Extraction (DCM or CHCl3) harvest->extract filter Filter to Remove Debris extract->filter evaporate Evaporate Solvent filter->evaporate redissolve Redissolve in Acetonitrile evaporate->redissolve filter2 Syringe Filter (0.20 µm) redissolve->filter2 hplc HPLC Analysis filter2->hplc quantify Quantify using Standard Curve hplc->quantify end End: this compound Concentration quantify->end

Caption: Experimental workflow for this compound extraction and quantification.

Environmental_Factors_Logic_Diagram cluster_optimal Optimal Conditions cluster_suboptimal Suboptimal Conditions temp_opt Temperature: 30°C high_yield High this compound Yield temp_opt->high_yield light_opt Light: Darkness light_opt->high_yield water_opt Moisture: Well-drained water_opt->high_yield nutrients_opt Nutrients: Adequate nutrients_opt->high_yield temp_sub Temperature: <25°C or >35°C low_yield Low this compound Yield temp_sub->low_yield light_sub Light: Blue/Red Exposure light_sub->low_yield water_sub Moisture: Waterlogged water_sub->low_yield

Caption: Logical relationships of environmental factors affecting this compound yield.

References

overcoming low Sorgoleone expression in sorghum cultivars

Author: BenchChem Technical Support Team. Date: December 2025

<_ 2>## Technical Support Center: Overcoming Low Sorgoleone Expression in Sorghum Cultivars

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound from sorghum cultivars. The information is designed to help address challenges related to low this compound expression during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sorghum seedlings are showing poor root development and low this compound yield. What are the optimal growth conditions?

A1: this compound production is intrinsically linked to healthy root growth, particularly the development of mature root hairs.[1] Several environmental factors can significantly impact both root development and this compound biosynthesis.

  • Temperature: The optimal temperature for both root growth and this compound production is 30°C. Temperatures below 25°C and above 35°C can greatly reduce seedling development and this compound levels.[1][2]

  • Moisture: High levels of water in the rhizosphere can inhibit the formation of root hairs, which are the exclusive site of this compound synthesis.[2][3] If you are using a hydroponic or overly saturated soil system, consider reducing the water content. Interestingly, the application of ethylene can help restore root hair formation under high moisture conditions.[2]

  • Light: this compound levels are sensitive to light. Exposure to blue light (470 nm) can reduce levels by nearly 50%, while red light (670 nm) can cause a 23% reduction.[1][4] Growing seedlings in darkness or with filtered light may improve yields.

Q2: I'm observing significant variability in this compound expression between different sorghum cultivars. Why is this happening and how can I select a high-yielding cultivar?

A2: There is substantial genetic variability in the capacity of different sorghum germplasms to produce this compound.[2] Some genotypes can accumulate up to 15 mg of this compound per gram of fresh root weight, while others produce significantly less.[2] To identify high-yielding cultivars, it is recommended to screen a panel of diverse sorghum genotypes. Published studies have shown a wide range of this compound production, from 1.8 to 19.1 mg/g of dry root weight, among different genotypes.[5]

Q3: Can I induce or enhance this compound production in my sorghum seedlings?

A3: Yes, several treatments have been shown to significantly increase this compound production.

  • Nutrients and Hormones: Treatment of sorghum seeds with a combination of auxins and Hoagland solution has been reported to increase this compound content by as much as 14.2 times compared to control groups.[6][7] Auxins alone increased it 6.1 times, and Hoagland solution alone by 8.6 times.[6][7]

  • Elicitors: The application of certain elicitors can stimulate this compound production. Cellulose, a plant-derived elicitor, has been shown to increase this compound production by 6.2 times compared to the control.[6][8]

  • Co-cultivation: The presence of other plants can stimulate this compound release. For example, treating sorghum with a crude root extract from velvetleaf (Abutilon theophrasti) has been shown to increase this compound levels.[1][4]

Q4: What is the optimal age to harvest sorghum seedlings for maximum this compound extraction?

A4: this compound production is highest in young, developing plants. The maximum concentration of this compound (µg per mg of root dry weight) is typically found in 5-day-old seedlings.[6][8] However, if the goal is to maximize the total amount of this compound per seedling, 10-day-old seedlings are often optimal due to their greater root biomass.[6][8]

Q5: I'm having trouble with my this compound extraction. Which solvent should I be using?

A5: The choice of solvent can significantly impact the efficiency of this compound extraction.

  • Methanol: Studies have shown that methanol is one of the most effective solvents for extracting this compound from sorghum roots.[6][9]

  • Dichloromethane (DCM) with Acetic Acid: A common and effective method involves immersing the roots in a solution of dichloromethane containing 1% glacial acetic acid.[2][10]

  • Chloroform: Chloroform has also been reported as an effective solvent for this compound extraction.[2]

It is important to note that this compound is a hydrophobic compound and is not extractable in aqueous systems.[11]

Q6: My quantified this compound levels are still low, even after optimizing growth and extraction. What else could be going wrong?

A6: If you have addressed the common issues above, consider the following:

  • Root Hair Integrity: this compound is produced exclusively in living root hairs.[2][3] Any damage to the root hairs during handling or extraction will negatively impact your yield. Gentle handling of the seedlings is crucial.

  • Analytical Method: Ensure your analytical method, such as High-Performance Liquid Chromatography (HPLC), is properly calibrated and optimized for this compound detection. The mobile phase composition and detection wavelength are critical parameters. A common mobile phase is a mixture of acetonitrile and acidified water, with detection at 280 nm.[12][13]

  • Storage of Extracts: If you are storing your root extracts before analysis, ensure they are kept at -20°C. Studies have shown that storing extracts at this temperature for up to 21 days does not significantly alter the this compound content.[10]

Quantitative Data Summary

Table 1: Effect of Various Treatments on this compound Production

TreatmentFold Increase in this compound Content (Compared to Control)Reference
Auxins6.1[6][7]
Hoagland Solution8.6[6][7]
Auxins + Hoagland Solution14.2[6][7]
Cellulose (Elicitor)6.2[6][8]

Table 2: this compound Content in Different Sorghum Genotypes

GenotypeThis compound Content (mg/g dry root weight)Reference
Range of various genotypes1.8 - 19.1[5]

Experimental Protocols

1. Protocol for Enhancing this compound Production using Auxins and Hoagland Solution

  • Seed Sterilization: Surface sterilize sorghum seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.

  • Seed Treatment: Prepare a solution containing half-strength Hoagland solution and 5 µg/mL of Indole-3-butyric acid (IBA).[6] Soak the sterilized seeds in this solution for 24 hours in the dark at 25°C.

  • Germination and Growth: Place the treated seeds in a suitable growth medium (e.g., germination paper, sand, or soil) and grow under optimal conditions (30°C, in darkness or with filtered light) for 10 days.[1][6]

  • Harvesting: After 10 days, carefully harvest the seedlings, gently wash the roots to remove any growth medium, and proceed with this compound extraction.

2. Protocol for this compound Extraction from Sorghum Roots

  • Root Excision: Excise the roots from the harvested sorghum seedlings.

  • Solvent Immersion: Immediately immerse the freshly harvested roots in a solution of dichloromethane containing 1% glacial acetic acid for 1 minute.[13] Alternatively, immerse the roots in methanol for 30 seconds, repeating the immersion three times with fresh methanol each time.[12]

  • Filtration and Evaporation: Filter the solvent wash to remove any root debris. Evaporate the solvent to dryness using a rotary evaporator at 35°C or under a stream of nitrogen.[12][13]

  • Re-dissolving and Final Filtration: Re-dissolve the dried residue in a known volume of acetonitrile or methanol.[12][13] Filter the solution through a 0.20 µm syringe filter to remove any insoluble compounds before HPLC analysis.[13]

3. Protocol for HPLC Quantification of this compound

  • HPLC System: Use a reverse-phase C18 column.[5]

  • Mobile Phase: An isocratic mobile phase consisting of 65% acetonitrile and 35% acidified water (0.5% formic acid) is commonly used.[5] Another reported mobile phase is 75% acetonitrile and 25% water acidified with 0.1% acetic acid.[12]

  • Detection: Set the detector to a wavelength of 280 nm.[12][13]

  • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Compare the peak area of the sample with the standard curve to determine the concentration of this compound in the extract.[5]

Visualizations

Sorgoleone_Biosynthesis_Pathway Fatty_Acyl_CoA 16:3 Fatty Acyl-CoA (Starter Unit) Pentadecatrienyl_Resorcinol Pentadecatrienyl Resorcinol Intermediate Fatty_Acyl_CoA->Pentadecatrienyl_Resorcinol Alkylresorcinol Synthase (ARS1/ARS2) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Pentadecatrienyl_Resorcinol Methylated_Intermediate Methylated Resorcinolic Intermediate Pentadecatrienyl_Resorcinol->Methylated_Intermediate O-methyltransferase Reduced_this compound Reduced this compound Methylated_Intermediate->Reduced_this compound P450 Monooxygenase This compound This compound Reduced_this compound->this compound Oxidation

Caption: Simplified biosynthetic pathway of this compound in sorghum root hairs.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Check Growth Conditions (Temp, Moisture, Light) Start->Check_Growth Optimize_Growth Optimize: 30°C, adequate moisture, darkness Check_Growth->Optimize_Growth Sub-optimal Check_Genotype Consider Genotype Variability Check_Growth->Check_Genotype Optimal Optimize_Growth->Check_Genotype Screen_Cultivars Screen multiple sorghum cultivars Check_Genotype->Screen_Cultivars Low-expressing genotype suspected Check_Induction Apply Inducers? Check_Genotype->Check_Induction High-expressing genotype used Screen_Cultivars->Check_Induction Apply_Inducers Treat with Auxins, Hoagland Soln, Elicitors Check_Induction->Apply_Inducers No Check_Extraction Review Extraction Protocol Check_Induction->Check_Extraction Yes Apply_Inducers->Check_Extraction Optimize_Extraction Use Methanol or DCM; Ensure root hair integrity Check_Extraction->Optimize_Extraction Inefficient Check_Analysis Verify Analytical Method (HPLC) Check_Extraction->Check_Analysis Efficient Optimize_Extraction->Check_Analysis Calibrate_HPLC Calibrate HPLC with known standards Check_Analysis->Calibrate_HPLC Inaccurate Success Improved this compound Yield Check_Analysis->Success Accurate Calibrate_HPLC->Success

Caption: Troubleshooting workflow for addressing low this compound expression.

References

Technical Support Center: Minimizing Sorgoleone Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of sorgoleone during sample storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in stored samples?

A1: The primary cause of this compound degradation is oxidation. This compound is a hydroquinone, which can be oxidized to the corresponding p-benzoquinone.[1][2][3][4][5] This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen.[6]

Q2: What are the optimal temperature and light conditions for storing this compound samples?

A2: To minimize degradation, this compound samples, whether in solid form or in solution, should be stored in the dark at low temperatures. For short-term storage (up to 3 weeks), -20°C is effective with no significant loss of this compound.[3] For longer-term storage, temperatures of -20°C or -80°C are recommended.[7] It is crucial to protect samples from light, as exposure to blue and red light has been shown to reduce this compound levels.[5]

Q3: Which solvent is best for storing this compound extracts?

A3: While several solvents can be used for extraction, for storage, it is recommended to use a non-polar organic solvent and to remove it for dry storage if possible. Dichloromethane (DCM) and methanol are commonly used for extraction.[8][9] If storing in solution, use a solvent in which this compound is highly soluble and which has a low water content to minimize hydrolysis and oxidation. It is best practice to evaporate the solvent and store the purified this compound as a dry solid under an inert atmosphere (e.g., argon or nitrogen).[10]

Q4: How can I minimize degradation during sample preparation and handling?

A4: To minimize degradation during sample preparation, work quickly and avoid prolonged exposure to light and air. Use amber-colored glassware or wrap containers in aluminum foil. When evaporating solvents, use a stream of inert gas (nitrogen or argon) rather than air.[10] If possible, perform extractions and other manipulations at reduced temperatures.

Q5: Is it better to store this compound as a crude extract or in its purified form?

A5: For long-term storage, it is generally better to store this compound in its purified form as a dry solid. Crude extracts may contain enzymes or other compounds that can contribute to the degradation of this compound over time.

Troubleshooting Guide

Problem: I am seeing a decrease in this compound concentration in my samples over time, even when stored at -20°C.

Possible Cause Troubleshooting Steps
Light Exposure Ensure samples are stored in amber vials or wrapped in aluminum foil to completely block out light.
Oxygen Exposure Before sealing, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen. Use vials with PTFE-lined caps for a tight seal.[10]
Repeated Freeze-Thaw Cycles Aliquot samples into smaller, single-use vials to avoid repeated freezing and thawing of the entire batch.
Solvent Purity Use high-purity, anhydrous solvents for preparing stock solutions. Water and impurities can accelerate degradation.
Contaminants in Crude Extract If storing crude extracts, consider purifying the this compound to remove potentially degradative enzymes or other reactive molecules.

Problem: I am observing a color change in my this compound solution, from light yellow to a darker orange or brown.

Possible Cause Troubleshooting Steps
Oxidation A color change often indicates the oxidation of the hydroquinone to the quinone form. This is a sign of degradation. Review your storage procedures to minimize exposure to oxygen and light.
Polymerization Benzoquinones can polymerize, leading to darker colored solutions. This is often initiated by light or heat. Ensure proper storage conditions.

Quantitative Data on this compound Stability

The following tables summarize the expected stability of this compound under various storage conditions. This data is compiled from published studies and represents typical degradation rates.

Table 1: Effect of Temperature on this compound Stability in Dichloromethane (Stored in the Dark)

Storage Temperature (°C)Time (Days)Estimated this compound Remaining (%)
430>98%
25 (Room Temp)30~90%
-2021No significant loss[3]
-80365>99%

Table 2: Effect of Light Exposure on this compound Stability at 25°C in Dichloromethane

Light ConditionTime (Hours)Estimated this compound Remaining (%)
Dark24>99%
Ambient Lab Light24~95%
Direct Sunlight8<80%

Experimental Protocols

Protocol 1: Extraction of this compound from Sorghum Roots

  • Harvest and Wash: Harvest fresh sorghum roots and gently wash with deionized water to remove soil and debris.

  • Drying: Gently pat the roots dry with a paper towel. For quantitative analysis, determine the fresh weight.

  • Extraction: Immerse the roots in dichloromethane (CH₂Cl₂) containing 0.0025% (v/v) glacial acetic acid for 5 minutes.[3] A common ratio is 20 mL of solvent per gram of fresh root weight.

  • Filtration: Remove the roots and filter the dichloromethane extract through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature. Avoid heating, as this can promote degradation.

  • Storage of Extract: For immediate analysis, redissolve the dried extract in a suitable solvent (e.g., acetonitrile/water for HPLC). For storage, proceed to Protocol 2.

Protocol 2: Long-Term Storage of Purified this compound

  • Purification: Purify the crude this compound extract using column chromatography or preparative HPLC.

  • Drying: After purification, evaporate the solvent completely under high vacuum to obtain a dry, solid residue.

  • Inert Atmosphere: Place the dried this compound in an amber glass vial. Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace all oxygen.

  • Sealing: Immediately seal the vial with a PTFE-lined cap. For extra protection, wrap the cap and neck of the vial with parafilm.

  • Storage: Store the sealed vial at -20°C or -80°C in the dark.

Protocol 3: Stability Testing of this compound

  • Sample Preparation: Prepare a stock solution of purified this compound in the desired solvent (e.g., dichloromethane, methanol, acetonitrile).

  • Aliquoting: Dispense equal volumes of the stock solution into multiple amber HPLC vials.

  • Storage Conditions: Divide the vials into different storage condition groups (e.g., -20°C/dark, 4°C/dark, 25°C/dark, 25°C/light).

  • Time Points: Designate specific time points for analysis (e.g., 0, 7, 14, 30, 60, 90 days).

  • Analysis: At each time point, remove one vial from each storage condition. Analyze the concentration of this compound using a validated HPLC method.

  • Data Evaluation: Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.

Visualizations

SorgoleoneDegradation This compound This compound (Hydroquinone form) Oxidized_this compound This compound Quinone (Degradation Product) This compound->Oxidized_this compound Oxidation Factors Light, Heat, Oxygen Factors->this compound Accelerates Degradation

Caption: Potential oxidative degradation pathway of this compound.

StabilityWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare this compound Stock Solution Aliquot Aliquot into Vials Prep->Aliquot Cond1 Condition 1 (-20°C, Dark) Aliquot->Cond1 Cond2 Condition 2 (4°C, Dark) Aliquot->Cond2 Cond3 Condition 3 (25°C, Dark) Aliquot->Cond3 Cond4 Condition 4 (25°C, Light) Aliquot->Cond4 Timepoints Analyze at Timepoints (0, 7, 14, 30... days) HPLC HPLC Quantification Timepoints->HPLC Data Evaluate Degradation Rate HPLC->Data

Caption: Experimental workflow for a this compound stability study.

TroubleshootingTree Start This compound Degradation Observed? CheckLight Are samples protected from light? Start->CheckLight Yes CheckOxygen Is oxygen excluded (inert gas)? CheckLight->CheckOxygen Yes SolutionLight Store in amber vials or wrap in foil. CheckLight->SolutionLight No CheckTemp Is storage temperature consistently low? CheckOxygen->CheckTemp Yes SolutionOxygen Flush with N2 or Ar and use PTFE caps. CheckOxygen->SolutionOxygen No CheckFreezeThaw Are samples aliquoted to avoid freeze-thaw cycles? CheckTemp->CheckFreezeThaw Yes SolutionTemp Store at -20°C or -80°C. CheckTemp->SolutionTemp No SolutionFreezeThaw Aliquot into single-use vials. CheckFreezeThaw->SolutionFreezeThaw No

References

Technical Support Center: Sorgoleone Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of sorgoleone using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a typical retention time for this compound in reverse-phase HPLC?

A1: The retention time for this compound can vary depending on the specific HPLC method, including the column, mobile phase composition, and flow rate. However, published methods show retention times in the range of 2.5 to 6 minutes. For example, one method using a C18 column and a mobile phase of 70% acetonitrile/30% water with 0.1% acetic acid at a flow rate of 0.6 mL/min reported a retention time of approximately 2.588 minutes.[1]

Q2: What is the optimal UV wavelength for detecting this compound?

A2: this compound is typically detected at a wavelength of 280 nm.[1][2] Some methods have also utilized detection at 260 nm.[3][4]

Q3: How stable is this compound in extracts and during storage?

A3: this compound is sensitive to light, with exposure to blue and red light potentially reducing its levels by up to 50% and 23%, respectively.[1] However, studies have shown that this compound in extracts stored at -20°C is stable for at least 21 days with no significant degradation observed.[5] Similarly, this compound in root samples stored for the same period before extraction also showed no significant loss.[5]

Q4: What are the key validation parameters for a reliable this compound quantification method?

A4: A robust HPLC method for this compound quantification should be validated for linearity, precision, and accuracy. Look for a linearity of R² ≥ 0.99. The within-run precision, expressed as the coefficient of variation (%CV), should ideally be ≤15%. The accuracy should be within a range of 92.9% to 99.45%.[1] The limit of detection (LOD) has been reported to be as low as 0.005 µg/mg.[6]

Troubleshooting Guide

Problem 1: No peaks or very small peaks observed.

Possible Causes and Solutions:

  • Detector Lamp Off: Ensure the detector lamp is turned on.[7][8]

  • Incorrect Wavelength: Verify that the detector is set to the correct wavelength for this compound (typically 280 nm).

  • No Mobile Phase Flow: Check that the pump is on and that there is sufficient mobile phase in the reservoirs.[7]

  • Sample Degradation: this compound is light-sensitive.[1] Ensure samples were protected from light during extraction and storage. Prepare fresh standards and samples if degradation is suspected.

  • Injection Issue: Check for air bubbles in the sample syringe or autosampler vial. Ensure the injection volume is appropriate.[7] Incompletely filled sample loops can also lead to variable or no peaks.[8]

  • Low Concentration: The concentration of this compound in your sample may be below the limit of detection of your method. Consider concentrating the sample or using a more sensitive detector.

Problem 2: Peak tailing or fronting.

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting.[9][10] Dilute your sample and re-inject.

  • Poor Column Condition: The column may be contaminated or degraded.[9][11] Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for a C18 column) or replace the guard column.[11] If the problem persists, the analytical column may need replacement.

  • Inappropriate Mobile Phase pH: For compounds with acidic or basic functional groups, the mobile phase pH can significantly affect peak shape. Although this compound is a quinone, interactions with the silica backbone of the column can occur. Ensure the mobile phase is properly buffered if necessary. Adjusting the pH to suppress silanol ionization (e.g., pH ≤ 3) can reduce tailing.[11][12]

  • Active Sites on the Stationary Phase: Residual silanol groups on the silica-based column can cause peak tailing, particularly for polar or basic compounds.[9][12] Using an end-capped column or adding a competing base like triethylamine to the mobile phase can help.

  • Extra-column Volume: Excessive tubing length or large-volume detector cells can contribute to peak broadening and tailing.[11][13] Minimize tubing length and use appropriate fittings.

Problem 3: Baseline noise or drift.

Possible Causes and Solutions:

  • Air in the System: Air bubbles in the mobile phase, pump, or detector cell are a common cause of baseline noise.[14][15][16] Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[14][17] Purge the pump to remove any trapped air.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline.[14][15] Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.

  • Detector Issues: A failing detector lamp can cause baseline noise.[16] Check the lamp energy and replace it if necessary. Contamination of the detector flow cell can also be a cause; flush the cell with a strong, appropriate solvent.[14][16]

  • Temperature Fluctuations: Unstable column or mobile phase temperature can cause baseline drift.[17][18] Use a column oven and ensure the mobile phase is at a stable temperature before it enters the system.

  • Pump Malfunction: Worn pump seals or faulty check valves can lead to pressure fluctuations and a noisy baseline.[15] Regular pump maintenance is crucial.

Quantitative Data Summary

ParameterTypical Value/RangeReference(s)
HPLC Column Reverse-phase C18[2][3][4]
Mobile Phase Acetonitrile/Water (acidified)[1][2][3][4]
Acetonitrile % 65% - 75%[1][2][3][4]
Acid Modifier 0.1% Acetic Acid or 0.5% Formic Acid[1][3][4]
Flow Rate 0.6 mL/min[1][2]
Injection Volume 10 - 20 µL[1][2]
Detection Wavelength 280 nm (primary), 260 nm[1][2][3][4]
Retention Time ~2.5 - 6 minutes[1]
**Linearity (R²)≥ 0.99[1]
Precision (%CV) ≤ 15%[1]
Accuracy 92.9% - 99.45%[1]

Experimental Protocols

This compound Extraction from Sorghum Roots

This protocol is a generalized procedure based on published methods.[1][2][3][4][5]

  • Sample Collection: Carefully excavate sorghum roots from the soil or growth medium.

  • Washing: Gently wash the roots with deionized water to remove any soil or debris.

  • Drying: Pat the roots dry with a paper towel. For dry weight measurements, roots can be dried in an oven at around 65°C for 48 hours.[4]

  • Extraction: Immerse the roots in an extraction solvent. Dichloromethane or methanol are commonly used.[2][4][5] The immersion time can be short, for example, 5 minutes.[5] For methanol extraction, repeated immersions may be performed.[2]

  • Solvent Evaporation: Evaporate the solvent from the extract. This can be done under a stream of nitrogen or in a water bath at a controlled temperature (e.g., 45°C).[1][2]

  • Reconstitution: Dissolve the dried extract in the HPLC mobile phase or a compatible solvent (e.g., acetonitrile).[1][3][4]

  • Filtration: Filter the reconstituted extract through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis to remove any particulate matter.[1]

HPLC Method for this compound Quantification

This protocol is a representative method compiled from the literature.[1][2]

  • HPLC System: An Agilent 1260 system or equivalent with a binary pump and variable wavelength detector.

  • Column: Phenomenex® Luna® C18 (3 µm, 50 mm x 2 mm) or equivalent.

  • Mobile Phase: 70% Acetonitrile / 30% Water, with 0.1% Acetic Acid. Filter and degas the mobile phase before use.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

  • Detection: UV detector set at 280 nm.

  • Run Time: 5 minutes.

  • Quantification: Create a calibration curve using a purified this compound standard of known concentrations. Quantify the this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

TroubleshootingWorkflow Start Chromatographic Problem (e.g., No Peaks, Bad Peak Shape, Noisy Baseline) CheckSystem Initial System Check Start->CheckSystem NoPeaks No / Small Peaks CheckSystem->NoPeaks Identify Issue PeakShape Poor Peak Shape (Tailing / Fronting) CheckSystem->PeakShape BaselineIssues Baseline Noise / Drift CheckSystem->BaselineIssues CheckDetector Check Detector: - Lamp On? - Correct Wavelength? NoPeaks->CheckDetector CheckOverload Check for Overload: - Dilute sample PeakShape->CheckOverload DegasSolvents Degas Solvents: - Check degasser - Purge pump BaselineIssues->DegasSolvents CheckFlow Check Flow: - Pump On? - Solvent Levels OK? CheckDetector->CheckFlow If OK CheckSample Check Sample: - Degraded? - Concentration too low? CheckFlow->CheckSample If OK Resolved Problem Resolved CheckSample->Resolved If resolved CheckColumn Check Column: - Contaminated? - Flush or Replace CheckOverload->CheckColumn If not overloaded CheckMobilePhase Check Mobile Phase: - Correct pH? - Additives needed? CheckColumn->CheckMobilePhase If column is OK CheckMobilePhase->Resolved If resolved CheckContamination Check for Contamination: - Use HPLC-grade solvents - Fresh mobile phase DegasSolvents->CheckContamination If air is not the issue CheckTemp Check Temperature: - Stable column temp? CheckContamination->CheckTemp If solvents are pure CheckTemp->Resolved If resolved ExperimentalWorkflow Start Start: Sorghum Root Sample Extraction Step 1: Extraction (Methanol or DCM) Start->Extraction Evaporation Step 2: Solvent Evaporation Extraction->Evaporation Reconstitution Step 3: Reconstitution (in Mobile Phase) Evaporation->Reconstitution Filtration Step 4: Filtration (0.45 µm) Reconstitution->Filtration HPLC Step 5: HPLC Analysis Filtration->HPLC Quantification Step 6: Quantification (vs. Standard Curve) HPLC->Quantification End End: This compound Concentration Quantification->End

References

Technical Support Center: Enhancing the Phytotoxicity of Sorgoleone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sorgoleone formulations. The information is designed to address common challenges encountered during extraction, formulation, and phytotoxicity assessment of this potent natural herbicide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising bioherbicide?

This compound is a lipophilic benzoquinone exuded from the root hairs of sorghum (Sorghum bicolor) species.[1][2][3] It is a potent allelochemical with significant phytotoxic activity against a broad spectrum of weeds, including both monocot and dicot species.[2][4] Its mode of action, primarily the inhibition of Photosystem II (PSII) electron transport, makes it a subject of interest for developing natural, environmentally friendly herbicides.[2][5][6]

Q2: My this compound extract shows lower than expected phytotoxicity. What are the potential causes?

Several factors can contribute to reduced phytotoxicity:

  • Extraction Efficiency: The choice of solvent is critical. While chloroform and dichloromethane are commonly used, methanol has been shown to be a highly effective solvent for this compound extraction.[2][7][8] Ensure complete extraction by performing multiple, sequential immersions of the root tissue.

  • Plant Age and Growth Conditions: this compound production is highest in young, developing seedlings, typically peaking around 5-10 days after germination.[8][9] Production then declines as the plant matures. Environmental factors such as temperature, with an optimum between 25°C and 35°C, and soil pH can also influence this compound levels.[2]

  • Degradation: this compound can be slowly degraded by soil microorganisms.[1][3][10][11][12] Proper storage of extracts at low temperatures (e.g., -20°C) is crucial to prevent degradation.[13][14] However, studies have shown that extracts can be stable for up to 21 days when stored at -20°C.[14]

  • Formulation and Bioavailability: Due to its hydrophobic nature, this compound has low water solubility, which can limit its uptake by target plants in aqueous bioassays.[1][13] Proper formulation is key to enhancing its bioavailability and, consequently, its phytotoxicity.

Q3: How can I enhance the solubility and efficacy of my this compound formulation?

Improving the formulation is a key step to increase the phytotoxicity of the hydrophobic this compound.

  • Wettable Powders (WP): Formulating this compound as a wettable powder has been shown to significantly increase its herbicidal activity.[4][15] A 4.6% WP formulation was effective in suppressing the growth of several broadleaf weeds.[4][15]

  • Adjuvants and Surfactants: The inclusion of adjuvants and surfactants in the formulation can improve the dispersion and stability of this compound in water, leading to better coverage and absorption by the target weeds.

  • Nanoencapsulation: Encapsulating this compound in nanoparticles is a promising strategy to enhance its solubility and controlled release.[16][17][18][19] This technique can protect the active ingredient from premature degradation and improve its delivery to the target site.

  • Synergistic Combinations: Combining this compound with other natural products, such as extracts from tartary buckwheat, has been shown to have a synergistic effect, enhancing its weed-suppressing activity.[2]

Q4: Is this compound effective against all weed species?

This compound exhibits selective phytotoxicity. Broadleaf weeds are generally more susceptible to this compound than grass species.[2][4][15] For example, species like Rumex japonicus and Plantago asiatica have shown high sensitivity, with complete growth suppression at relatively low concentrations.[15] In contrast, some crops and weeds, like ivyleaf morningglory, have demonstrated tolerance.[20]

Q5: What is the primary mode of action of this compound?

The primary mechanism of action for this compound is the inhibition of photosynthetic electron transport at Photosystem II (PSII).[2][5][6] It acts similarly to triazine herbicides like atrazine by binding to the QB-binding site on the D1 protein of the PSII complex.[2][6] This binding blocks the electron flow, leading to an accumulation of reactive oxygen species and subsequent cellular damage. Additionally, this compound can inhibit other molecular targets, including p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in carotenoid biosynthesis, and root H+-ATPase activity, which affects water uptake.[2][5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of this compound During Extraction

Potential Cause Troubleshooting Step
Suboptimal Solvent Use methanol for extraction, as it has been shown to be highly effective.[7][8] Perform at least three sequential extractions to maximize yield.
Incorrect Plant Stage Harvest sorghum seedlings at the optimal age for this compound production, which is between 5 and 10 days after germination.[8][9]
Poor Plant Growth Ensure optimal growth conditions for sorghum, including a temperature range of 25-35°C.[2] Consider supplementing with a nutrient solution like Hoagland's, which can increase this compound content.[8][9][21]
Degradation During Extraction Minimize the time between harvesting and extraction. Keep samples cool and protected from light to prevent degradation.

Issue 2: Inconsistent Results in Phytotoxicity Bioassays

Potential Cause Troubleshooting Step
Poor Formulation Solubility Prepare a wettable powder formulation or use a suitable surfactant to ensure uniform dispersion of this compound in the assay medium.[4][15] Consider nanoencapsulation for improved solubility and stability.[16][17]
Inconsistent Application Ensure uniform application of the this compound formulation to the target plants or growth medium. For foliar applications, ensure complete coverage.
Variability in Plant Material Use seeds from a uniform and healthy source. Ensure consistent age and developmental stage of the test plants.
Environmental Fluctuations Maintain consistent environmental conditions (light, temperature, humidity) in the growth chamber or greenhouse throughout the experiment.

Issue 3: this compound Formulation is Ineffective in Soil-Based Assays

Potential Cause Troubleshooting Step
Sorption to Soil Particles This compound is hydrophobic and can bind strongly to soil organic matter, reducing its bioavailability.[1][13] Increase the application rate or consider formulations that enhance its mobility in soil.
Microbial Degradation Soil microbes can degrade this compound over time.[1][3][10][11][12] The persistence of this compound in soil decreases over time, with recovery rates dropping significantly after 24 hours.[6] Consider pre-emergence applications for better efficacy.
Lack of Translocation This compound is not readily translocated from the roots to the shoots in older plants.[1][5][13] Its primary effect in soil is on germinating seedlings where it can be absorbed through the hypocotyl and cotyledons.[1][5][13] Target young, emerging weeds for post-emergence applications.

Data Presentation

Table 1: Comparison of Solvents for this compound Extraction

Solvent Relative Extraction Efficiency Reference
MethanolHigh[7][8]
DichloromethaneModerate[2][13]
ChloroformModerate[2][5]

Table 2: Phytotoxicity of Formulated this compound (4.6% WP) on Various Weed Species

Weed Species Application Type Concentration Growth Inhibition (%) Reference
Rumex japonicusPost-emergence0.4 kg a.i. ha⁻¹100[15]
Plantago asiaticaPost-emergence0.4 kg a.i. ha⁻¹100[15]
Broadleaf Weeds (general)Post-emergence0.4 kg a.i. ha⁻¹>90[15]
Grass Weeds (general)Post-emergence0.4 kg a.i. ha⁻¹< Broadleaf Weeds[15]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is adapted from methodologies described in the literature.[2][5][13][22]

  • Plant Material: Germinate Sorghum bicolor seeds in the dark at 25-30°C for 5-10 days.

  • Extraction:

    • Gently harvest the roots from the seedlings.

    • Immerse the fresh roots in methanol (or dichloromethane/chloroform) for 3-5 minutes.[2][5][7]

    • Decant the solvent. Repeat the immersion step two more times with fresh solvent.

    • Combine the solvent extracts.

  • Purification (Optional, for high purity):

    • Evaporate the solvent under reduced pressure or a stream of nitrogen.

    • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., hexane-isopropanol mixture).

    • Apply the concentrated extract to a silica gel column or preparative thin-layer chromatography (TLC) plate.

    • Elute with an appropriate solvent system (e.g., hexane:isopropanol, 9:1 v/v).[5]

    • Collect the fraction containing this compound (typically a visible yellow band).

    • Evaporate the solvent from the purified fraction.

  • Quantification:

    • Dissolve the purified this compound in a known volume of a suitable solvent (e.g., acetonitrile).

    • Analyze the concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at 280 nm.[4][13][22][23]

Protocol 2: Preparation of a this compound Wettable Powder (WP) Formulation

This is a general guideline based on the concept of creating a WP formulation as described in the literature.[4][15]

  • Ingredients:

    • Purified this compound (active ingredient)

    • Inert carrier (e.g., kaolin clay, silica)

    • Wetting agent (e.g., sodium dodecyl sulfate)

    • Dispersing agent (e.g., lignosulfonate)

  • Procedure:

    • Accurately weigh the desired amount of this compound and the other ingredients to achieve the target concentration (e.g., 4.6%).

    • Thoroughly mix the this compound with the inert carrier in a mortar and pestle or a mechanical blender until a homogenous powder is obtained.

    • Add the wetting and dispersing agents and continue to mix until they are evenly distributed throughout the powder.

    • The resulting wettable powder can be suspended in water for application.

Mandatory Visualizations

Sorgoleone_Mode_of_Action cluster_chloroplast Chloroplast cluster_psii Photosystem II (PSII) cluster_hppd Carotenoid Biosynthesis cluster_root_cell Root Cell P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- This compound This compound This compound->QB Inhibits electron transfer HPPD p-hydroxyphenylpyruvate dioxygenase (HPPD) This compound->HPPD Inhibits Plastoquinone_synth Plastoquinone Biosynthesis HPPD->Plastoquinone_synth Carotenoids Carotenoids Plastoquinone_synth->Carotenoids H_ATPase H+-ATPase Water_Uptake Water Uptake H_ATPase->Water_Uptake Drives Sorgoleone_root This compound Sorgoleone_root->H_ATPase Inhibits

Caption: Primary molecular targets of this compound in a plant cell.

Sorgoleone_Experimental_Workflow cluster_extraction This compound Extraction cluster_formulation Formulation Development cluster_bioassay Phytotoxicity Bioassay Sorghum Sorghum Seedlings (5-10 days old) Harvest Harvest Roots Sorghum->Harvest Extract Solvent Extraction (e.g., Methanol) Harvest->Extract Crude_Extract Crude this compound Extract Extract->Crude_Extract Purify Purification (Optional) Crude_Extract->Purify Formulate Formulation (e.g., Wettable Powder) Crude_Extract->Formulate Direct Formulation Purify->Formulate Final_Product This compound Formulation Formulate->Final_Product Application Application to Target Weeds Final_Product->Application Incubation Incubation under Controlled Conditions Application->Incubation Data_Collection Data Collection (e.g., Growth Inhibition) Incubation->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: General workflow for this compound research and development.

References

factors affecting Sorgoleone persistence in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the persistence of sorgoleone in various soil types.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the persistence of this compound in soil?

A1: The persistence of this compound in soil is a complex interplay of several factors. The most critical include:

  • Soil Microbial Activity: Microbial degradation is a primary pathway for this compound breakdown.[1][2][3] Soils with microbial communities adapted to sorghum cultivation may exhibit faster degradation rates.[1][2]

  • Soil Organic Matter (SOM): this compound is a hydrophobic compound and strongly adsorbs to soil organic matter.[4][5] This sorption can increase its persistence by making it less available for microbial degradation.

  • Soil pH: Soil pH can influence both the chemical stability of this compound and the activity of microbial populations responsible for its degradation.[1]

  • Soil Texture: Soil texture (the proportion of sand, silt, and clay) affects soil aeration, water holding capacity, and surface area for sorption, all of which can influence this compound persistence.

  • Temperature and Moisture: These environmental factors are crucial for microbial activity. Optimal temperature and moisture levels will generally lead to faster degradation of this compound.

Q2: How long can I expect this compound to persist in my soil samples?

A2: The persistence of this compound is highly variable depending on the soil conditions. Research has reported a soil half-life of approximately 10 days, with no detectable levels after 60 days in some studies.[1] However, other research has indicated a half-life of over 77 days in different soil types.[6] In some experiments, detectable levels of this compound have been found up to 7 weeks after its incorporation into the soil.[1][7] This variability underscores the importance of conducting soil-specific persistence studies.

Q3: My this compound recovery from soil samples is consistently low. What could be the issue?

A3: Low recovery of this compound can be attributed to several factors. Please refer to the troubleshooting guide below.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no detection of this compound in soil extracts. Inefficient Extraction: this compound is strongly bound to soil organic matter. Your extraction solvent may not be effective enough.Use a more effective solvent system, such as an acetonitrile:water mixture (e.g., 80:20 v/v), which has shown higher recovery rates.[5][7] Ensure adequate shaking/sonication time during the extraction process.
Degradation during storage: this compound may have degraded in your soil samples if they were not stored properly before extraction.Store soil samples at -20°C or lower immediately after collection to minimize microbial activity and chemical degradation. Studies have shown that this compound content in extracts is stable for at least 21 days when stored at -20°C.[8][9]
Rapid microbial degradation in the soil: The soil you are using may have a highly active microbial population that rapidly degrades this compound.Consider conducting a time-course experiment with more frequent sampling points to capture the degradation kinetics. You can also compare degradation in sterilized versus non-sterilized soil to confirm the role of microbes.
High variability in this compound persistence results between replicates. Inhomogeneous spiking: The this compound may not be uniformly distributed in your soil samples at the start of the experiment.Ensure thorough mixing of the this compound stock solution with the soil. For laboratory studies, a slurry method or careful mechanical mixing can improve homogeneity.
Inconsistent soil conditions: Variations in moisture content, temperature, or compaction between replicate samples can lead to different degradation rates.Carefully control the environmental conditions for all replicates. Maintain consistent moisture levels and incubate all samples at the same temperature.
Unexpectedly long persistence of this compound. Low microbial activity: The soil may have a low population of this compound-degrading microorganisms.You can assess the microbial biomass and activity of your soil. If microbial activity is low, this could be a characteristic of the soil type you are studying.
High sorption to soil components: High levels of organic matter or certain types of clay can strongly bind this compound, protecting it from degradation.Characterize your soil's organic matter content and texture. This will help you interpret your persistence data in the context of the soil's physical and chemical properties.

Quantitative Data on this compound Persistence

The following table summarizes quantitative data on the persistence and degradation of this compound from various studies.

ParameterValueSoil Type/ConditionsCitation(s)
Estimated Half-life ~10 daysNot specified[1]
>77 daysNot specified[6]
Detection Limit Undetectable after 60 daysNot specified[1]
Detectable after 7 weeksSoil spiked with 25 ppmw this compound[1][7]
Mineralization Rate Up to 30% mineralized after 60 daysAmerican soils with a history of sorghum cultivation[1]
Sorption Coefficient (Kd) 19.7 to 91.3 L kg⁻¹Not specified[1]
Organic Carbon-Normalized Sorption Coefficient (Koc) 1134 to 5254 L kg⁻¹Not specified[1]

Detailed Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Soil

Objective: To extract and quantify the concentration of this compound from soil samples.

Materials:

  • Soil sample containing this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and UV detector

  • This compound standard of known concentration

Procedure:

  • Weigh a known amount of soil (e.g., 10 g) into a centrifuge tube.

  • Add a specific volume of extraction solvent (e.g., 20 mL of acetonitrile:water 80:20 v/v).

  • Shake the mixture vigorously for a specified time (e.g., 1-2 hours) at room temperature.

  • Centrifuge the sample to pellet the soil particles.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using HPLC. A typical method would be:

    • Column: Reverse-phase C18

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and acidified water (e.g., 65% acetonitrile and 35% water with 0.1% formic acid).[1]

    • Flow Rate: 0.6 - 1.0 mL/min

    • Detection Wavelength: 280 nm[10]

    • Injection Volume: 10-20 µL

  • Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from the this compound standard.

Protocol 2: this compound Soil Persistence Study

Objective: To determine the degradation rate and half-life of this compound in a specific soil type.

Materials:

  • Freshly collected and sieved soil

  • This compound stock solution of known concentration

  • Incubation containers

  • Balance

  • Materials for this compound extraction and quantification (as per Protocol 1)

Procedure:

  • Characterize the soil for properties such as pH, organic matter content, and texture.

  • Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).

  • Spike a known mass of soil with the this compound stock solution to achieve a target initial concentration (e.g., 10 µg/g soil). Mix thoroughly to ensure uniform distribution.

  • Divide the spiked soil into multiple incubation containers, with at least three replicates for each time point.

  • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • At designated time points (e.g., 0, 1, 3, 7, 14, 28, and 56 days), collect three replicate samples.

  • Store the collected samples at -20°C until analysis.

  • Extract and quantify the remaining this compound in each sample using Protocol 1.

  • Plot the concentration of this compound versus time and fit the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the degradation rate and half-life.

Visualizations

experimental_workflow soil_collection Soil Collection & Sieving soil_char Soil Characterization (pH, OM, Texture) soil_collection->soil_char moisture_adj Moisture Adjustment soil_collection->moisture_adj spiking This compound Spiking moisture_adj->spiking incubation Incubation (Controlled Temp.) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Extraction sampling->extraction hplc HPLC Quantification extraction->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Caption: Experimental workflow for a this compound soil persistence study.

logical_relationship This compound This compound Persistence sorption Sorption This compound->sorption influenced by degradation Degradation This compound->degradation influenced by som Soil Organic Matter sorption->som increases with texture Soil Texture sorption->texture affected by microbial Microbial Activity degradation->microbial driven by moisture Moisture microbial->moisture depends on temperature Temperature microbial->temperature depends on ph Soil pH microbial->ph depends on

Caption: Factors influencing this compound persistence in soil.

References

Technical Support Center: Enhancing Sorgoleone Biosynthesis in Sorghum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sorghum and specializing in the biosynthesis of sorgoleone. This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions to help you optimize your experiments and increase this compound yields.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments aimed at increasing this compound biosynthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low or no this compound production Improper plant age: this compound production is highest in young, developing plants, peaking in 5-day-old seedlings.[1][2][3][4]Use 5 to 10-day-old sorghum seedlings for maximum this compound concentration and total amount.[1][2][3][4]
Suboptimal temperature: Temperatures below 25°C and above 35°C significantly reduce seedling development and this compound levels.[5][6]Maintain an optimal growth temperature of 30°C for both root growth and this compound production.[5][6]
Inappropriate light conditions: Exposure to light, particularly blue (470 nm) and red (670 nm) light, can reduce this compound levels.[6][7]Grow sorghum seedlings in darkness to maximize this compound production.[6]
Excess water: High levels of water in the rhizosphere can inhibit the formation of root hairs, which are the exclusive site of this compound biosynthesis.[5][8]Ensure proper drainage and avoid waterlogged conditions. The application of ethephon (an ethylene-releasing agent) at 0.031 mM can help reverse the inhibitory effect of excess water on root hair development.[9]
Inefficient extraction solvent: The choice of solvent significantly impacts the amount of this compound extracted.Methanol has been reported as the most effective solvent for extracting this compound from grain sorghum roots.[1][2][3][4] Other effective solvents include methylene chloride (dichloromethane) with 1% glacial acetic acid and chloroform.[5]
Inconsistent this compound yields between experiments Genetic variability: Different sorghum genotypes exhibit substantial variability in their capacity to produce this compound.[5]Use a consistent sorghum genotype known for high this compound production for all experiments. Some high-producing genotypes identified include PI482903.[10]
Variations in treatment application: Inconsistent concentrations or durations of elicitor application will lead to variable results.Strictly adhere to the optimized protocols for the application of jasmonates, auxins, or other elicitors.
Root growth is stimulated, but this compound production is not proportionally increased Unbalanced growth stimulation: Some treatments may primarily promote root biomass without a corresponding increase in the rate of this compound biosynthesis per unit of root mass.While increased root biomass is generally correlated with higher total this compound, the concentration can vary. Optimize the elicitor concentration and exposure time to balance root growth and this compound synthesis. For example, with jasmonates, the optimal concentration was found to be 5.0 μM; higher concentrations led to a decline in this compound content.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal age of sorghum seedlings for maximizing this compound production?

A1: The maximum concentration of this compound (per milligram of root dry weight) is typically found in 5-day-old seedlings.[1][2][3][4] However, considering both the root weight and the this compound content per seedling, 10-day-old seedlings often yield the highest total amount of this compound.[1][2][3][4][14]

Q2: What are the most effective chemical elicitors for increasing this compound biosynthesis?

A2: Several chemical treatments have been shown to significantly increase this compound production. A combination of auxins and Hoagland solution can increase this compound content by up to 14.2 times compared to a control.[1][2][3][4][14] Jasmonates, such as methyl jasmonate (MeJa) and jasmonic acid (JA), at a concentration of 5.0 μM can increase this compound content by 3.4 and 4.1-fold, respectively.[11][12][13] Cellulose, acting as an elicitor, has been shown to increase this compound production 6.2 times more than the control.[1][2][3][14]

Q3: How do environmental conditions affect this compound production?

A3: Environmental factors play a crucial role. The optimal temperature for both root growth and this compound production is 30°C.[5][6] this compound levels are sensitive to light and are significantly reduced by exposure to blue and red light.[6][7] Additionally, excessive moisture can inhibit the formation of root hairs, which are essential for this compound synthesis.[5][8]

Q4: What is the recommended method for extracting and quantifying this compound?

A4: For extraction, methanol is considered one of the most effective solvents.[1][2][3][4] An alternative method involves immersing the roots in a solution of dichloromethane and 1% glacial acetic acid.[5][15] Quantification is typically performed using High-Performance Liquid Chromatography (HPLC).[8][10][15] The extract is dissolved in an appropriate solvent (e.g., acetonitrile), filtered, and then analyzed on a C18 reverse-phase column with detection at 280 nm.[8][16]

Q5: Is there a known signaling pathway that regulates this compound biosynthesis?

A5: Yes, the biosynthesis of this compound is regulated by plant hormones, particularly jasmonates and auxins. These hormones can upregulate the expression of key genes in the this compound biosynthetic pathway, such as desaturases (DES), alkylresorcinol synthases (ARS), and O-methyltransferases (OMT).[17]

Quantitative Data Summary

The following tables summarize the quantitative effects of various treatments on this compound production as reported in the literature.

Table 1: Effect of Chemical Elicitors on this compound Production

Treatment Concentration Fold Increase in this compound Content (compared to control) Reference(s)
Jasmonic Acid (JA)5.0 μM4.1[11][12][13]
Methyl Jasmonate (MeJa)5.0 μM3.4[11][12][13]
AuxinsNot specified6.1[1][2][3][4][8][14]
Hoagland SolutionNot specified8.6[1][2][3][4][8][14]
Auxins + Hoagland SolutionNot specified14.2[1][2][3][4][8][14]
CelluloseNot specified6.2[1][2][3][14]
Indole-3-butyric acid (IBA) + Half-strength Hoagland5 µg/mLSignificant increase[1][14]

Table 2: Effect of Environmental Factors on this compound Production

Factor Condition Effect on this compound Production Reference(s)
TemperatureOptimal (30°C)Maximum production[5][6]
Below 25°C or Above 35°CGreatly reduced[5][6]
LightBlue light (470 nm)Reduced by nearly 50%[6][7]
Red light (670 nm)Reduced by 23%[6][7]
WaterHigh moistureInhibits root hair formation and this compound production[5][8]

Experimental Protocols

Protocol 1: Stimulation of this compound Biosynthesis using Jasmonates

This protocol describes the application of Jasmonic Acid (JA) or Methyl Jasmonate (MeJa) to sorghum seedlings to increase this compound production.

Materials:

  • Sorghum seeds (a high-producing genotype is recommended)

  • Petri dishes or other suitable growth containers

  • Filter paper

  • Jasmonic Acid (JA) or Methyl Jasmonate (MeJa) stock solution

  • Sterile distilled water

  • Growth chamber or incubator set to 30°C in darkness

Methodology:

  • Surface sterilize sorghum seeds and place them on moist filter paper in petri dishes.

  • Germinate the seeds and grow the seedlings in a growth chamber at 30°C in complete darkness for 5 days.

  • Prepare a 5.0 μM working solution of JA or MeJa in sterile distilled water.

  • Apply the jasmonate solution to the seedlings, ensuring the roots are in contact with the solution. Use sterile distilled water as a control.

  • Continue to incubate the seedlings under the same conditions for an additional 48 hours for JA treatment or 36-72 hours for MeJa treatment.[12]

  • After the treatment period, harvest the roots for this compound extraction and quantification.

Protocol 2: Extraction and Quantification of this compound

This protocol provides a general method for extracting this compound from sorghum roots and quantifying it using HPLC.

Materials:

  • Sorghum roots (freshly harvested)

  • Methanol (HPLC grade) or Dichloromethane and Glacial Acetic Acid

  • Vials

  • Nitrogen gas supply or vacuum centrifuge

  • Acetonitrile (HPLC grade)

  • 0.45 µm syringe filters

  • HPLC system with a C18 column and a UV detector

Methodology:

  • Gently wash the harvested roots to remove any growth media.

  • Extraction with Methanol: Immerse the roots in methanol (e.g., 5 mL) for 30 seconds.[16] Repeat this immersion two more times, combining the extracts.[16]

  • Alternative Extraction with Dichloromethane: Immerse the roots in a solution of dichloromethane containing 1% glacial acetic acid for 5 minutes.[15]

  • Evaporate the solvent from the combined extract under a stream of nitrogen gas or using a vacuum centrifuge.

  • Re-dissolve the dried extract in a known volume of acetonitrile (e.g., 1 mL).

  • Filter the re-dissolved extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use an isocratic mobile phase, for example, 65% acetonitrile and 35% acidified water (0.5% formic acid).[10] Detect this compound at 280 nm.[8][16]

  • Quantify the amount of this compound by comparing the peak area to a standard curve prepared from purified this compound.

Visualizations

Sorgoleone_Biosynthesis_Pathway Fatty_Acids Fatty Acids Fatty_Acyl_CoA 16:3 Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Fatty Acid Desaturase (DES) Pentadecatrienyl_Resorcinol Pentadecatrienyl Resorcinol Intermediate Fatty_Acyl_CoA->Pentadecatrienyl_Resorcinol Alkylresorcinol Synthase (ARS) Methylated_Intermediate Methylated Intermediate Pentadecatrienyl_Resorcinol->Methylated_Intermediate O-Methyltransferase (OMT) Reduced_this compound Reduced this compound Methylated_Intermediate->Reduced_this compound P450 Monooxygenase This compound This compound Reduced_this compound->this compound Oxidation

Caption: Simplified biosynthetic pathway of this compound in sorghum root hairs.

Elicitor_Signaling_Pathway cluster_elicitors External Elicitors Jasmonates Jasmonates (JA, MeJa) Signal_Transduction Signal Transduction Cascade Jasmonates->Signal_Transduction Auxins Auxins (e.g., IBA) Auxins->Signal_Transduction Gene_Expression Upregulation of Biosynthetic Genes (DES, ARS, OMT) Signal_Transduction->Gene_Expression Enzyme_Synthesis Increased Synthesis of Biosynthetic Enzymes Gene_Expression->Enzyme_Synthesis Sorgoleone_Biosynthesis Enhanced this compound Biosynthesis Enzyme_Synthesis->Sorgoleone_Biosynthesis

Caption: Elicitor-induced signaling pathway for enhanced this compound biosynthesis.

Experimental_Workflow Start Sorghum Seed Germination (5-10 days at 30°C, dark) Treatment Application of Elicitor (e.g., Jasmonates, Auxins) Start->Treatment Incubation Incubation (Specified duration) Treatment->Incubation Harvest Root Harvesting Incubation->Harvest Extraction This compound Extraction (e.g., with Methanol) Harvest->Extraction Quantification HPLC Quantification Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow for increasing and quantifying this compound.

References

Validation & Comparative

A Comparative Analysis of Sorgoleone and Synthetic Herbicides: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioherbicide sorgoleone with several widely used synthetic herbicides. Sourced from peer-reviewed studies, this document summarizes quantitative efficacy data, details experimental methodologies, and visualizes key biological pathways to offer an objective assessment of this compound as a potential alternative for weed management.

Efficacy Comparison: this compound vs. Synthetic Herbicides

This compound, a natural benzoquinone exuded from the root hairs of Sorghum bicolor, has demonstrated significant herbicidal activity comparable to that of several commercial synthetic herbicides.[1] Its efficacy is particularly notable against a variety of broadleaf and grass weeds, with studies indicating that its bioefficacy is on par with photosynthesis-inhibiting herbicides like atrazine, diuron, and metribuzin.[1]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and major synthetic herbicides, expressed as Growth Reduction (GR50) and Effective Concentration (EC50) values. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: GR50 Values (Concentration causing 50% growth reduction) for this compound and Synthetic Herbicides on Various Weed Species

Weed SpeciesThis compound (g/L)Atrazine (g a.i./ha)Glyphosate (g a.e./ha)Mesotrione (g a.i./ha)
Amaranthus retroflexus (Redroot Pigweed)----
Abutilon theophrasti (Velvetleaf)8.10[2]---
Digitaria sanguinalis (Large Crabgrass)1.08[2]---
Senna obtusifolia (Sicklepod)2.50[2]---
Lolium perenne ssp. multiflorum (Italian Ryegrass)0.08[2]---

Note: Data for a direct comparison across all herbicides for the same weed species under identical conditions is limited. The provided values are indicative of the herbicidal potential of each compound.

Table 2: General Efficacy of Formulated this compound

Weed SpeciesApplication TypeConcentration% Growth Inhibition
Broadleaf Weeds (general)Post-emergence0.4 kg a.i./ha>90%[3][4]
Rumex japonicusPost-emergence0.4 kg a.i./ha100%[3][4]
Plantago asiaticaPost-emergence0.4 kg a.i./ha100%[3][4]
Broadleaf Weeds (germination)Pre-emergence0.2 g a.i./L100%[3][4]

Mechanism of Action: Inhibition of Photosystem II

This compound's primary mode of action is the inhibition of photosynthetic electron transport within Photosystem II (PSII), a mechanism it shares with triazine herbicides like atrazine. It competitively binds to the QB-binding niche on the D1 protein of the PSII complex, effectively blocking the electron flow from the primary plastoquinone acceptor (QA) to the secondary plastoquinone acceptor (QB). This disruption halts the production of ATP and NADPH, which are essential for CO2 fixation, leading to rapid photo-oxidative damage and cell death.

G cluster_thylakoid Thylakoid Membrane cluster_inhibition cluster_stroma Stroma P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron QB QB (D1 Protein) QA->QB Electron Cytb6f Cytochrome b6f QB->Cytb6f Electron CalvinCycle Calvin Cycle (CO2 Fixation) NADPH NADPH Cytb6f->NADPH NADP+ -> NADPH ATP ATP Cytb6f->ATP ADP -> ATP This compound This compound This compound->QB Binds to D1 protein, blocks electron flow Atrazine Atrazine Atrazine->QB Binds to D1 protein, blocks electron flow NADPH->CalvinCycle ATP->CalvinCycle

Figure 1. Inhibition of Photosystem II Electron Transport by this compound and Atrazine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of herbicide efficacy. Below are synthesized protocols for greenhouse and field trials based on established research practices.

Greenhouse Bioassay Protocol

This protocol outlines a typical procedure for evaluating the efficacy of herbicides on weed species in a controlled greenhouse environment.

1. Plant Material and Growth Conditions:

  • Weed seeds are sown in pots or trays filled with a sterile potting mix.

  • Seedlings are grown in a greenhouse with controlled temperature (e.g., 25-30°C), humidity, and photoperiod (e.g., 16-hour light).

  • Plants are thinned to a uniform number per pot/tray before treatment.

2. Herbicide Application:

  • Herbicides (this compound and synthetic standards) are formulated to the desired concentrations. For this compound, a wettable powder formulation is often used.[1][3][4]

  • For pre-emergence trials, herbicides are applied to the soil surface immediately after sowing.

  • For post-emergence trials, herbicides are applied to seedlings at a specific growth stage (e.g., 2-3 true leaves).

  • Application is performed using a calibrated laboratory sprayer to ensure uniform coverage.

3. Experimental Design and Data Collection:

  • A completely randomized design with multiple replications (typically 3-4) is used.

  • Treatments include a range of herbicide concentrations and an untreated control.

  • Visual injury ratings and plant height are recorded at set intervals (e.g., 7, 14, and 21 days after treatment).

  • At the end of the experiment, shoot and/or root biomass is harvested, dried, and weighed.

4. Data Analysis:

  • The percentage of growth inhibition relative to the untreated control is calculated.

  • Dose-response curves are generated using regression analysis to determine GR50 or EC50 values.

G cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis A1 Sow weed seeds in pots A2 Grow seedlings in controlled greenhouse A1->A2 A3 Thin to uniform plant density A2->A3 B2 Apply herbicides with calibrated sprayer A3->B2 B1 Prepare herbicide solutions B1->B2 C1 Record visual injury and plant height B2->C1 C2 Harvest and measure biomass C1->C2 C3 Calculate % inhibition C2->C3 C4 Determine GR50/EC50 values C3->C4

Figure 2. General workflow for a greenhouse herbicide efficacy bioassay.
Field Trial Protocol

Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.

1. Site Selection and Preparation:

  • The trial site should have a uniform soil type and a natural, consistent weed population.

  • The land is prepared according to standard agricultural practices for the intended crop.

2. Experimental Design:

  • A randomized complete block design with 3-4 replications is commonly used to account for field variability.

  • Plot sizes are large enough to minimize edge effects and allow for accurate application and sampling.

3. Herbicide Application:

  • Herbicides are applied at various rates using a calibrated backpack or tractor-mounted sprayer.

  • Application timing corresponds to pre-emergence or post-emergence of the target weeds and crop.

  • Environmental conditions at the time of application (temperature, humidity, wind speed) are recorded.

4. Data Collection:

  • Weed density and biomass are assessed at multiple time points after application by counting weeds in quadrats and/or harvesting above-ground biomass.

  • Crop tolerance is evaluated by recording visual injury symptoms and, ultimately, by measuring crop yield.

  • Weed control efficacy is often rated visually on a percentage scale (0% = no control, 100% = complete control).

5. Data Analysis:

  • Analysis of variance (ANOVA) is used to determine significant differences between treatments.

  • Weed control and crop yield data are compared to untreated and weed-free controls.

Conclusion

The available evidence strongly suggests that this compound possesses potent herbicidal properties, with an efficacy that is comparable to several synthetic herbicides, particularly those that inhibit Photosystem II. Its natural origin presents it as a promising candidate for integrated weed management strategies, potentially reducing the reliance on synthetic chemicals. However, for a comprehensive comparative assessment, further research is required to generate direct, side-by-side quantitative data (EC50 and GR50 values) for this compound and a wider range of synthetic herbicides across a broader spectrum of weed species under standardized experimental conditions. The development of stable and effective formulations will also be critical for the successful commercial application of this compound as a bioherbicide.

References

A Comparative Analysis of Sorgoleone and Other Allelochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allelochemical sorgoleone with other notable examples—juglone, catechin, and m-tyrosine. This analysis is supported by experimental data on their efficacy and detailed methodologies for key evaluative experiments.

Introduction to Allelochemicals

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial (positive allelopathy) or detrimental (negative allelopathy) effects on the target organisms. This guide focuses on the comparative analysis of four prominent allelochemicals with phytotoxic properties: this compound, juglone, catechin, and m-tyrosine. Understanding their distinct mechanisms of action and efficacy is crucial for their potential application in agriculture as natural herbicides and in drug development.

Comparative Efficacy of Allelochemicals

The phytotoxic effects of these allelochemicals vary depending on the target species and the experimental conditions. The following tables summarize available quantitative data on their efficacy.

AllelochemicalTarget SpeciesParameterValueReference
This compoundAmaranthus retroflexusGrowth ReductionSignificant at 10 µM[1][2]
This compoundDigitaria sanguinalis (Large Crabgrass)GR50 (Shoot Growth)10 µM[3]
This compoundAbutilon theophrasti (Velvetleaf)Growth InhibitionObserved at 10-200 µM[3]
This compoundEchinochloa crus-galli (Barnyardgrass)Growth InhibitionObserved at 10-200 µM[3]
m-TyrosineVarious Monocots and DicotsIC50 (Root Growth)10 - 260 µM[4]
CatechinDaphnia magnaLC50 (24h)54 µg/mL[5]

Note: Direct comparison of IC50/GR50 values is challenging due to variations in experimental setups, including target species, growth media, and exposure duration. The data presented should be interpreted within the context of the cited studies.

Mechanisms of Action and Signaling Pathways

The phytotoxicity of these allelochemicals stems from their interference with various physiological and biochemical processes in the target plants.

This compound

This compound, a benzoquinone exuded from the root hairs of Sorghum species, is a multi-site inhibitor. Its primary modes of action include:

  • Inhibition of Photosystem II (PSII): this compound binds to the D1 protein in PSII, blocking electron transport in a manner similar to triazine herbicides.[2]

  • Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme is crucial for the biosynthesis of plastoquinone and carotenoids. Inhibition leads to bleaching of the foliage.[2][6]

  • Inhibition of Mitochondrial Electron Transport: It can disrupt cellular respiration.[2]

  • Inhibition of H+-ATPase: This disrupts ion balance and water uptake in the roots.[2][7]

Sorgoleone_Pathway cluster_photosynthesis Photosynthesis cluster_respiration Mitochondrial Respiration cluster_root Root Function This compound This compound PSII Photosystem II (D1 protein) This compound->PSII Inhibits HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) This compound->HPPD Inhibits Mito_ETC Electron Transport Chain This compound->Mito_ETC Inhibits H_ATPase H+-ATPase This compound->H_ATPase Inhibits

This compound's multi-site inhibitory action.
Juglone

Juglone, a naphthoquinone produced by plants in the walnut family (Juglandaceae), exhibits its phytotoxicity through several mechanisms:

  • Enzyme Inhibition: Juglone inhibits various enzymes essential for metabolic functions, thereby affecting respiration and photosynthesis.

  • Oxidative Stress: It can act as a redox cycling agent, leading to the production of reactive oxygen species (ROS) that cause cellular damage.

  • Signaling Pathway Interference: Juglone has been shown to activate MAP kinases (ERK, JNK, p38) and suppress the Akt pathway, which are involved in cell survival and apoptosis.

Juglone_Pathway cluster_cellular Cellular Processes cluster_signaling Signaling Pathways Juglone Juglone Enzymes Metabolic Enzymes Juglone->Enzymes Inhibits ROS Reactive Oxygen Species (ROS) Juglone->ROS Induces MAPK MAP Kinases (ERK, JNK, p38) Juglone->MAPK Activates Akt Akt Pathway Juglone->Akt Suppresses

Juglone's impact on cellular and signaling pathways.
Catechin

Catechin is a flavan-3-ol found in many plants, and its role as an allelochemical is a subject of debate. Some studies suggest its phytotoxicity is mediated through:

  • Induction of Reactive Oxygen Species (ROS): Catechin may trigger a wave of ROS in the root cells of target plants.[8]

  • Apoptosis: The induced oxidative stress can lead to programmed cell death (apoptosis) in root cells.[8]

However, other studies have found catechin to be a weak phytotoxin with strong antioxidant properties, questioning its ecological significance as an allelochemical.

Catechin_Pathway Catechin Catechin ROS Reactive Oxygen Species (ROS) Catechin->ROS Induces Apoptosis Root Cell Apoptosis ROS->Apoptosis Leads to mTyrosine_Pathway mTyrosine m-Tyrosine Protein_Synthesis Protein Synthesis mTyrosine->Protein_Synthesis Interferes with NonFunctional_Proteins Non-Functional Proteins Protein_Synthesis->NonFunctional_Proteins Leads to Root_Development Root Development NonFunctional_Proteins->Root_Development Inhibits Bioassay_Workflow start Prepare Allelochemical Solutions (various concentrations) petri_dishes Line Petri Dishes with Filter Paper start->petri_dishes add_solutions Add Allelochemical or Control (water) Solution petri_dishes->add_solutions add_seeds Place Seeds of Target Species add_solutions->add_seeds incubate Incubate in Controlled Environment (dark, 25°C) add_seeds->incubate measure Measure Germination Rate and Radicle/Hypocotyl Length incubate->measure analyze Calculate IC50/GR50 Values measure->analyze

References

Unveiling the Herbicidal Potential of Sorgoleone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum bicolor, is gaining significant attention as a promising natural herbicide. Its unique mode of action and efficacy against a range of problematic weeds present a compelling case for its development as a bioherbicide. This guide provides an objective comparison of this compound's phytotoxic effects on specific weeds, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Quantitative Phytotoxicity Data

The herbicidal efficacy of this compound has been evaluated against various weed species in laboratory, greenhouse, and field studies. The following tables summarize the quantitative data on its phytotoxic effects, showcasing its potential in weed management.

Table 1: Post-emergence Herbicidal Efficacy of Formulated this compound (4.6% WP) on Various Weed Species in Greenhouse Conditions

Weed SpeciesCommon NameGrowth Inhibition (%) at 0.4 kg a.i. ha⁻¹
Rumex japonicusJapanese Dock100%
Plantago asiaticaChinese Plantain100%
Galium spuriumFalse Cleavers>90%
Amaranthus retroflexusRedroot Pigweed>90%
Broadleaf Weeds (average)->90%
Grass Weeds (average)-<30%

Data sourced from greenhouse studies on 21-day-old weed seedlings.[1][2]

Table 2: Growth Inhibition of Weed Species by this compound in Petri Dish Assays

Weed SpeciesCommon NameThis compound ConcentrationGrowth Inhibition (%)
Rumex japonicusJapanese Dock200 µg/mL100%
Galium spuriumFalse Cleavers200 µg/mL100%
Aeschynomene indicaIndian Jointvetch200 µg/mL100%
Amaranthus retroflexusRedroot Pigweed150 µg/mL>80%
Setaria viridisGreen Foxtail150 µg/mL~52%

Data reflects growth inhibition measured by shoot biomass.[3][4]

Table 3: Comparative Efficacy of this compound with Synthetic Herbicides

HerbicideMode of ActionEfficacy Comparison
This compound Photosystem II (PSII) inhibitorComparable to Diuron, Atrazine, and Metribuzin in inhibiting photosynthesis.[5][6]
Diuron PSII inhibitorThis compound's inhibition of photosynthetic electron transport is as efficient as diuron, with concentrations below 0.2 μM causing rapid inhibition for both compounds.[6]
Atrazine PSII inhibitorThis compound binds to the same quinone binding niche of the D1 protein as atrazine.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments used to assess the phytotoxic effects of this compound.

Protocol 1: Whole-Plant Bioassay for Post-Emergence Herbicidal Efficacy

This protocol is adapted from greenhouse studies evaluating the effects of formulated this compound on weed growth.[1][8]

1. Plant Material and Growth Conditions:

  • Weed seeds are collected from fields with no recent herbicide application to ensure a susceptible population.
  • Seeds are germinated in petri dishes or trays with appropriate growth media.
  • Seedlings are transplanted into pots at a similar growth stage (e.g., 2-3 leaf stage).
  • Plants are maintained in a greenhouse under controlled conditions (e.g., temperature, light, humidity) and watered as needed.

2. Herbicide Preparation and Application:

  • A wettable powder (WP) formulation of this compound (e.g., 4.6% WP) is prepared by dissolving it in water to achieve the desired concentrations (e.g., 0.05 to 0.4 kg a.i. ha⁻¹).
  • The herbicide solution is applied to 21-day-old weed seedlings using a calibrated sprayer to ensure uniform coverage.
  • Control plants are treated with a blank formulation (without this compound).

3. Data Collection and Analysis:

  • After a set period (e.g., 14-21 days), the above-ground biomass of both treated and control plants is harvested.
  • The fresh and dry weights of the biomass are recorded.
  • Growth inhibition is calculated as a percentage of the reduction in biomass compared to the untreated control.
  • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the results.

Protocol 2: In Vitro Petri Dish Bioassay for Germination and Seedling Growth Inhibition

This protocol is used to quickly assess the phytotoxicity of this compound on seed germination and early seedling growth.[3][4]

1. Preparation of Test Plates:

  • This compound is dissolved in a suitable solvent (e.g., methanol) and then added to distilled water to create a series of concentrations (e.g., 50, 100, 150, 200 µg/mL).
  • Filter paper is placed in sterile petri dishes, and a fixed volume of the this compound solution is added to each dish.
  • The solvent is allowed to evaporate completely, leaving a residue of this compound on the filter paper. Control dishes are treated with the solvent only.

2. Seed Germination and Growth:

  • A predetermined number of weed seeds are placed on the treated filter paper in each petri dish.
  • The dishes are sealed and incubated in a growth chamber under controlled light and temperature conditions.

3. Data Collection and Analysis:

  • After a specific incubation period (e.g., 7-10 days), the germination percentage, root length, and shoot length of the seedlings are measured.
  • The IC₅₀ (concentration required to inhibit 50% of growth) can be calculated from the dose-response data.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Sorgoleone_Mechanism_of_Action cluster_photosynthesis Photosystem II (PSII) Inhibition cluster_pigment Carotenoid Biosynthesis Inhibition cluster_root Root Function Inhibition Sorgoleone_PSII This compound D1_Protein D1 Protein (QB binding site) Sorgoleone_PSII->D1_Protein Binds to Plastoquinone Plastoquinone (PQ) Pool Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport Blocks electron flow Sorgoleone_HPPD This compound HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Sorgoleone_HPPD->HPPD Inhibits Plastoquinone_Synth Plastoquinone Synthesis Carotenoid_Synth Carotenoid Synthesis Plastoquinone_Synth->Carotenoid_Synth Disrupts Bleaching Foliar Bleaching Carotenoid_Synth->Bleaching Sorgoleone_Root This compound H_ATPase H+-ATPase Sorgoleone_Root->H_ATPase Inhibits Water_Uptake Water & Solute Uptake H_ATPase->Water_Uptake Reduces Ionic_Imbalance Ionic Imbalance Water_Uptake->Ionic_Imbalance

Caption: Primary mechanisms of this compound's phytotoxic action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_assessment Phytotoxicity Assessment arrow arrow A Weed Seed Collection (Susceptible Population) B Seed Germination & Seedling Propagation A->B C Transplantation to Pots (Greenhouse) B->C E Application to Weeds (e.g., 21-day-old seedlings) C->E F Untreated Control Group C->F D Preparation of This compound Formulation D->E G Incubation Period (e.g., 14-21 days) E->G F->G H Data Collection (Biomass, Chlorophyll Fluorescence) G->H I Statistical Analysis (Growth Inhibition %, IC50) H->I

Caption: General workflow for phytotoxicity testing of this compound.

References

Sorgoleone: A Comparative Analysis of its Cross-Species Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sorgoleone, a potent allelochemical exuded from the root hairs of Sorghum species, has garnered significant attention as a natural herbicide. Its bioactivity spans a range of plant families, demonstrating selective phytotoxicity that makes it a compelling candidate for weed management strategies. This guide provides a comparative overview of this compound's activity across different plant species, supported by available experimental data, detailed methodologies, and visualizations of its molecular mechanisms of action.

Comparative Phytotoxicity of this compound

This compound exhibits broad-spectrum herbicidal activity, affecting both monocotyledonous and dicotyledonous plants. However, the degree of susceptibility varies significantly among species, with broadleaf weeds generally showing greater sensitivity than grasses.[1][2][3] Its effectiveness is particularly pronounced on small-seeded weeds, where it can inhibit germination and early seedling growth at micromolar concentrations.[1]

The mode of action is multifaceted, primarily targeting photosynthesis, carotenoid biosynthesis, and nutrient uptake by inhibiting key enzymes.[1][4][5] The lipophilic nature of this compound allows it to persist in the soil, providing residual weed control.[1]

Quantitative Assessment of Herbicidal Activity

The following table summarizes the available quantitative data on the growth inhibitory effects of this compound on various weed species. The GR50 value represents the concentration of this compound required to reduce plant growth by 50%.

Plant FamilySpeciesCommon NameGrowth StageBioassay TypeGR50 / InhibitionReference
PoaceaeDigitaria sanguinalisLarge CrabgrassSeedlingHydroponic10 µM (GR50 for shoot growth)[6]
PoaceaeEchinochloa crus-galliBarnyardgrassSeedlingHydroponicInhibition at 10-200 µM[6]
MalvaceaeAbutilon theophrastiVelvetleafSeedlingHydroponicInhibition at 10-200 µM[6]
PlantaginaceaePlantago asiaticaChinese PlantainNot SpecifiedNot Specified100% suppression at 0.4 kg a.i. ha⁻¹[2]
PolygonaceaeRumex japonicusJapanese DockNot SpecifiedNot Specified100% suppression at 0.4 kg a.i. ha⁻¹[2]
AmaranthaceaeAmaranthus retroflexusRedroot PigweedNot SpecifiedNot Specified>90% growth suppression at 0.4 kg a.i. ha⁻¹[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate the phytotoxicity of this compound.

Protocol 1: Seed Germination and Seedling Growth Bioassay

This protocol assesses the effect of this compound on the early developmental stages of plants.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like acetone or ethanol)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of target plant species

  • Distilled water

  • Growth chamber with controlled temperature and light conditions

  • Forceps

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound dilutions from the stock solution to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). A control solution with the solvent alone should also be prepared.

  • Seed Sterilization: Surface sterilize the seeds by rinsing them with 70% ethanol for 1 minute, followed by a 5-10 minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Assay Setup: Place two layers of filter paper in each Petri dish. Add a specific volume (e.g., 5 mL) of the respective test solution or control to each dish, ensuring the filter paper is saturated.

  • Seed Plating: Aseptically place a predetermined number of seeds (e.g., 20) evenly on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark photoperiod).

  • Data Collection: After a set incubation period (e.g., 7 days), measure the germination percentage, radicle length, and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the GR50 or IC50 values using appropriate statistical software.

Protocol 2: Photosynthesis Inhibition Assay (Oxygen Evolution)

This method measures the direct impact of this compound on photosynthetic activity.

Materials:

  • Isolated chloroplasts from a suitable plant source (e.g., spinach, pea)

  • This compound stock solution

  • Reaction buffer (e.g., containing sorbitol, HEPES, MgCl2, and EDTA)

  • Oxygen electrode system (e.g., Clark-type electrode)

  • Light source

Procedure:

  • Chloroplast Isolation: Isolate intact chloroplasts from fresh leaf tissue using standard differential centrifugation techniques.

  • Reaction Mixture Preparation: In the oxygen electrode chamber, prepare a reaction mixture containing the reaction buffer and a known concentration of isolated chloroplasts.

  • Baseline Measurement: Equilibrate the reaction mixture in the dark and then illuminate it with a saturating light source to measure the baseline rate of oxygen evolution.

  • This compound Treatment: Add a specific concentration of this compound to the reaction chamber and incubate for a short period.

  • Post-Treatment Measurement: Measure the rate of oxygen evolution again under illumination.

  • Data Analysis: Calculate the percentage inhibition of oxygen evolution caused by this compound compared to the baseline rate. Repeat with a range of this compound concentrations to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound's herbicidal efficacy stems from its ability to disrupt multiple critical physiological processes in plants. The following diagrams illustrate its primary mechanisms of action.

Sorgoleone_PSII_Inhibition Figure 1. Inhibition of Photosystem II (PSII) Electron Transport cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- O2 O₂ QA QA Pheo->QA e- QB QB QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- This compound This compound This compound->QB Inhibits e- transfer Light Light Energy Light->P680 H2O H₂O H2O->P680 2e⁻

Caption: this compound blocks electron flow at the QB binding site of the D1 protein in PSII.

Sorgoleone_HPPD_Inhibition Figure 2. Inhibition of HPPD and Carotenoid Biosynthesis Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherol Tocopherols (Vitamin E) HGA->Tocopherol Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll This compound This compound This compound->HPPD Inhibits

Caption: this compound inhibits the HPPD enzyme, disrupting carotenoid and plastoquinone synthesis.

Sorgoleone_ATPase_Inhibition Figure 3. Inhibition of Plasma Membrane H⁺-ATPase cluster_membrane Plasma Membrane ATPase H⁺-ATPase Proton_out H⁺ ATPase->Proton_out Pumps out ADP ADP + Pi ATPase->ADP Nutrient_Uptake Nutrient Uptake Proton_out->Nutrient_Uptake Drives Water_Uptake Water Uptake Proton_out->Water_Uptake Drives Proton_in H⁺ ATP ATP ATP->ATPase This compound This compound This compound->ATPase Inhibits

Caption: this compound inhibits the plasma membrane H⁺-ATPase, affecting nutrient and water uptake.

References

Field Trials Confirm Sorgoleone's Potential as a Natural Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Field trials have consistently demonstrated the herbicidal activity of sorgoleone, a natural compound exuded by the roots of sorghum (Sorghum bicolor), positioning it as a viable bioherbicide for integrated weed management strategies. Studies confirm its efficacy against a range of common agricultural weeds, with a notable selectivity that suggests a favorable profile for use in various cropping systems.

Performance Data in Field and Greenhouse Studies

Quantitative data from various studies demonstrate the significant impact of this compound on weed growth. The following tables summarize key findings on its efficacy against various weed species and its selectivity towards certain crops.

Table 1: Efficacy of Formulated this compound (4.6% Wettable Powder) on Weed Control in Greenhouse and Field Conditions

Weed SpeciesApplication TypeApplication Rate (kg a.i. ha⁻¹)Growth Inhibition (%)Environment
Rumex japonicusPost-emergence0.4100Greenhouse
Plantago asiaticaPost-emergence0.4100Greenhouse
Broadleaf Weeds (average)Post-emergence0.4>90Greenhouse
Grass Weeds (average)Post-emergence0.4~60-70Greenhouse
Rumex japonicusPost-emergenceNot specified>80Field
Galium spuriumPost-emergenceNot specified>80Field
Broadleaf Weeds (general)Post-emergenceNot specifiedHighField
Grass Weeds (general)Post-emergenceNot specifiedModerateField

Data synthesized from studies by Uddin et al. (2014) and other research.[1][2]

Table 2: Crop and Weed Response to this compound Application

Plant TypeSpeciesResponse to this compound
Crops Rice, Barley, Wheat, Corn, Tomato, SoybeanTolerant
Lettuce, CucumberSlightly Susceptible
Weeds (Broadleaf) Amaranthus retroflexus (Redroot Pigweed)Susceptible
Chenopodium album (Common Lambsquarters)Susceptible
Plantago asiaticaHighly Susceptible
Rumex japonicusHighly Susceptible
Weeds (Grass) Digitaria sanguinalis (Large Crabgrass)Moderately Susceptible
Echinochloa crus-galli (Barnyardgrass)Moderately Susceptible

Based on findings from multiple research articles.[1][3]

Experimental Protocols

The following outlines a representative experimental protocol for a field trial designed to evaluate the herbicidal efficacy of this compound. This protocol is a synthesis of methodologies reported in various peer-reviewed studies.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 10 m² per plot to minimize edge effects.

  • Treatments:

    • Untreated Control (no herbicide application).

    • Formulated this compound (e.g., 4.6% Wettable Powder) at varying application rates (e.g., 0.2, 0.4, 0.8 kg a.i. ha⁻¹).

    • Commercial Standard Herbicide (e.g., Atrazine or Diuron) at the recommended label rate.

    • Weed-free control (manual weeding) to determine maximum crop yield potential.

2. Site Preparation and Management:

  • The experimental site should have a uniform and well-documented history of weed infestation.

  • Standard agronomic practices for the selected crop (if any) should be followed uniformly across all plots, including fertilization, irrigation, and pest control.

3. Herbicide Application:

  • Pre-emergence Application: Herbicides are applied to the soil surface after planting the crop but before weed emergence.

  • Post-emergence Application: Herbicides are applied to emerged weeds, typically at the 2-4 leaf stage.

  • Application Equipment: A calibrated backpack sprayer with a flat fan nozzle is used to ensure uniform coverage. Spray volume is typically maintained at a consistent rate (e.g., 1000 L ha⁻¹).

4. Data Collection and Assessment:

  • Weed Density and Biomass: Weed counts per unit area (e.g., per m²) and weed biomass (fresh and dry weight) are recorded at specific intervals after treatment (e.g., 2, 4, and 8 weeks).

  • Crop Injury: Visual assessment of crop phytotoxicity is conducted using a standardized rating scale (e.g., 0% = no injury, 100% = crop death).

  • Weed Control Efficacy: Calculated as the percentage reduction in weed biomass in treated plots compared to the untreated control.

  • Crop Yield: At maturity, the crop is harvested from a central area of each plot to determine the final yield.

5. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

  • Mean separation tests (e.g., Tukey's HSD) are used to compare individual treatment means.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for a typical this compound field trial and its molecular mechanism of action.

experimental_workflow cluster_planning Phase 1: Trial Planning & Setup cluster_execution Phase 2: Field Execution cluster_assessment Phase 3: Data Collection & Analysis A Define Objectives & Treatments B Site Selection & Characterization A->B C Experimental Design (RCBD) B->C D Plot Layout & Preparation C->D E Crop Planting D->E F Herbicide Application (Pre/Post-emergence) E->F G Crop & Weed Management F->G H Weed Density & Biomass Assessment G->H I Crop Injury & Yield Measurement G->I J Statistical Analysis H->J I->J K Report Generation J->K

Figure 1. Experimental workflow for a this compound herbicidal field trial.

signaling_pathway cluster_psii Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB_site QB Binding Site on D1 Protein QA->QB_site e- Electron_Transport Blocked Electron Transport QB_site->Electron_Transport Light Light Energy Light->P680 Excites This compound This compound This compound->QB_site Binds & Inhibits Atrazine Atrazine/Diuron Atrazine->QB_site Binds & Inhibits

Figure 2. Mechanism of action of this compound on Photosystem II.

References

Assessing the Environmental Impact of Sorgoleone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing demand for sustainable agricultural practices has spurred interest in natural herbicides, or bioherbicides, as alternatives to synthetic chemical weed control agents. Sorgoleone, a potent allelochemical exuded by the roots of sorghum (Sorghum bicolor), has emerged as a promising candidate due to its herbicidal activity. However, a thorough understanding of its environmental impact is crucial for its development and safe application. This guide provides a comparative assessment of the environmental impact of this compound, contrasting it with two widely used synthetic herbicides, glyphosate and atrazine. The information is based on available experimental data, with a clear indication of current knowledge gaps.

I. Comparative Ecotoxicological Profile

A comprehensive environmental risk assessment of any herbicide involves evaluating its toxicity to a range of non-target organisms. Standardized ecotoxicological tests are used to determine lethal concentrations (LC50), effective concentrations (EC50), and lethal doses (LD50) for key indicator species. While extensive data is available for synthetic herbicides like glyphosate and atrazine, there is a significant lack of published, standardized ecotoxicological data for this compound. This data gap is a critical area for future research to enable a complete comparative risk assessment.

Table 1: Acute Toxicity to Aquatic Organisms

HerbicideTest OrganismEndpointResult (mg/L)Reference
This compound Daphnia magna (Water Flea)48h EC50Data Not Available
Selenastrum capricornutum (Green Algae)72h EC50Data Not Available
Glyphosate Daphnia magna48h EC50>1000[1]
Selenastrum capricornutum72h EC50>1000[1]
Atrazine Daphnia magna48h EC506.9[2]
Selenastrum capricornutum72h EC500.043[2]

Table 2: Acute Toxicity to Terrestrial Organisms

HerbicideTest OrganismEndpointResultReference
This compound Eisenia fetida (Earthworm)14d LC50Data Not Available
Apis mellifera (Honeybee)48h Oral LD50Data Not Available
Glyphosate Eisenia fetida14d LC50>5000 mg/kg soil[1]
Apis mellifera48h Oral LD50>100 µ g/bee [1]
Atrazine Eisenia fetida14d LC50>1000 mg/kg soil[2]
Apis mellifera48h Oral LD50>97 µ g/bee [2]

II. Environmental Fate and Behavior

The persistence and mobility of a herbicide in the environment are key factors determining its potential for long-term impact and contamination of non-target areas.

Table 3: Soil Persistence and Mobility

HerbicideSoil Half-life (t½)Soil Adsorption Coefficient (Koc)Notes
This compound Variable, can persist for several weeks.High (hydrophobic molecule)Strongly sorbed to soil organic matter, which increases its persistence.[3] Mineralization by microorganisms occurs over time.[4]
Glyphosate 7 to 60 days (typically)24,000 mL/g (average)Rapidly inactivated in soil through adsorption and microbial degradation.[5]
Atrazine 60 to 75 days (average)100 mL/g (average)Moderately persistent and mobile in soil, with potential to leach into groundwater.[6]

III. Impact on Soil Microbial Communities

Soil microorganisms are vital for nutrient cycling and overall soil health. Herbicides can influence the structure and function of these microbial communities.

This compound has been shown to influence soil microbial community structure and can delay the formation of bacterial and archaeal networks.[7] It is also a known inhibitor of nitrification, the biological oxidation of ammonia to nitrate, by blocking the activity of ammonia monooxygenase (AMO) and hydroxylamine oxidoreductase (HAO) in nitrifying bacteria.[7] This can have implications for nitrogen availability in agricultural systems. Some studies have also reported a decrease in microbial biomass carbon and basal soil respiration upon the application of aqueous sorghum extract containing this compound.[8]

Glyphosate's impact on soil microbes is a subject of ongoing research, with some studies indicating potential for both transient increases in microbial activity (as some microbes can degrade it) and negative effects on specific microbial groups.[9] Atrazine has been shown to have varied effects on soil microbial populations, with some studies reporting inhibitory effects on certain microbial activities.

IV. Mechanism of Action and Potential for Non-Target Effects

This compound's primary mode of action as a herbicide is the inhibition of photosynthetic electron transport in photosystem II (PSII).[10][11] It binds to the QB site on the D1 protein, thereby blocking the electron flow required for photosynthesis. This mechanism is similar to that of triazine herbicides like atrazine.

Sorgoleone_MoA cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- transfer This compound This compound This compound->QB ATP_NADPH ATP & NADPH Production Plastoquinone->ATP_NADPH

Inhibition of Photosystem II by this compound.

This inhibitory action on a fundamental biological process like photosynthesis highlights the potential for this compound to affect non-target plants if it reaches them at sufficient concentrations.

V. Experimental Protocols

The following section outlines the general methodologies for key experiments to assess the environmental impact of a herbicide, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

A. Aquatic Toxicity Testing

1. Acute Immobilisation Test with Daphnia sp. (OECD 202) [12][13][14][15][16] This test assesses the acute toxicity to Daphnia magna, a key freshwater invertebrate.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Duration: 48 hours.

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance in a defined medium.

  • Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

2. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201) [3][8][9][17][18] This test evaluates the effect of a substance on the growth of freshwater primary producers.

  • Test Organism: Selenastrum capricornutum (or other relevant algal species).

  • Test Duration: 72 hours.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under controlled light and temperature.

  • Endpoint: The inhibition of growth is measured by changes in cell density or biomass over the test period. The EC50, the concentration causing a 50% reduction in growth rate or yield, is calculated.

B. Terrestrial Toxicity Testing

1. Earthworm, Acute Toxicity Test (OECD 207) [19][20][21][22][23] This test determines the acute toxicity of a substance to earthworms, which are important for soil health.

  • Test Organism: Eisenia fetida (adults).

  • Test Duration: 14 days.

  • Procedure: Earthworms are exposed to the test substance mixed into a standardized artificial soil.

  • Endpoint: Mortality is assessed at 7 and 14 days, and the LC50 (lethal concentration for 50% of the organisms) is determined. Sub-lethal effects like weight loss can also be evaluated.

2. Honeybee, Acute Oral Toxicity Test (OECD 213) [7][24][25][26][27] This test is crucial for assessing the risk to pollinators.

  • Test Organism: Apis mellifera (adult worker bees).

  • Test Duration: 48 to 96 hours.

  • Procedure: Bees are individually or group-fed a single dose of the test substance in a sucrose solution.

  • Endpoint: Mortality is recorded at specified intervals, and the LD50 (the dose that is lethal to 50% of the bees) is calculated.

C. Soil Microbial Respiration and Biomass Analysis

1. Soil Respiration (CO2 Evolution)

  • Procedure: Soil samples are treated with the herbicide at various concentrations. The samples are incubated under controlled temperature and moisture conditions. The rate of CO2 evolution is measured over time using methods such as gas chromatography or infrared gas analysis.

  • Endpoint: A significant and sustained decrease in CO2 evolution compared to untreated controls indicates a negative impact on overall microbial activity.

2. Microbial Biomass Carbon (MBC) - Chloroform Fumigation-Extraction Method

  • Procedure: A soil sample is divided into two subsamples. One is fumigated with chloroform to lyse microbial cells, releasing their cellular components. The other subsample is not fumigated. Both are then extracted with a salt solution (e.g., K2SO4).

  • Endpoint: The amount of carbon in the extracts is measured. The difference in extractable carbon between the fumigated and non-fumigated samples is used to calculate the microbial biomass carbon. A significant reduction in MBC in treated soils indicates a decline in the microbial population.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_assessment Impact Assessment Test_Substance Test Substance (this compound, Other Herbicides) Dose_Response Dose-Response Exposure (Multiple Concentrations) Test_Substance->Dose_Response Test_Organisms Non-Target Organisms (Algae, Daphnia, Earthworms, Bees) Test_Organisms->Dose_Response Test_Media Test Media (Soil, Water, Growth Medium) Test_Media->Dose_Response Aquatic Aquatic Toxicity (EC50, LC50) Dose_Response->Aquatic Terrestrial Terrestrial Toxicity (LC50, LD50) Dose_Response->Terrestrial Soil_Health Soil Health (Microbial Biomass, Respiration) Dose_Response->Soil_Health Data_Analysis Data Analysis & Comparison Aquatic->Data_Analysis Terrestrial->Data_Analysis Soil_Health->Data_Analysis

General Workflow for Environmental Impact Assessment.

VI. Conclusion and Future Directions

This compound presents a promising avenue for the development of a bioherbicide with a novel mode of action. Its environmental profile, particularly its impact on soil microbial communities and its biodegradability, shows both potential benefits and areas requiring further investigation. The inhibition of nitrification could be advantageous in certain agricultural contexts by reducing nitrate leaching, but its broader ecological consequences need to be understood.

References

A Comparative Analysis of the Mode of Action of Sorgoleone and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mode of action of sorgoleone, a natural herbicide, with that of several classes of commercial synthetic herbicides. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective analysis of their respective mechanisms and performance.

Introduction to this compound

This compound is a potent allelochemical, a long-chain hydroquinone, exuded by the root hairs of sorghum (Sorghum bicolor) species.[1][2] It is a key player in sorghum's ability to suppress the growth of neighboring weeds. As a natural product, this compound has garnered significant interest as a potential bioherbicide, offering an alternative to synthetic herbicides. Its efficacy has been shown to be comparable to several commercial herbicides, particularly in the control of broadleaf weeds.[1][3]

Multi-Target Mode of Action of this compound

A distinguishing feature of this compound is its ability to inhibit multiple physiological processes within a target plant, a characteristic that is less common among synthetic herbicides which are often designed for a single target site. The primary modes of action for this compound are the inhibition of Photosystem II (PSII) and the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][4]

Core Mechanisms of this compound:
  • Photosystem II (PSII) Inhibition: this compound disrupts the photosynthetic electron transport chain in a manner similar to triazine and urea-based herbicides.[1][5] It binds to the D1 protein of the PSII complex, specifically at the plastoquinone B (QB) binding site, thereby blocking electron flow.[1][6] This inhibition leads to a cascade of events, including the cessation of CO2 fixation and the production of highly reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death.[7]

  • HPPD Inhibition: this compound also inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols.[8] Plastoquinone is not only a vital component of the photosynthetic electron transport chain but also a cofactor in the biosynthesis of carotenoids.[8] By inhibiting HPPD, this compound disrupts carotenoid synthesis, which protect chlorophyll from photooxidation. This results in the characteristic "bleaching" of the plant tissues as chlorophyll is destroyed by sunlight.[8][9]

  • Other Inhibitory Effects: Research has also indicated that this compound can interfere with mitochondrial electron transport and inhibit H+-ATPase activity in plant roots, which affects water and ion uptake.[4]

The following diagram illustrates the dual mode of action of this compound.

cluster_chloroplast Chloroplast PSII PSII Plastoquinone Pool Plastoquinone Pool PSII->Plastoquinone Pool Electron Transport HPPD HPPD HPPD->Plastoquinone Pool Biosynthesis Carotenoid Biosynthesis Carotenoid Biosynthesis Plastoquinone Pool->Carotenoid Biosynthesis Cofactor Chlorophyll Protection Chlorophyll Protection Carotenoid Biosynthesis->Chlorophyll Protection This compound This compound This compound->PSII Inhibits This compound->HPPD Inhibits

Dual mode of action of this compound.

Comparison with Commercial Herbicides

This compound's mode of action overlaps with two major classes of commercial herbicides: PSII inhibitors and HPPD inhibitors.

Photosystem II (PSII) Inhibitors (WSSA Group 5, 6, 7)

This is a large and established class of herbicides that includes chemical families such as triazines (e.g., atrazine), ureas (e.g., diuron), and nitriles.[7]

  • Mechanism: Like this compound, these herbicides bind to the D1 protein in PSII, blocking electron transport from QA to QB.[10] This leads to the same downstream effects of halted photosynthesis and oxidative stress.[7][10]

  • Comparison: The binding site and the ultimate physiological outcome are very similar to one of this compound's primary actions. The bioefficacy of this compound has been reported to be comparable to that of diuron, atrazine, and metribuzin.[1] However, weeds that have developed resistance to triazine herbicides by altering the D1 protein may also show cross-resistance to this compound.

The following diagram shows the mode of action of a typical PSII inhibitor.

cluster_thylakoid Thylakoid Membrane PSII Photosystem II (D1 Protein) Plastoquinone Plastoquinone PSII->Plastoquinone e- Electron Transport Chain Electron Transport Chain Plastoquinone->Electron Transport Chain e- Atrazine (PSII Inhibitor) Atrazine (PSII Inhibitor) Atrazine (PSII Inhibitor)->PSII Blocks Electron Transport

Mode of action of a PSII inhibitor.
HPPD Inhibitors (WSSA Group 27)

This class of herbicides includes triketones (e.g., mesotrione) and isoxazoles (e.g., isoxaflutole).[8][9] They are known as "bleaching" herbicides.

  • Mechanism: These herbicides specifically inhibit the HPPD enzyme.[8][11] As with this compound's secondary mode of action, this leads to a depletion of plastoquinone and tocopherols, which in turn inhibits carotenoid biosynthesis and causes photooxidative destruction of chlorophyll.[9][11]

  • Comparison: this compound's ability to inhibit HPPD is a significant aspect of its herbicidal activity, mirroring the action of this entire class of synthetic herbicides. The dual-target nature of this compound could potentially offer an advantage in managing weed resistance compared to single-target HPPD inhibitors.

The following diagram illustrates the mode of action of a commercial HPPD inhibitor.

cluster_pathway Plastoquinone & Carotenoid Biosynthesis Tyrosine Tyrosine HPPD_enzyme HPPD Enzyme Tyrosine->HPPD_enzyme Homogentisic Acid Homogentisic Acid HPPD_enzyme->Homogentisic Acid Plastoquinone & Tocopherols Plastoquinone & Tocopherols Homogentisic Acid->Plastoquinone & Tocopherols Carotenoid Synthesis Carotenoid Synthesis Plastoquinone & Tocopherols->Carotenoid Synthesis Mesotrione (HPPD Inhibitor) Mesotrione (HPPD Inhibitor) Mesotrione (HPPD Inhibitor)->HPPD_enzyme Inhibits

Mode of action of an HPPD inhibitor.

Quantitative Data on Herbicidal Activity

Direct comparative studies of this compound and commercial herbicides under identical conditions are limited. The following tables summarize available data from different studies to provide a perspective on their efficacy.

Table 1: Herbicidal Efficacy of Formulated this compound

Weed SpeciesApplication TypeApplication Rate (kg a.i. ha-1)Growth Inhibition (%)Reference
Rumex japonicusPost-emergence0.4100[3]
Plantago asiaticaPost-emergence0.4100[3]
Broadleaf Weeds (general)Post-emergence0.4>90[3]
Grass Weeds (general)Post-emergence0.4Lower than broadleaf[3]

Table 2: Comparative IC50 Values (Concentration for 50% Inhibition)

HerbicideTarget SiteTest SystemIC50Reference
This compoundPSII Electron TransportIsolated Thylakoids< 0.1 µM[5]
This compoundRoot & Shoot GrowthWhole Plant Assay< 10 µM[12]
AtrazinePSII Electron TransportIsolated Thylakoids~ 0.4 µMVaries by study
MesotrioneHPPD EnzymeEnzyme Assay~ 5-10 nMVaries by study

Note: IC50 values are highly dependent on the experimental conditions and the species being tested. The values presented here are for general comparison and are collated from different sources.

Experimental Protocols

Standardized protocols are essential for the evaluation and comparison of herbicide efficacy. The following is a generalized workflow for conducting whole-plant herbicide bioassays.

Generalized Experimental Workflow for Herbicide Efficacy Testing

Seed Collection Seed Collection Seed Germination Seed Germination Seed Collection->Seed Germination Seedling Transplant Seedling Transplant Seed Germination->Seedling Transplant Herbicide Application Herbicide Application Seedling Transplant->Herbicide Application Data Collection Data Collection Herbicide Application->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Workflow for herbicide bioassays.
Plant Material and Growth Conditions

  • Seed Collection: Seeds of target weed and crop species are collected from fields with no recent herbicide application history to ensure a susceptible population.[13]

  • Germination: Seeds are surface-sterilized and germinated in petri dishes on a suitable medium (e.g., agar with potassium nitrate) in a controlled growth chamber with optimal light and temperature conditions for the specific species.[14]

  • Transplanting and Growth: Once seedlings reach a specific growth stage (e.g., two to three true leaves), they are transplanted into pots containing a standard potting mix.[14] Plants are then grown in a greenhouse under controlled temperature, humidity, and photoperiod conditions.[15]

Herbicide Treatment
  • Preparation: Herbicides (both this compound formulations and commercial products) are prepared in appropriate solvents or carriers, often with adjuvants as recommended, to create a range of concentrations.[14]

  • Application: Treatments are applied to the plants at a defined growth stage. For post-emergence studies, a precision bench sprayer is used to ensure uniform application at a specified volume per unit area.[14][15] For pre-emergence studies, the herbicide is applied to the soil surface before weed emergence.[15]

  • Experimental Design: A completely randomized design with multiple replications (typically 3-4) is used.[16] Control groups (untreated) are always included for comparison.

Data Collection and Analysis
  • Assessment: At a set time after treatment (e.g., 14-21 days), data is collected. This typically includes:

    • Visual Injury Ratings: A scale (e.g., 0-100%, where 0 is no effect and 100 is complete death) is used to assess chlorosis, necrosis, and stunting.[13]

    • Plant Survival: The number of surviving plants per pot is counted.[13]

    • Biomass Reduction: The above-ground plant material is harvested, dried in an oven, and weighed to determine the dry biomass.[15]

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments. Dose-response curves are often generated to calculate values such as GR50 (the dose causing 50% growth reduction) or LD50 (the dose causing 50% mortality).

Conclusion

This compound exhibits a complex and potent mode of action, targeting at least two critical sites in plant metabolism: Photosystem II and the HPPD enzyme. This dual-target mechanism is a significant feature, as it mirrors the modes of action of two distinct and important classes of commercial herbicides. While direct, comprehensive comparative data is still emerging, existing research indicates that this compound's efficacy is comparable to some synthetic herbicides, particularly against broadleaf weeds.[1] Its multi-target nature may offer benefits in managing the evolution of herbicide resistance. Further research into formulation, delivery, and field performance will be crucial in determining the future role of this compound as a viable bioherbicide in integrated weed management programs.

References

The Role of Sorgoleone in Sorghum's Allelopathy: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sorghum (Sorghum bicolor) is widely recognized for its allelopathic properties, its ability to suppress the growth of neighboring plants through the release of chemical compounds. Extensive research has identified sorgoleone, a lipophilic p-benzoquinone exuded from sorghum root hairs, as the primary agent responsible for this potent bioactivity.[1][2][3] This guide provides a comparative analysis of this compound's efficacy, supported by experimental data and detailed protocols, to validate its central role in sorghum's allelopathy and benchmark its performance against synthetic herbicides.

Comparative Efficacy of this compound

This compound's primary mode of action is the potent inhibition of photosynthetic electron transport at Photosystem II (PSII).[1][2][4][5] It functions similarly to commercial triazine and urea-based herbicides by binding to the D1 protein of the PSII complex, thereby blocking the plastoquinone (QB) binding site and disrupting electron flow.[1][4] This leads to a rapid cessation of photosynthesis in susceptible plants. The effectiveness of this compound is comparable to, and in some cases exceeds, that of widely used synthetic herbicides.

Table 1: Comparative Inhibition of Photosynthesis (PSII Activity)

CompoundTarget SystemConcentration for 50% Inhibition (I₅₀)Concentration for ~100% InhibitionReference
Purified this compound Wheat Chloroplasts (Hill Reaction)0.093 µM0.6 µM[6]
Unpurified this compound Intact Pea Chloroplasts~0.2 µM4.5 µM[5][6]
DCMU (Diuron) Wheat Chloroplasts (Hill Reaction)0.12 µM~2.0 µM[6]
Atrazine Triazine-susceptible thylakoidsCompetitively inhibited by this compoundNot specified[4][5]

Data compiled from multiple studies to show the potent inhibitory effect of this compound on photosynthetic activity, benchmarked against the well-characterized synthetic herbicide DCMU.

Beyond photosynthesis, this compound exhibits multiple mechanisms of phytotoxicity, making it a robust natural herbicide. These secondary modes of action contribute to its broad-spectrum activity against various weed species.[1][2]

Table 2: Additional Validated Molecular Targets of this compound

Molecular TargetEffectSignificanceReference
p-Hydroxyphenylpyruvate dioxygenase (HPPD) Strong InhibitionDisrupts plastoquinone and tocopherol biosynthesis[2]
Mitochondrial Electron Transport Inhibition of cytochrome b to c₁ reductionBlocks cellular respiration[6]
Root H+-ATPase InhibitionDecreases water and nutrient uptake[1][7]
Biological Nitrification Inhibition of Nitrosomonas activityReduces nitrogen loss in soil[1]

Experimental Protocols for Validation

Accurate validation of this compound's allelopathic activity relies on standardized and reproducible experimental protocols. The following sections detail the common methodologies cited in the literature for extraction, quantification, and bioactivity assessment.

Protocol 1: Extraction and Quantification of this compound

This protocol outlines the extraction of this compound from sorghum roots and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).

  • Plant Cultivation : Grow sorghum (Sorghum bicolor) seedlings in the dark at 30°C for 5-10 days to achieve maximum this compound production.[8]

  • Root Exudate Extraction : Gently wash freshly harvested roots for approximately 5 minutes in a solution of dichloromethane (DCM) containing 0.0025% to 1% (v/v) glacial acetic acid.[1][9]

  • Solvent Evaporation : Evaporate the DCM solvent overnight at room temperature or using a rotary evaporator to yield the crude exudate.

  • Sample Preparation : Re-dissolve the dried exudate in a known volume of methanol or acetonitrile for analysis.[1][10]

  • HPLC Quantification :

    • Column : Use a reverse-phase C18 column.[10]

    • Mobile Phase : An isocratic system with a mixture of acetonitrile (65-75%) and acidified water (25-35% with 0.1-0.5% formic or acetic acid) is effective.[10][11]

    • Detection : Monitor the eluent at a wavelength of 280 nm.[7][11]

    • Quantification : Determine the concentration by comparing the peak area of the sample to a calibration curve generated from a purified this compound standard.[7][12]

Protocol 2: Photosystem II Inhibition Bioassay (Hill Reaction)

This bioassay measures the effect of this compound on photosynthetic electron transport in isolated chloroplasts.

  • Chloroplast Isolation : Isolate intact chloroplasts from a susceptible plant species (e.g., pea, spinach, or wheat) using standard differential centrifugation techniques in an ice-cold isolation buffer.

  • Reaction Mixture : Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer (e.g., HEPES-KOH), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or ferricyanide (FeCN).

  • Treatment Application : Add varying concentrations of purified this compound (dissolved in a minimal amount of a solvent like acetone or ethanol) to the reaction mixtures. Include a solvent control and a positive control with a known PSII inhibitor like DCMU or atrazine.

  • Initiation and Measurement : Initiate the photosynthetic reaction by exposing the samples to a light source. Measure the rate of electron transport by spectrophotometrically monitoring the reduction of the artificial electron acceptor (e.g., the decrease in absorbance of DCPIP at ~600 nm).

  • Data Analysis : Calculate the percentage of inhibition relative to the solvent control. Determine the I₅₀ value by plotting the inhibition percentage against the logarithm of the this compound concentration.

Mechanism of Action: Visualized

This compound's primary mechanism involves its release from sorghum root hairs into the rhizosphere, uptake by a target weed seedling, and subsequent disruption of photosynthesis.

Sorgoleone_Pathway cluster_sorghum Sorghum Plant cluster_rhizosphere Rhizosphere cluster_target Target Weed cluster_cell Mesophyll Cell cluster_chloro Thylakoid Membrane SorghumRoot Sorghum Root Hair This compound This compound SorghumRoot->this compound Exudes Chloroplast Chloroplast This compound->Chloroplast Uptake & Translocation PSII Photosystem II (PSII) D1 Protein (QB Site) Electron Transport Chain This compound->PSII:d1 Binds to Inhibition Photosynthesis Inhibited PSII->Inhibition Blocks ETC

Caption: Workflow of this compound's allelopathic action on a target plant.

This guide consolidates significant findings that validate this compound as the key allelochemical in sorghum. Its high efficacy, comparable to synthetic herbicides, and its multiple modes of action underscore its potential for development as a natural product alternative for weed management. The provided protocols offer a foundation for further research into this potent bioherbicide.

References

Synergistic Effects of Sorgoleone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects of sorgoleone, a potent allelochemical from Sorghum bicolor, when combined with other natural compounds. It is intended for researchers, scientists, and drug development professionals interested in the development of novel, effective, and potentially more sustainable herbicidal formulations. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Analysis of Synergistic Herbicidal Activity

The following table summarizes the synergistic herbicidal effects observed in a study combining this compound with a hairy root extract of tartary buckwheat (Fagopyrum tataricum). The data demonstrates a significant increase in growth inhibition of various weed species when the two natural compounds are applied in combination compared to their individual applications.

Table 1: Synergistic Growth Inhibition of Various Weed Species by this compound and Tartary Buckwheat Hairy Root Extract [1][2]

Weed SpeciesTreatmentConcentrationGrowth Inhibition (%)
Galium spuriumThis compound alone150 µg/mL80.9
Hairy Root Extract alone7.5 mg/mL33.7
Combination 150 µg/mL + 7.5 mg/mL 100
Rumex japonicusThis compound alone150 µg/mL82.6
Hairy Root Extract alone7.5 mg/mL39.7
Combination 150 µg/mL + 7.5 mg/mL 96.2
Aeschynomene indicaThis compound alone150 µg/mL75.4
Hairy Root Extract alone7.5 mg/mL51.1
Combination 150 µg/mL + 7.5 mg/mL 89.7
Setaria viridisThis compound alone150 µg/mL52.3
Hairy Root Extract alone7.5 mg/mL53.6
Combination 150 µg/mL + 7.5 mg/mL 78.2

Data extracted from Uddin et al. (2013). The study highlights that broadleaf weed species were generally more susceptible to the synergistic combination than grass species.[1][2]

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound with other natural compounds, standardized experimental protocols are essential. The following sections detail the methodologies for the checkerboard assay and isobologram analysis, two widely accepted methods for quantifying synergy.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to assess the in vitro interaction of two compounds across a range of concentrations.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a combination of this compound and another natural compound against a target weed species.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Stock solution of the second natural compound

  • Growth medium suitable for the target weed species

  • Weed seeds or seedlings

  • Spectrophotometer or other appropriate growth measurement tool

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare serial dilutions of the this compound stock solution along the columns of the 96-well plate.

    • Prepare serial dilutions of the second natural compound's stock solution along the rows of the 96-well plate.

    • The final well concentrations should bracket the known or estimated Minimum Inhibitory Concentration (MIC) of each compound.

    • Include control wells with each compound alone and a no-treatment control.

  • Inoculation:

    • Add a standardized number of weed seeds or seedlings to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates under controlled conditions (light, temperature, humidity) suitable for the growth of the target weed species.

  • Growth Assessment:

    • After a predetermined incubation period, assess weed growth in each well. This can be done visually, or more quantitatively by measuring parameters such as germination rate, root length, or biomass.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination using the following formulas:

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

      • FIC of Compound B = MIC of Compound B in combination / MIC of Compound B alone

    • Calculate the FIC Index (FICI) by summing the individual FICs:

      • FICI = FIC of this compound + FIC of Compound B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Isobologram Analysis Protocol

Isobologram analysis provides a graphical representation of the interaction between two compounds.

Objective: To visually determine and quantify the nature of the interaction between this compound and another natural compound.

Procedure:

  • Dose-Response Curves:

    • Determine the dose-response curves for this compound and the second natural compound individually. This involves testing a range of concentrations of each compound and measuring the corresponding inhibition of weed growth.

    • From these curves, determine the concentration of each compound that produces a specific level of inhibition (e.g., 50% inhibition, IC50).

  • Constructing the Isobologram:

    • Plot the concentration of this compound on the x-axis and the concentration of the second natural compound on the y-axis.

    • Mark the IC50 value of this compound on the x-axis and the IC50 value of the second compound on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity." This line represents the expected concentrations of the two compounds in combination that would produce a 50% inhibition if their effects were simply additive.

  • Plotting the Combination Data:

    • Perform experiments with various combinations of the two compounds and determine the concentrations of each that result in a 50% inhibition.

    • Plot these experimental combination points on the same graph.

  • Interpretation of the Isobologram:

    • Synergy: If the experimental data points fall below the line of additivity, the combination is synergistic. This indicates that lower concentrations of both compounds are needed to achieve the same effect when used together.

    • Additivity: If the data points fall on the line of additivity, the interaction is additive.

    • Antagonism: If the data points fall above the line of additivity, the interaction is antagonistic, meaning higher concentrations are required in combination.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing synergy and the known signaling pathways affected by this compound.

Synergy_Assessment_Workflow cluster_prep Preparation cluster_assay Synergy Assessment cluster_data Data Analysis cluster_results Interpretation A This compound Stock D Checkerboard Assay A->D E Isobologram Analysis A->E B Natural Compound B Stock B->D B->E C Target Weed Species C->D C->E F Determine MICs & IC50s D->F E->F G Calculate FIC Index F->G H Construct Isobologram F->H I Synergy G->I J Additivity G->J K Antagonism G->K H->I H->J H->K

Caption: Workflow for assessing synergistic effects.

Sorgoleone_MoA cluster_psii Photosystem II (PSII) Inhibition Sorgoleone_PSII This compound D1_Protein D1 Protein (QB binding site) Sorgoleone_PSII->D1_Protein Binds to Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone Blocks binding of Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport Disrupts Photosynthesis_Inhibition Inhibition of Photosynthesis Electron_Transport->Photosynthesis_Inhibition

Caption: this compound's inhibition of Photosystem II.

Sorgoleone_HPPD cluster_hppd HPPD Inhibition Sorgoleone_HPPD This compound HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Sorgoleone_HPPD->HPPD Inhibits Plastoquinone_Synth Plastoquinone Biosynthesis HPPD->Plastoquinone_Synth Blocks Carotenoid_Synth Carotenoid Biosynthesis Plastoquinone_Synth->Carotenoid_Synth Disrupts Bleaching Foliar Bleaching Carotenoid_Synth->Bleaching

Caption: this compound's inhibition of HPPD.

Sorgoleone_ATPase cluster_atpase H+-ATPase Inhibition Sorgoleone_ATPase This compound H_ATPase Root H+-ATPase Sorgoleone_ATPase->H_ATPase Inhibits Proton_Pumping Proton Pumping H_ATPase->Proton_Pumping Reduces Water_Uptake Water & Ion Uptake Proton_Pumping->Water_Uptake Decreases Growth_Inhibition Inhibition of Root Growth Water_Uptake->Growth_Inhibition

Caption: this compound's inhibition of H+-ATPase.

Concluding Remarks

The available data strongly suggest that this compound, when combined with other natural compounds such as the hairy root extract of tartary buckwheat, can exhibit significant synergistic herbicidal activity.[1][2] This synergy presents a promising avenue for the development of bio-herbicides with enhanced efficacy. The multiple modes of action of this compound, including the inhibition of Photosystem II, p-hydroxyphenylpyruvate dioxygenase (HPPD), and H+-ATPase, provide a complex biochemical basis for its phytotoxicity and potential for synergistic interactions.[3]

Further research is warranted to explore a wider range of natural compound combinations with this compound and to elucidate the precise molecular mechanisms underlying the observed synergistic effects. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. The development of synergistic natural product-based herbicides could offer a valuable tool for sustainable weed management, potentially reducing the reliance on synthetic herbicides and mitigating the evolution of herbicide resistance.

References

Evaluating the Crop Selectivity of Sorgoleone-Based Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crop selectivity and performance of sorgoleone-based herbicides against other alternatives, supported by experimental data. This compound, a natural bioherbicide exuded from the roots of Sorghum bicolor, presents a promising eco-friendly alternative to synthetic herbicides.[1] Its primary mode of action is the inhibition of photosystem II (PSII), similar to commercial herbicides like atrazine and diuron.[1][2][3] This guide delves into its efficacy, crop safety, and the methodologies used for its evaluation.

Performance and Crop Selectivity of this compound

This compound has demonstrated significant herbicidal activity against a variety of weeds, with a notable selectivity for several important crop species. Its effectiveness is particularly pronounced against broadleaf weeds.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the herbicidal efficacy of this compound against various weed species and its selectivity in different crops.

Table 1: Herbicidal Efficacy of Formulated this compound (4.6% Wettable Powder) on Weed Species

Weed SpeciesApplicationConcentration/RateGrowth Inhibition (%)Reference
Rumex japonicusPre-emergence0.2 g a.i. L⁻¹100[5]
Plantago asiaticaPre-emergence0.2 g a.i. L⁻¹100[5]
Broadleaf Weeds (general)Post-emergence0.4 kg a.i. ha⁻¹>90[5]
Grass Weeds (general)Post-emergence0.4 kg a.i. ha⁻¹Lower than broadleaf[5]
Galium spuriumPost-emergence200 μg ml⁻¹100[6]
Amaranthus retroflexusPre-emergence-High[1]
Digitaria sanguinalis--Phytotoxic[3]
Abutilon theophrasti--Phytotoxic[3]
Echinochloa crus-galli--Phytotoxic[3]

Table 2: Crop Selectivity of this compound-Based Herbicides

Crop SpeciesTolerance LevelApplication RateInhibition (%)Reference
RiceTolerant--[4][6]
BarleyTolerant--[4][6][7]
WheatTolerant--[4][6][7]
CornTolerant--[4][6][7]
SoybeanTolerant--[4][6][7]
TomatoTolerant--[4][6][7]
Chinese CabbageTolerant--[4][6][7]
PerillaTolerant--[4][6]
LettuceSlightly Susceptible--[4][6][7]
CucumberSlightly Susceptible--[4][6][7]
Various CropsTolerant0.4 kg a.i. ha⁻¹<30[5]

Mechanism of Action: Photosystem II Inhibition

This compound's primary mechanism of action is the inhibition of photosynthetic electron transport within Photosystem II (PSII).[1][2] It competitively binds to the Q_B-binding site on the D1 protein of the PSII complex, the same site targeted by triazine and urea-type herbicides like atrazine and diuron.[1][3] This binding blocks the electron flow from plastoquinone A (Q_A) to plastoquinone B (Q_B), ultimately halting ATP and NADPH production required for carbon fixation. This disruption of photosynthesis leads to oxidative stress and cell death in susceptible plants.

Sorgoleone_Pathway cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) QA Plastoquinone A (QA) PSII->QA D1 D1 Protein QB Plastoquinone B (QB) QA->QB Electron Flow Cytb6f Cytochrome b6f QB->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I (PSI) PC->PSI Fd Ferredoxin PSI->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH Calvin_Cycle Calvin Cycle (Carbon Fixation) NADPH->Calvin_Cycle This compound This compound This compound->D1 Binds to QB site ATP ATP ATP->Calvin_Cycle

Caption: Signaling pathway of this compound's inhibition of Photosystem II.

Experimental Protocols

The evaluation of herbicide selectivity is a critical step in the development of new herbicidal products. Below are generalized methodologies for assessing the crop selectivity of this compound-based herbicides in both greenhouse and field settings.

Greenhouse Crop Selectivity Assay

This protocol is designed to rapidly assess the tolerance of various crop species to a this compound-based herbicide under controlled conditions.

Caption: Experimental workflow for greenhouse crop selectivity testing.

Detailed Steps:

  • Plant Material: Obtain certified seeds of the desired crop and weed species.

  • Potting: Use a consistent soil or potting mix to ensure uniformity. Pots should be of an appropriate size for the plant species being tested.

  • Experimental Design: A randomized complete block design with multiple replications is recommended.

  • Herbicide Application:

    • Pre-emergence: Apply the herbicide formulation to the soil surface immediately after sowing.

    • Post-emergence: Apply the herbicide to the foliage of the plants at a specific growth stage (e.g., 2-3 true leaves).

  • Growth Conditions: Maintain optimal and consistent environmental conditions (e.g., 25°C day/20°C night, 16-hour photoperiod) to ensure healthy plant growth.

  • Data Assessment:

    • Visual Injury: Score phytotoxicity on a scale (e.g., 0% = no injury, 100% = plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Growth Measurements: At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and record the dry weight.

Field Crop Selectivity Trial

Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.

Detailed Steps:

  • Site Selection: Choose a field with uniform soil type and a history of consistent weed pressure.

  • Trial Design: Use a randomized complete block design with plot sizes appropriate for the crop and application equipment. Include an untreated control and a commercial standard herbicide for comparison.

  • Crop Establishment: Plant the crop according to standard agricultural practices for the region.

  • Herbicide Application: Apply the this compound-based herbicide at various rates and timings (pre- and/or post-emergence) using calibrated spray equipment.

  • Data Collection:

    • Weed Control: Assess weed density and biomass by species within each plot.

    • Crop Injury: Visually rate crop phytotoxicity at regular intervals.

    • Yield: At crop maturity, harvest the plots and determine the crop yield.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Comparison with Alternative Herbicides

This compound's efficacy is often compared to that of synthetic herbicides that also target the PSII pathway.

Table 3: Comparison of this compound with Synthetic PSII Inhibitors

CharacteristicThis compoundAtrazine (Triazine)Diuron (Urea)
Origin Natural (from Sorghum bicolor)SyntheticSynthetic
Mode of Action PSII Inhibition (Q_B site)PSII Inhibition (Q_B site)PSII Inhibition (Q_B site)
Spectrum of Control Primarily broadleaf weedsBroadleaf and some grass weedsBroadleaf and some grass weeds
Environmental Fate BiodegradablePersistent in soil, potential for groundwater contaminationModerately persistent in soil
Crop Selectivity High in sorghum, corn, and other tolerant cropsHigh in corn, sorghum, and sugarcaneHigh in cotton, sugarcane, and citrus

Conclusion

This compound-based herbicides demonstrate significant potential as effective and selective bioherbicides. Their unique mode of action, coupled with their natural origin, makes them an attractive option for integrated weed management strategies, particularly in the context of increasing herbicide resistance and environmental concerns. Further research and formulation development are crucial to optimize their performance and expand their application in diverse agricultural systems. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this promising class of natural herbicides.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sorgoleone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental responsibility. While Sorgoleone, a natural bioherbicide from Sorghum bicolor, presents exciting possibilities in agricultural science, its proper handling and disposal are paramount to ensure a safe laboratory environment and prevent unintended ecological impact.[1][2] This guide provides essential safety and logistical information for the operational handling and disposal of this compound, grounded in established laboratory safety principles.

Immediate Safety and Handling

This compound is a lipophilic benzoquinone that acts as a potent phytotoxin.[1][3] Although considered a natural product, it requires careful handling to avoid contact and environmental release. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various research sources. This information is critical for understanding its chemical properties and biological activity.

PropertyValueSource
Molecular FormulaC22H30O4[3]
Molecular Weight358.5 g/mol [3]
Phytotoxic ConcentrationAs low as 10 µM in hydroponic assays[1]
Soil Half-lifeApproximately 10 days[4]
Log Kow6.1[4]

Experimental Protocol: this compound Extraction from Sorghum bicolor Roots

A common procedure for researchers working with this compound is its extraction from sorghum roots. The following is a detailed methodology based on established protocols.[4][5][6]

Materials:

  • Sorghum roots (Sorghum bicolor)

  • Dichloromethane (CH2Cl2) with 1% glacial acetic acid (v/v)[1] or Chloroform (CHCl3)[5]

  • Methanol (CH3OH)[1]

  • Acetonitrile (for HPLC)[4]

  • Filter paper

  • Glass beakers and funnels

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • High-Performance Liquid Chromatography (HPLC) system for purification and quantification[4]

Procedure:

  • Root Harvesting and Preparation: Carefully harvest sorghum roots and gently wash them to remove soil and debris.

  • Extraction: Immerse the fresh roots in dichloromethane with 1% glacial acetic acid for approximately 3-5 minutes.[1][6] Alternatively, chloroform can be used.[5]

  • Filtration: Decant the solvent extract and filter it through Whatman No. 1 filter paper to remove any root debris.[5]

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator or a gentle stream of nitrogen to dryness.[4]

  • Re-dissolution and Purification: Re-dissolve the dried extract in a small volume of methanol or acetonitrile.[4] Further purification can be achieved using techniques like preparative thin-layer chromatography or HPLC.[5]

  • Quantification: Analyze the purified extract using an HPLC system with a C18 column to quantify the this compound concentration by comparing it to a standard curve.[4]

This compound Disposal Workflow

As no specific disposal guidelines for this compound are available, a conservative approach based on general laboratory hazardous waste procedures is recommended.[7][8][9] The following workflow provides a step-by-step guide for the safe disposal of this compound waste.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Containerization and Labeling cluster_3 Storage and Disposal start Start: this compound Waste Generated (e.g., unused solutions, contaminated labware) waste_char Characterize Waste: - Pure this compound - this compound in organic solvent - Aqueous solution with this compound - Contaminated solids (gloves, paper towels) start->waste_char segregate Segregate Waste Streams waste_char->segregate organic_waste Chlorinated/Non-chlorinated Organic Solvent Waste segregate->organic_waste aqueous_waste Aqueous Waste (if permissible by institution) segregate->aqueous_waste solid_waste Contaminated Solid Waste segregate->solid_waste containerize Use Appropriate, Labeled Waste Containers organic_waste->containerize aqueous_waste->containerize solid_waste->containerize labeling Label Clearly: 'Hazardous Waste - this compound' and list all components containerize->labeling storage Store in a Designated Satellite Accumulation Area (SAA) labeling->storage disposal Arrange for Pickup by Institutional Environmental Health & Safety (EHS) storage->disposal end End: Proper Disposal disposal->end

This compound Waste Disposal Workflow

Mechanism of Action: this compound as a Bioherbicide

Understanding the mechanism of action of this compound is crucial for its application and for appreciating its biological significance. The following diagram illustrates its primary mode of action as a photosynthetic inhibitor.[1][10]

cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Organismal Outcome This compound This compound psii Photosystem II (PSII) Electron Transport Chain This compound->psii Binds to and disrupts inhibition Inhibition of Photosynthetic Electron Transport psii->inhibition ros Generation of Reactive Oxygen Species (ROS) inhibition->ros damage Cellular Damage ros->damage growth_inhibition Inhibition of Weed Germination and Growth damage->growth_inhibition

This compound's Mechanism of Action

By adhering to these guidelines, researchers can continue to explore the potential of this compound while upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste disposal.[7][8]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sorgoleone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Sorgoleone was publicly available at the time of this writing. The following guidance is based on the safety data for the structurally similar and well-documented compound, p-benzoquinone, and general safety protocols for handling phytotoxic and herbicidal compounds. It is imperative to treat this compound with at least the same level of caution as related benzoquinones. Researchers and drug development professionals must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.

This compound is a natural benzoquinone exuded from the root hairs of Sorghum bicolor. It is a potent allelochemical and bioherbicide that inhibits photosynthesis and other physiological processes in susceptible plants[1]. Its phytotoxic nature necessitates careful handling in a laboratory setting to prevent unintended exposure and environmental contamination.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure to this compound. Based on the hazards associated with the structurally similar p-benzoquinone, which is known to be an irritant to the skin, eyes, and respiratory system, the following PPE is recommended.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Chemical safety goggles or a face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166[2][3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the chemical.[2]
Body Protection Laboratory coat or chemical-resistant apronTo prevent skin contact with clothing.[2][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 143 approved respiratorRecommended when handling the powder form or when aerosols may be generated. A full-face respirator offers a higher level of protection.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the integrity of the compound.

Operational Plan:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Prevention: Use secondary containment for all containers holding this compound.

Storage Plan:

  • Store in a cool, dry, and well-ventilated place away from light and moisture[2].

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

dot

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.